CCF0058981
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[(3-chlorophenyl)methyl]-N-[4-(1H-imidazol-5-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN6O/c25-19-5-3-4-17(12-19)14-30(20-10-8-18(9-11-20)22-13-26-16-27-22)24(32)15-31-23-7-2-1-6-21(23)28-29-31/h1-13,16H,14-15H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTRFDLUODRJKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)N(CC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)C5=CN=CN5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of CCF0058981: A Noncovalent SARS-CoV-2 3CL Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCF0058981 is a potent, noncovalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), an essential enzyme for viral replication. This technical guide delineates the mechanism of action of this compound, providing a comprehensive overview of its biochemical and cellular activities. The document summarizes key quantitative data, details the experimental protocols used for its characterization, and illustrates the underlying biological pathways and experimental workflows through detailed diagrams. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of antiviral therapeutics for COVID-19 and future coronavirus-related outbreaks.
Core Mechanism of Action: Inhibition of Viral Polyprotein Processing
This compound exerts its antiviral effect by directly targeting the SARS-CoV-2 3CL protease (also known as the main protease, Mpro). This enzyme is a cysteine protease that plays a critical role in the viral life cycle by cleaving the two large viral polyproteins, pp1a and pp1ab, at multiple specific sites. This proteolytic processing releases 11 non-structural proteins (nsps) that are essential for the formation of the viral replication and transcription complex (RTC).
By binding to the active site of 3CLpro, this compound acts as a competitive inhibitor, preventing the enzyme from processing the viral polyproteins. This inhibition of proteolytic activity halts the viral replication cycle, thereby suppressing the production of new viral particles.
dot
Caption: Inhibition of SARS-CoV-2 3CLpro by this compound blocks viral replication.
Quantitative Efficacy and Cytotoxicity
The antiviral activity and safety profile of this compound have been quantified through a series of in vitro assays. The key parameters are summarized in the table below.
| Parameter | Description | Value | Reference |
| IC50 (SARS-CoV-2 3CLpro) | Half-maximal inhibitory concentration against the 3CL protease of SARS-CoV-2. | 68 nM | [1] |
| IC50 (SARS-CoV-1 3CLpro) | Half-maximal inhibitory concentration against the 3CL protease of SARS-CoV-1. | 19 nM | [1] |
| EC50 (CPE Assay) | Half-maximal effective concentration in a cytopathic effect inhibition assay using SARS-CoV-2 infected Vero E6 cells. | 497 nM | [1] |
| EC50 (Plaque Reduction Assay) | Half-maximal effective concentration in a plaque reduction assay using SARS-CoV-2 infected Vero E6 cells. | 558 nM | [1] |
| CC50 (Vero E6 cells) | Half-maximal cytotoxic concentration in Vero E6 cells. | >50 µM | [1] |
| Half-life (Human Liver Microsomes) | Metabolic stability in human liver microsomes. | 21.1 min | [1] |
| Intrinsic Clearance (CLint) | Rate of metabolism in human liver microsomes. | 141 mL/min/kg | [1] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on the original research by Han et al. (2021) and standard laboratory procedures.
3CLpro Enzymatic Inhibition Assay (FRET-based)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of recombinant SARS-CoV-2 3CLpro using a Förster Resonance Energy Transfer (FRET) substrate.
Protocol:
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 3CLpro enzyme.
-
FRET-based substrate peptide with a fluorophore and a quencher.
-
Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA.
-
This compound dissolved in DMSO.
-
384-well assay plates.
-
-
Procedure:
-
A solution of SARS-CoV-2 3CLpro is prepared in the assay buffer.
-
Serial dilutions of this compound are prepared in DMSO and then diluted in the assay buffer.
-
The 3CLpro enzyme solution is pre-incubated with the different concentrations of this compound in the assay plate for 30 minutes at room temperature.
-
The enzymatic reaction is initiated by the addition of the FRET substrate.
-
The fluorescence intensity is measured kinetically over a period of 60 minutes using a plate reader (Excitation/Emission wavelengths specific to the FRET pair).
-
The rate of substrate cleavage is calculated from the linear phase of the reaction.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
dot
Caption: Workflow for the 3CLpro FRET-based enzymatic inhibition assay.
Cytopathic Effect (CPE) Inhibition Assay
This cell-based assay measures the ability of this compound to protect host cells from virus-induced cell death.
Protocol:
-
Reagents and Materials:
-
Vero E6 cells.
-
SARS-CoV-2 viral stock.
-
Cell culture medium (e.g., DMEM with 2% FBS).
-
This compound dissolved in DMSO.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
-
Procedure:
-
Vero E6 cells are seeded in 96-well plates and incubated overnight to form a confluent monolayer.
-
Serial dilutions of this compound are added to the cells.
-
The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, the cell viability is assessed by adding a cell viability reagent and measuring the resulting signal (e.g., luminescence for ATP content).
-
EC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Plaque Reduction Assay
This assay quantifies the reduction in the formation of viral plaques in the presence of the inhibitor.
Protocol:
-
Reagents and Materials:
-
Vero E6 cells.
-
SARS-CoV-2 viral stock.
-
Cell culture medium.
-
Agarose or methylcellulose (B11928114) overlay.
-
This compound dissolved in DMSO.
-
6-well or 12-well cell culture plates.
-
Crystal violet staining solution.
-
-
Procedure:
-
Vero E6 cells are seeded in multi-well plates and grown to confluency.
-
The cell monolayers are infected with a known titer of SARS-CoV-2 for 1 hour.
-
The viral inoculum is removed, and the cells are washed.
-
An overlay medium containing different concentrations of this compound is added to the wells.
-
The plates are incubated for 48-72 hours to allow for plaque formation.
-
The cells are fixed with formaldehyde (B43269) and stained with crystal violet.
-
The number of plaques in each well is counted.
-
The EC50 value is determined as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated control.
-
Hypothesized Impact on Host Cell Signaling Pathways
While direct experimental evidence specifically for this compound's effect on host cell signaling is not yet published, its mechanism of action through the inhibition of SARS-CoV-2 3CLpro strongly suggests a restorative effect on host innate immune pathways that are otherwise disrupted by the virus.
SARS-CoV-2 3CLpro is known to cleave several host proteins that are critical for antiviral defense, including components of the NF-κB and IRF3 signaling pathways. For instance, 3CLpro can cleave TAB1 (TGF-β-activated kinase 1-binding protein 1) and NLRP12 (NLR family pyrin domain containing 12), which are involved in the activation of NF-κB and the production of pro-inflammatory cytokines. By inhibiting 3CLpro, this compound is hypothesized to prevent the degradation of these key signaling molecules. This would lead to the restoration of a proper innate immune response, characterized by the timely production of interferons and other antiviral cytokines, which are crucial for controlling viral replication and limiting tissue damage.
dot
Caption: Hypothesized restoration of innate immunity by this compound.
Conclusion
This compound is a potent and specific noncovalent inhibitor of the SARS-CoV-2 3CL protease. Its mechanism of action is centered on the direct inhibition of this essential viral enzyme, leading to the suppression of viral replication. The quantitative data demonstrate its high in vitro efficacy at nanomolar concentrations with a favorable cytotoxicity profile. The hypothesized downstream effect of this compound involves the restoration of host innate immune signaling pathways that are targeted and disrupted by the viral protease. This comprehensive technical guide provides a foundational understanding of this compound for the scientific community, supporting further research and development of this and similar compounds as potential therapeutics for COVID-19.
References
CCF0058981: A Technical Whitepaper on a Noncovalent SARS-CoV-2 3CL Protease Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of CCF0058981, a noncovalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro). This compound, a 3-chlorophenyl analog derived from the ML300 series, demonstrates potent enzymatic inhibition and significant antiviral efficacy in cell-based assays.[1][2][3][4] This whitepaper details the quantitative inhibitory and antiviral data, outlines the experimental methodologies for its characterization, and presents a logical workflow for its evaluation. The information herein is intended to support further research and development of this and similar compounds as potential therapeutics for COVID-19.
Introduction
The SARS-CoV-2 3CL protease is a critical enzyme in the viral life cycle, responsible for cleaving the viral polyproteins into functional non-structural proteins essential for viral replication.[3] Its highly conserved nature among coronaviruses and the absence of a close human homolog make it an attractive target for antiviral drug development. This compound emerged from a structure-based optimization campaign of the ML300 series of noncovalent inhibitors.[2][4] This compound exhibits potent inhibition of SARS-CoV-2 3CLpro and demonstrates notable antiviral activity in cellular models of infection.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its enzymatic inhibition, antiviral activity, and pharmacokinetic properties.
Table 1: Enzymatic Inhibition of 3CL Protease
| Target Protease | IC50 (nM) |
| SARS-CoV-2 3CLpro (SC2) | 68[1][3][5] |
| SARS-CoV-1 3CLpro (SC1) | 19[1][5] |
Table 2: Antiviral Activity in Cell-Based Assays
| Assay Type | Cell Line | EC50 (nM) |
| Cytopathic Effect (CPE) Inhibition | Vero E6 | 497[1][3][5][6] |
| Plaque Reduction | Vero E6 | 558[1][3][5][6] |
Table 3: Cytotoxicity and Pharmacokinetic Profile
| Parameter | Value | Conditions |
| 50% Cytotoxic Concentration (CC50) | >50 µM | Vero C1008 cells[1][5] |
| Half-life (T1/2) | 21.1 min | Human liver microsomes[1][5] |
| Intrinsic Clearance (CLint) | 141 mL/min/kg | Human liver microsomes[1][5] |
Mechanism of Action
This compound functions as a noncovalent inhibitor of the SARS-CoV-2 3CL protease.[1][2][5] Unlike covalent inhibitors that form a permanent bond with the catalytic cysteine (Cys145) in the active site, this compound binds reversibly. Structural studies have shown that it complexes in a noncanonical binding mode, distinct from that of peptidic 3CLpro inhibitors.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
SARS-CoV-2 3CLpro Enzymatic Inhibition Assay (FRET-based)
This assay quantifies the ability of a compound to inhibit the proteolytic activity of recombinant 3CLpro using a fluorescently labeled peptide substrate.
-
Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
FRET peptide substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA
-
This compound (or other test compounds) dissolved in DMSO
-
384-well microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add a small volume (e.g., 60 nL) of the compound dilutions to the wells of a 384-well plate. Include DMSO-only wells as a negative control (0% inhibition) and a known potent inhibitor as a positive control.
-
Add the assay buffer to all wells.
-
Add recombinant SARS-CoV-2 3CLpro to each well (final concentration typically in the nanomolar range, e.g., 15 nM) and incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the FRET peptide substrate (final concentration typically in the micromolar range, e.g., 20 µM).
-
Immediately measure the fluorescence intensity kinetically for a set period (e.g., 20-60 minutes) at an excitation wavelength of 340 nm and an emission wavelength of 490 nm.
-
The rate of increase in fluorescence is proportional to the enzyme activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable nonlinear regression model.
-
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect host cells from virus-induced cell death.
-
Materials:
-
Vero E6 cells
-
SARS-CoV-2 virus stock
-
Cell culture medium (e.g., MEM with 2% FBS, 1% Pen/Strep/GlutaMax)
-
This compound (or other test compounds)
-
96-well or 384-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo)
-
Luminometer
-
-
Procedure:
-
Seed Vero E6 cells in 96-well or 384-well plates and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Aspirate the old medium from the cells and add the compound dilutions.
-
Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI). Include uninfected cell controls and infected, untreated virus controls.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[7][8]
-
After incubation, assess cell viability by adding a cell viability reagent (e.g., CellTiter-Glo, which measures ATP content) to each well.[7][8]
-
Measure the luminescence signal using a plate reader.
-
Normalize the data with the virus control (0% protection) and cell control (100% protection) to calculate the percentage of CPE inhibition.
-
Determine the EC50 value from the resulting dose-response curve.
-
Plaque Reduction Assay
This assay quantifies the reduction in infectious virus particles in the presence of a compound.
-
Materials:
-
Vero E6 cells
-
SARS-CoV-2 virus stock
-
Cell culture medium
-
This compound (or other test compounds)
-
Overlay medium (e.g., containing 0.6% Avicel or carboxymethyl cellulose)
-
6-well plates
-
Crystal violet staining solution (e.g., 0.2% crystal violet in 20% methanol)
-
-
Procedure:
-
Seed Vero E6 cells in 6-well plates and grow to confluency.
-
Prepare serial dilutions of the SARS-CoV-2 virus stock.
-
Infect the cell monolayers with the virus dilutions for 1-2 hours to allow for viral adsorption.
-
During incubation, prepare the overlay medium containing various concentrations of this compound or DMSO as a control.
-
After the adsorption period, remove the virus inoculum and wash the cells with PBS.
-
Add the overlay medium containing the test compound to the respective wells. The semi-solid overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubate the plates for 4-5 days at 37°C with 5% CO2.[9]
-
After incubation, fix the cells (e.g., with 4% formaldehyde) and stain with crystal violet solution. The stain colors the living cells, leaving the plaques (areas of dead or destroyed cells) unstained.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction at each compound concentration compared to the DMSO control.
-
Determine the EC50 value by plotting the percent reduction against the compound concentration.
-
Visualizations
The following diagrams illustrate the logical flow of experiments for the characterization of 3CLpro inhibitors like this compound.
Caption: Workflow for the characterization of a SARS-CoV-2 3CLpro inhibitor.
Caption: Inhibition of SARS-CoV-2 replication by this compound via 3CLpro.
References
- 1. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Based Optimization of ML300-Derived, Noncovalent Inhibitors Targeting the Severe Acute Respiratory Syndrome Coronavirus 3CL Protease (SARS-CoV-2 3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 9. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Noncovalent Inhibitors of SARS-CoV-2 Main Protease
For Researchers, Scientists, and Drug Development Professionals
Abstract
The SARS-CoV-2 main protease (Mpro), a cysteine protease essential for viral replication, remains a prime target for antiviral drug development. While covalent inhibitors have seen clinical success, noncovalent inhibitors offer potential advantages, including a lower risk of off-target toxicity and a reduced propensity for the development of drug resistance.[1][2] This in-depth technical guide provides a comprehensive overview of the core principles and methodologies in the discovery and characterization of noncovalent Mpro inhibitors. It summarizes key quantitative data, details essential experimental protocols, and visualizes critical pathways and workflows to serve as a valuable resource for researchers in the field.
Introduction: The Rationale for Targeting Mpro with Noncovalent Inhibitors
The SARS-CoV-2 lifecycle is critically dependent on the main protease (Mpro), also known as 3CLpro. This enzyme is responsible for cleaving the viral polyproteins pp1a and pp1ab at 11 distinct sites, releasing functional non-structural proteins (nsps) that are vital for viral replication and transcription.[3][4][5] The substrate specificity of Mpro, which preferentially cleaves after a glutamine residue, is distinct from that of human proteases, making it an attractive and specific antiviral target.[6]
Noncovalent inhibitors bind reversibly to the Mpro active site through a network of hydrogen bonds, hydrophobic interactions, and van der Waals forces.[1] This reversible binding mechanism is believed to contribute to a better safety profile compared to covalent inhibitors, which form an irreversible bond with the catalytic cysteine (Cys145) and carry a higher theoretical risk of off-target effects.[7] Furthermore, the development of resistance to noncovalent inhibitors may be slower, as mutations would need to significantly alter the topography of the active site to disrupt a network of weaker interactions, rather than a single covalent linkage.
Quantitative Data on Key Noncovalent Mpro Inhibitors
The following tables summarize the in vitro inhibitory and antiviral activities of selected noncovalent SARS-CoV-2 Mpro inhibitors. These compounds represent various chemical scaffolds and stages of development.
Table 1: In Vitro Enzymatic Inhibition of Noncovalent Mpro Inhibitors
| Compound | IC50 (µM) | Ki (µM) | Assay Type | Reference |
| ML188 | 1.5 | - | FRET | [1] |
| Ensitrelvir | 0.013 | - | FRET | [4] |
| ML1000 | 0.034 | - | FRET | [8] |
| ML1100 | 0.147 | - | FRET | [8] |
| Boceprevir | 4.1 | - | FRET | [8] |
| Cefadroxil | 2.4 | - | FRET | [4] |
| Betrixaban | 0.9 | - | FRET | [4] |
| Myricetin | 0.63 | - | FRET | [9] |
| Baicalein | 0.94 | - | FRET | [9] |
| Rottlerin | 37 | - | FRET | [10] |
| M-8524 | 31 | - | FRET | [10] |
| IMB63-8G | 16.27 | - | FRET | [11] |
| IMB84-8D | 24.25 | - | FRET | [11] |
| IMB26-11E | 32.48 | - | FRET | [11] |
| IMB96-2A | 38.36 | - | FRET | [11] |
Table 2: Cell-Based Antiviral Activity of Noncovalent Mpro Inhibitors
| Compound | EC50 (µM) | Cell Line | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Ensitrelvir | 0.37 | - | - | - | [4] |
| ML1000 | 0.1 | Caco-2, Huh-7 | >100 | >1000 | [8] |
| ML1100 | 0.2 | Caco-2, Huh-7 | >100 | >500 | [8] |
| Boceprevir | 1.90 | - | - | - | [12] |
| MI-09 | 0.86-1.2 | - | - | - | [10] |
| MI-30 | 0.54-1.1 | - | - | - | [10] |
Experimental Protocols
Förster Resonance Energy Transfer (FRET)-Based Mpro Enzymatic Assay
This protocol describes a common method for measuring the enzymatic activity of SARS-CoV-2 Mpro and assessing the potency of inhibitors.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Mpro FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds (potential inhibitors) dissolved in DMSO
-
384-well black, flat-bottom assay plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant Mpro in assay buffer. The final concentration in the assay is typically in the nanomolar range.
-
Prepare a stock solution of the FRET substrate in DMSO.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Protocol:
-
Add a small volume (e.g., 1 µL) of the test compound dilutions to the wells of the 384-well plate. Include controls with DMSO only (no inhibitor) and a positive control inhibitor.
-
Add a solution of Mpro in assay buffer to each well and incubate for a predefined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate solution to each well.
-
Immediately begin monitoring the increase in fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 490 nm for the Dabcyl-Edans pair).
-
Record fluorescence intensity over time.
-
-
Data Analysis:
Cell-Based Antiviral Assay
This protocol outlines a general method for evaluating the antiviral efficacy of compounds in a cell culture system.
Materials:
-
VeroE6 or other susceptible cell lines (e.g., A549-ACE2-TMPRSS2)
-
SARS-CoV-2 viral stock
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
Test compounds
-
96-well or 384-well clear-bottom plates
-
Reagents for quantifying viral replication (e.g., CellTiter-Glo for ATP measurement as an indicator of cell viability, or reagents for RT-qPCR to measure viral RNA)
Procedure:
-
Cell Seeding: Seed the appropriate number of cells per well in a 96-well or 384-well plate and incubate overnight to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compounds in cell culture medium and add them to the cells.
-
Viral Infection: Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
Quantification of Antiviral Activity:
-
Cytopathic Effect (CPE) Inhibition Assay: Measure cell viability using a reagent like CellTiter-Glo. The EC50 is the concentration of the compound that protects 50% of the cells from virus-induced death.
-
Viral Yield Reduction Assay: Collect the cell supernatant and quantify the amount of progeny virus using a plaque assay or RT-qPCR. The EC50 is the concentration that reduces the viral yield by 50%.
-
-
Cytotoxicity Assay: In parallel, treat uninfected cells with the same serial dilutions of the test compounds to determine the 50% cytotoxic concentration (CC50).
-
Data Analysis: Calculate the EC50 and CC50 values from the dose-response curves. The selectivity index (SI = CC50/EC50) is a measure of the compound's therapeutic window.[16][17][18]
X-ray Crystallography of Mpro-Inhibitor Complexes
This protocol provides a general workflow for determining the crystal structure of Mpro in complex with a noncovalent inhibitor.
Materials:
-
Purified and concentrated recombinant SARS-CoV-2 Mpro
-
Noncovalent inhibitor
-
Crystallization screens and reagents
-
Cryoprotectant solution
-
X-ray diffraction equipment (synchrotron source is preferred)
Procedure:
-
Complex Formation: Incubate the purified Mpro with a molar excess of the noncovalent inhibitor.
-
Crystallization:
-
Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods.
-
Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives).
-
-
Crystal Harvesting and Cryo-cooling:
-
Once crystals appear, carefully harvest them using a loop.
-
Soak the crystals in a cryoprotectant solution (e.g., crystallization solution supplemented with glycerol (B35011) or ethylene (B1197577) glycol) to prevent ice formation during freezing.
-
Flash-cool the crystals in liquid nitrogen.
-
-
X-ray Diffraction Data Collection:
-
Mount the frozen crystal on a goniometer at a synchrotron beamline.
-
Collect a complete X-ray diffraction dataset.
-
-
Structure Determination and Refinement:
-
Process the diffraction data using software like HKL2000.
-
Solve the structure using molecular replacement with a known Mpro structure as a search model.
-
Build the inhibitor into the electron density map and refine the structure to obtain a high-resolution model of the Mpro-inhibitor complex.[19][20][21]
-
Visualizing Key Processes
SARS-CoV-2 Replication Cycle and the Role of Mpro
Caption: The central role of Mpro in processing viral polyproteins to form the replication machinery.
Mechanism of Noncovalent Mpro Inhibition
Caption: Noncovalent inhibitors reversibly bind to the Mpro active site, preventing substrate cleavage.
Experimental Workflow for Noncovalent Mpro Inhibitor Discovery
Caption: A typical drug discovery pipeline for identifying and optimizing noncovalent Mpro inhibitors.
Conclusion
The development of noncovalent inhibitors against the SARS-CoV-2 main protease represents a promising avenue for the creation of safe and effective antiviral therapeutics. This guide has provided a foundational overview of the key data, experimental protocols, and conceptual frameworks that underpin this area of research. By leveraging the detailed methodologies and comparative data presented herein, scientists and drug development professionals can advance their efforts to combat the ongoing threat of COVID-19 and prepare for future coronavirus outbreaks. The open-science nature of much of the research in this field, exemplified by initiatives like the COVID Moonshot, continues to accelerate progress and provides a rich, publicly available knowledge base for future drug discovery endeavors.[13][16]
References
- 1. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of SARS-CoV-2 Main Protease (Mpro) Cleavage Sites Using Two-Dimensional Electrophoresis and In Silico Cleavage Site Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural basis for replicase polyprotein cleavage and substrate specificity of main protease from SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Human Host Substrates of the SARS-CoV-2 Mpro and PLpro Using Subtiligase N-Terminomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Exploration of SARS-CoV-2 Mpro Noncovalent Natural Inhibitors Using Structure-Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. europeanreview.org [europeanreview.org]
- 12. scienceopen.com [scienceopen.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. PathSpecific™ SARS-CoV-2 Mpro Assay Kit - Creative Biolabs [creative-biolabs.com]
- 16. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. protocols.io [protocols.io]
- 19. Crystal structures of main protease (Mpro) mutants of SARS-CoV-2 variants bound to PF-07304814 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dgk-home.de [dgk-home.de]
- 21. researchgate.net [researchgate.net]
The Binding of CCF0058981 to 3CLpro: A Technical Overview
An in-depth guide for researchers and drug development professionals on the noncovalent inhibition of SARS-CoV-2 3C-like protease by CCF0058981, detailing its binding mechanism, inhibitory activity, and the experimental methodologies used for its characterization.
This compound is a potent, noncovalent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), a crucial enzyme in the viral replication cycle. Developed through structure-based optimization of the initial hit compound ML300, this compound demonstrates significant promise as an antiviral agent. This document provides a comprehensive technical overview of the binding of this compound to 3CLpro, intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Analysis of Inhibitory Potency
The inhibitory activity of this compound has been quantified through a series of biochemical and cellular assays. The key quantitative data are summarized in the table below, providing a clear comparison of its efficacy against both the isolated enzyme and the live virus.
| Parameter | Value | Description |
| IC50 (SARS-CoV-2 3CLpro) | 68 nM | The half-maximal inhibitory concentration against the isolated SARS-CoV-2 3C-like protease, as determined by a fluorescence resonance energy transfer (FRET) assay.[1] |
| IC50 (SARS-CoV-1 3CLpro) | 19 nM | The half-maximal inhibitory concentration against the 3C-like protease of the closely related SARS-CoV-1, indicating broad-spectrum potential.[1] |
| EC50 (CPE Inhibition) | 497 nM | The half-maximal effective concentration for the inhibition of the viral cytopathic effect in infected Vero E6 cells.[1] |
| EC50 (Plaque Reduction) | 558 nM | The half-maximal effective concentration for the reduction of viral plaques in infected Vero E6 cells.[1] |
| CC50 | >50 µM | The 50% cytotoxic concentration in the cytopathic effect antiviral assay, indicating low cellular toxicity.[1] |
The Binding Site of this compound on 3CLpro
The binding of this compound and its analogues to the 3CLpro active site has been elucidated through X-ray crystallography. The co-crystal structure of a close analogue of this compound (compound 21 from the primary study by Han et al.) in complex with SARS-CoV-2 3CLpro has been deposited in the Protein Data Bank (PDB) with the accession code 7LMF .
The binding site of 3CLpro is a shallow cleft on the enzyme surface, which is comprised of several subsites (S1, S2, S4, etc.) that accommodate the amino acid residues of the natural substrate. This compound, being a noncovalent inhibitor, occupies this active site and prevents the binding and subsequent cleavage of the viral polyprotein.
Based on the crystal structure of its analogue, the key interactions are as follows:
-
S1 Subsite: The benzotriazole (B28993) moiety of the inhibitor occupies the S1 subsite.
-
S2 Subsite: The thiophene (B33073) group fits into the S2 pocket.
-
Novel S2c Channel: A significant finding is the occupation of a newly identified channel, termed S2c, by the imidazole (B134444) group of the inhibitor. This channel is located between the canonical S1' and S2 subsites.
-
Hydrogen Bonding: The imidazole moiety forms two crucial hydrogen bonds with the side chains of Cysteine 44 and Threonine 25, which are key for the inhibitor's potency.
This unique binding mode, particularly the engagement of the S2c channel, provides a structural basis for the high affinity of this compound and offers opportunities for further structure-based drug design.
Experimental Protocols
The characterization of this compound involved a series of standardized and rigorous experimental procedures. The detailed methodologies for the key experiments are outlined below.
Fluorescence Resonance Energy Transfer (FRET) Assay for 3CLpro Inhibition
This biochemical assay was employed to determine the in vitro inhibitory potency (IC50) of this compound against purified 3CLpro.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The presence of an inhibitor prevents this cleavage, leading to a reduction in the fluorescence signal.
Protocol:
-
Reagents and Buffer:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA.
-
Enzyme: Purified recombinant SARS-CoV-2 3CLpro at a final concentration of 15 nM.
-
Substrate: A synthetic fluorogenic peptide, Dabcyl-KTSAVLQSGFRKME-Edans, at a final concentration of 25 µM.
-
Inhibitor: this compound serially diluted in DMSO.
-
-
Procedure:
-
The assay is performed in 384-well plates.
-
The inhibitor or DMSO (as a control) is pre-incubated with the 3CLpro enzyme in the assay buffer for 60 minutes at room temperature.
-
The enzymatic reaction is initiated by the addition of the FRET peptide substrate.
-
The fluorescence intensity is measured kinetically over a period of time using a microplate reader with excitation and emission wavelengths of 340 nm and 490 nm, respectively.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
-
Data Analysis:
-
The percent inhibition is calculated relative to the DMSO control.
-
The IC50 value is determined by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation.
-
Cytopathic Effect (CPE) Inhibition Assay
This cell-based assay was used to evaluate the antiviral efficacy of this compound in a cellular context by measuring its ability to protect host cells from virus-induced death.
Principle: SARS-CoV-2 infection of susceptible cells, such as Vero E6, leads to a characteristic cytopathic effect, which is a series of morphological changes that ultimately result in cell death. An effective antiviral agent will inhibit viral replication and thus prevent or reduce the CPE.
Protocol:
-
Cell Line and Virus:
-
Vero E6 cells are seeded in 96-well plates and grown to confluency.
-
SARS-CoV-2 (e.g., USA-WA1/2020 strain) is used for infection.
-
-
Procedure:
-
The growth medium is removed from the cells, and they are washed with phosphate-buffered saline (PBS).
-
The cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Immediately after infection, the cells are treated with serial dilutions of this compound or a vehicle control (DMSO).
-
The plates are incubated for a period of 72 hours at 37°C in a 5% CO2 incubator to allow for viral replication and the development of CPE.
-
-
Quantification of Cell Viability:
-
After the incubation period, cell viability is assessed using a colorimetric or fluorometric assay, such as the CellTiter-Glo luminescent cell viability assay, which measures ATP levels.
-
The luminescence signal is read using a microplate reader.
-
-
Data Analysis:
-
The percent CPE inhibition is calculated based on the viability of treated, infected cells relative to untreated, infected cells and uninfected control cells.
-
The EC50 value is determined by plotting the percent CPE inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Plaque Reduction Assay
This assay provides a more direct measure of the reduction in infectious virus particles as a result of treatment with the inhibitor.
Principle: A plaque is a localized area of cell death and lysis in a monolayer of cells, caused by the replication of a single infectious virus particle. The number of plaques is directly proportional to the number of infectious virus particles. An antiviral compound will reduce the number and/or size of the plaques.
Protocol:
-
Cell Culture and Infection:
-
Confluent monolayers of Vero E6 cells are prepared in 6-well or 12-well plates.
-
The cells are infected with a known amount of SARS-CoV-2 (e.g., 100 plaque-forming units per well).
-
-
Inhibitor Treatment and Overlay:
-
After a 1-hour adsorption period, the virus inoculum is removed.
-
The cells are then overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) that includes various concentrations of this compound or a vehicle control. This overlay restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.
-
-
Incubation and Visualization:
-
The plates are incubated for 2-3 days at 37°C to allow for plaque formation.
-
Following incubation, the cells are fixed (e.g., with 4% formaldehyde) and stained with a dye such as crystal violet, which stains the living cells, leaving the plaques as clear, unstained areas.
-
-
Data Analysis:
-
The plaques are counted for each inhibitor concentration.
-
The percent plaque reduction is calculated relative to the vehicle control.
-
The EC50 value is determined by plotting the percent plaque reduction against the inhibitor concentration.
-
X-ray Crystallography
The three-dimensional structure of the 3CLpro in complex with an analogue of this compound was determined using X-ray crystallography.
Protocol:
-
Protein Expression and Purification:
-
The gene encoding for SARS-CoV-2 3CLpro is cloned into an expression vector (e.g., pET-based vector) and transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
Protein expression is induced, and the cells are harvested and lysed.
-
The 3CLpro is purified using a series of chromatography steps, such as affinity chromatography (e.g., Ni-NTA), followed by size-exclusion chromatography.
-
-
Crystallization:
-
The purified 3CLpro is concentrated to an appropriate level.
-
The inhibitor (analogue of this compound) is added in molar excess to the protein solution.
-
Crystallization is performed using the hanging drop or sitting drop vapor diffusion method by screening a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature). For the 7LMF structure, the crystallization condition was 0.2 M Ammonium sulfate, 0.1 M HEPES pH 7.5, 25% w/v Polyethylene glycol 3,350.
-
-
Data Collection and Structure Determination:
-
The crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The data are processed, and the structure is solved by molecular replacement using a known 3CLpro structure as a search model.
-
The model is then refined, and the inhibitor is built into the electron density map.
-
Visualizing the Inhibition and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of 3CLpro inhibition and the experimental workflow for the characterization of this compound.
Caption: Mechanism of 3CLpro inhibition by this compound.
Caption: Experimental workflow for this compound characterization.
References
Structural Basis of CCF0058981 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structural and molecular underpinnings of the inhibition of SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), by the non-covalent inhibitor CCF0058981. This compound, a derivative of the ML300 series, demonstrates potent inhibition of SARS-CoV-2 Mpro and exhibits significant antiviral activity. This document provides a comprehensive summary of its inhibitory potency, the detailed molecular interactions governing its binding, and the experimental protocols for key assays used in its characterization.
Core Data Presentation
The inhibitory activity of this compound has been quantified through various enzymatic and cell-based assays. The following table summarizes the key quantitative data.
| Target/Assay | Parameter | Value | Notes |
| SARS-CoV-2 3CLpro (SC2) | IC50 | 68 nM | Enzymatic inhibition measured by a FRET-based assay.[1] |
| SARS-CoV-1 3CLpro (SC1) | IC50 | 19 nM | Demonstrates potent inhibition against the closely related SARS-CoV protease. |
| Antiviral Activity (Vero E6 cells) | EC50 | 497 nM | Measured by cytopathic effect (CPE) inhibition assay.[1] |
| Antiviral Activity (Vero E6 cells) | EC50 | 558 nM | Measured by plaque reduction assay.[1] |
| Cytotoxicity (Vero E6 cells) | CC50 | >50 µM | Indicates a high selectivity index for antiviral activity over cellular toxicity.[1] |
Structural Basis of Inhibition
The non-covalent binding mode of this compound to the active site of SARS-CoV-2 Mpro has been elucidated through X-ray crystallography. The crystal structure of the Mpro M49I mutant in complex with this compound has been solved and deposited in the Protein Data Bank (PDB) under the accession code 8WZP .[2]
Structural analysis of the this compound-Mpro complex reveals key molecular interactions that are responsible for its potent inhibitory activity. The inhibitor occupies the substrate-binding pocket, which is located in the cleft between Domain I and Domain II of the protease. The binding is characterized by a network of hydrogen bonds and hydrophobic interactions with critical amino acid residues within the active site.
Key Interactions:
While the specific details of hydrogen bonds and hydrophobic interactions for the this compound complex are detailed in the primary crystallographic publication, the binding of similar non-covalent inhibitors to the Mpro active site typically involves interactions with residues of the S1, S2, and S4 subsites. These often include the catalytic dyad residues, His41 and Cys145, as well as other residues such as Met49, Gly143, Ser144, His163, His164, Glu166, Arg188, and Gln189. The non-covalent nature of the interaction means that the inhibitor can reversibly bind to the active site, blocking substrate access and thereby inhibiting the proteolytic activity essential for viral replication.
Signaling Pathway of Mpro Inhibition
The inhibition of SARS-CoV-2 Mpro by this compound directly interferes with the viral replication cycle. Mpro is essential for the proteolytic processing of the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps). These nsps are crucial for the formation of the viral replication and transcription complex. By blocking the active site of Mpro, this compound prevents this processing, thereby halting viral replication.
Caption: Inhibition of SARS-CoV-2 Mpro by this compound blocks polyprotein processing.
Experimental Protocols
Detailed methodologies for the key assays cited in the characterization of this compound are provided below. These protocols are based on established methods and have been adapted for the evaluation of SARS-CoV-2 Mpro inhibitors.
SARS-CoV-2 Mpro FRET-Based Inhibition Assay
This assay measures the ability of a compound to inhibit the proteolytic activity of Mpro using a Förster Resonance Energy Transfer (FRET) substrate.
Workflow:
Caption: Workflow for the FRET-based SARS-CoV-2 Mpro inhibition assay.
Methodology:
-
Reagents and Materials:
-
SARS-CoV-2 Mpro (recombinant)
-
FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound serially diluted in DMSO
-
384-well black assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Add 25 µL of assay buffer containing a final concentration of 20 nM Mpro to each well of a 384-well plate.
-
Add 0.5 µL of serially diluted this compound or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate at room temperature for 30 minutes.
-
Initiate the reaction by adding 25 µL of assay buffer containing 20 µM FRET substrate to each well.
-
Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction from the linear phase of the fluorescence kinetic curve.
-
Determine the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Calculate the IC50 value by fitting the dose-response curve using a four-parameter logistic equation.
-
Cytopathic Effect (CPE) Inhibition Assay
This cell-based assay determines the ability of a compound to protect host cells from virus-induced cell death.
Workflow:
References
In-Depth Technical Guide: CCF0058981, a Noncovalent Inhibitor of SARS-CoV-2 3CL Protease
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical and cellular activities of CCF0058981, a potent, noncovalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro). This document details the compound's inhibitory potency (IC50) against its target enzyme and its antiviral efficacy (EC50) in cell-based assays, supported by detailed experimental methodologies and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Bioactivity of this compound
The inhibitory and antiviral activities of this compound have been quantified through enzymatic and cell-based assays. The following tables summarize the key potency and efficacy values.
Table 1: In Vitro Enzymatic Inhibition Data
| Target Enzyme | Inhibitor | IC50 (nM) | Assay Type |
| SARS-CoV-2 3CLpro (SC2) | This compound | 68 | Enzymatic Assay |
| SARS-CoV-1 3CLpro (SC1) | This compound | 19 | Enzymatic Assay |
Table 2: In Vitro Antiviral and Cytotoxicity Data
| Assay Type | Cell Line | Inhibitor | EC50 (nM) | CC50 (µM) |
| Cytopathic Effect (CPE) Inhibition | Vero E6 / Vero C1008 | This compound | 497 | >50 |
| Plaque Reduction | Vero E6 / Vero C1008 | This compound | 558 | >50 |
Mechanism of Action: Inhibition of SARS-CoV-2 3CL Protease
This compound exerts its antiviral effect by targeting the SARS-CoV-2 3CL protease (also known as the main protease, Mpro), an enzyme essential for the viral life cycle. The virus translates its genomic RNA into two large polyproteins, pp1a and pp1ab, which must be cleaved into individual non-structural proteins (NSPs) to form the replication and transcription complex. The 3CL protease is responsible for the majority of these cleavage events. By inhibiting this enzyme, this compound effectively blocks the processing of the viral polyproteins, thereby halting viral replication.
Caption: SARS-CoV-2 replication cycle and the inhibitory action of this compound on 3CL protease.
Detailed Experimental Protocols
In Vitro 3CLpro Enzymatic Inhibition Assay (IC50 Determination)
This protocol describes a representative Förster Resonance Energy Transfer (FRET)-based assay to determine the in vitro inhibitory activity of this compound against SARS-CoV-2 3CLpro.
Materials:
-
Recombinant SARS-CoV-2 3CL protease
-
FRET-based peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA
-
This compound (serially diluted in DMSO)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute the compound solutions in assay buffer.
-
Add 5 µL of the diluted compound solutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control (0% inhibition) and a known potent inhibitor as a positive control (100% inhibition).
-
Add 10 µL of recombinant SARS-CoV-2 3CLpro (final concentration ~15-50 nM) to each well, except for the no-enzyme control wells.
-
Incubate the plate at room temperature for 30-60 minutes to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of the FRET peptide substrate (final concentration ~20-25 µM) to all wells.
-
Immediately measure the fluorescence intensity (Excitation: ~340 nm, Emission: ~490 nm) kinetically over 60 minutes at room temperature.
-
Calculate the initial reaction rates (RFU/min) for each well.
-
Determine the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
CCF0058981: A Technical Overview of its Antiviral Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCF0058981 is a noncovalent inhibitor of the 3C-like protease (3CLpro or Mpro), an essential enzyme for the replication of coronaviruses, including SARS-CoV-2 and SARS-CoV-1. Its mechanism of action involves blocking the proteolytic activity of 3CLpro, thereby preventing the processing of viral polyproteins into functional non-structural proteins required for viral replication. This document provides a comprehensive technical guide on the antiviral activity spectrum of this compound, detailing its quantitative inhibitory effects, the experimental protocols used for its evaluation, and its impact on viral and host cell signaling pathways.
Data Presentation: Antiviral Activity and Cytotoxicity
The antiviral efficacy and cytotoxic profile of this compound have been evaluated through various in vitro assays. The following table summarizes the key quantitative data.
| Target | Assay Type | Metric | Value | Reference |
| SARS-CoV-2 3CLpro (SC2) | Enzymatic Assay | IC50 | 68 nM | [1][2] |
| SARS-CoV-1 3CLpro (SC1) | Enzymatic Assay | IC50 | 19 nM | [1][3] |
| SARS-CoV-2 | Cytopathic Effect (CPE) Inhibition Assay | EC50 | 497 nM | [1][2][4] |
| SARS-CoV-2 | Plaque Reduction Assay | EC50 | 558 nM | [1][2] |
| Host Cells | Cytotoxicity Assay (in CPE context) | CC50 | >50 µM | [1] |
IC50 (Half-maximal inhibitory concentration): The concentration of a drug at which it inhibits 50% of the target enzyme's activity. EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response (in this case, protection from viral effects). CC50 (Half-maximal cytotoxic concentration): The concentration of a drug that kills 50% of uninfected cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
SARS-CoV-2 3CLpro Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the 3CL protease.
Principle: A fluorogenic peptide substrate containing a cleavage site for 3CLpro is used. The substrate has a fluorophore on one end and a quencher on the other. In its intact state, the fluorescence is quenched. Upon cleavage by 3CLpro, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.
Methodology:
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 3CLpro enzyme.
-
Fluorogenic substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans).
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 100 mM NaCl, 0.01% Tween-20).
-
This compound (or other test compounds) serially diluted in DMSO.
-
384-well assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Add 5 µL of assay buffer containing the 3CLpro enzyme to each well of the 384-well plate.
-
Dispense 50 nL of serially diluted this compound or control (DMSO) into the respective wells.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity over time (e.g., every minute for 15-30 minutes) using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore/quencher pair, e.g., 340 nm/490 nm for Edans).
-
Calculate the rate of reaction from the linear phase of the fluorescence increase.
-
Plot the reaction rates against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.[5][6]
-
Cytopathic Effect (CPE) Inhibition Assay
This cell-based assay measures the ability of a compound to protect host cells from the virus-induced cell death (cytopathic effect).
Principle: Susceptible host cells are infected with SARS-CoV-2 in the presence of a test compound. If the compound inhibits viral replication, the host cells are protected from CPE. Cell viability is measured at the end of the experiment, typically using a colorimetric or fluorometric readout.
Methodology:
-
Reagents and Materials:
-
Vero E6 cells (or other susceptible cell line).
-
Cell culture medium (e.g., DMEM with 2% FBS).
-
SARS-CoV-2 virus stock of known titer.
-
This compound serially diluted in culture medium.
-
96-well or 384-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, Neutral Red, or Crystal Violet).
-
Luminometer or spectrophotometer.
-
-
Procedure:
-
Seed Vero E6 cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
The following day, prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI), for example, 0.05. Include uninfected cells (mock) and infected cells without compound (virus control) as controls.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours or until significant CPE is observed in the virus control wells.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Normalize the data to the mock-infected control (100% viability) and the virus control (0% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the EC50 value.[7][8]
-
Plaque Reduction Assay
This assay quantifies the reduction in the number of viral plaques in the presence of an antiviral compound.
Principle: A confluent monolayer of susceptible cells is infected with a known amount of virus, which is expected to form a countable number of plaques (localized areas of cell death). The cells are then overlaid with a semi-solid medium containing the test compound. The number of plaques formed is inversely proportional to the antiviral activity of the compound.
Methodology:
-
Reagents and Materials:
-
Vero E6 cells.
-
Cell culture medium.
-
SARS-CoV-2 virus stock.
-
This compound serially diluted.
-
Semi-solid overlay medium (e.g., medium containing 1.2% carboxymethylcellulose or 0.6% agarose).
-
6-well or 12-well cell culture plates.
-
Fixing solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
-
-
Procedure:
-
Seed Vero E6 cells in 6-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus stock and infect the cell monolayers for 1 hour at 37°C to allow for viral adsorption.
-
During the incubation, prepare the semi-solid overlay medium containing different concentrations of this compound.
-
After the adsorption period, remove the virus inoculum and wash the cells with PBS.
-
Add the semi-solid overlay containing the test compound to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with formalin for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Plot the percentage of plaque reduction against the logarithm of the compound concentration to determine the EC50 value.[9][10][11]
-
Mandatory Visualizations
Mechanism of Action of this compound
The following diagram illustrates the role of 3CLpro in the SARS-CoV-2 replication cycle and the point of inhibition by this compound.
Caption: Mechanism of this compound action in the host cell.
Impact of 3CLpro on Host Innate Immune Signaling
The SARS-CoV-2 3CL protease not only functions in viral replication but also actively suppresses the host's innate immune response. The diagram below outlines the key signaling pathways disrupted by 3CLpro. Inhibition of 3CLpro by compounds like this compound is expected to counteract these effects.
Caption: 3CLpro-mediated suppression of host innate immunity.
Conclusion
This compound is a potent, noncovalent inhibitor of SARS-CoV-2 and SARS-CoV-1 3CL protease. Its low nanomolar IC50 values against the viral protease translate to sub-micromolar efficacy in cell-based antiviral assays, with a high therapeutic index as indicated by its low cytotoxicity. The primary mechanism of action is the direct inhibition of the 3CL protease, a critical enzyme in the viral replication cycle. Furthermore, by inhibiting 3CLpro, this compound has the potential to mitigate the viral suppression of the host's innate immune response, a key aspect of COVID-19 pathogenesis. The detailed experimental protocols provided herein offer a foundation for the continued investigation and development of this compound and other 3CLpro inhibitors as potential therapeutics for coronavirus infections.
References
- 1. en.bio-protocol.org [en.bio-protocol.org]
- 2. SARS-CoV-2 Life Cycle: Stages and Inhibition Targets [antibodies-online.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plaque Reduction Neutralization Test (PRNT) Accuracy in Evaluating Humoral Immune Response to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
From Bench to Bedside: A Technical Guide on the Evolution of CCF0058981 from ML300 as a SARS-CoV-2 Main Protease Inhibitor
For Immediate Release
This technical guide provides an in-depth analysis of the relationship between the chemical probe ML300 and its optimized derivative, CCF0058981, a potent noncovalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), also known as the main protease (Mpro). This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research and development.
Executive Summary
The global health crisis instigated by the COVID-19 pandemic has accelerated the search for effective antiviral therapeutics. The SARS-CoV-2 3CLpro is a prime drug target due to its essential role in viral replication. This guide details the evolution of this compound, a promising noncovalent inhibitor of SARS-CoV-2 3CLpro, from its parent compound, ML300. ML300 was initially identified as an inhibitor of the SARS-CoV 3CLpro. Through a rigorous structure-based optimization campaign, this compound was developed, exhibiting significantly enhanced potency against the SARS-CoV-2 variant of the protease. This guide presents a comprehensive overview of their comparative efficacy, the experimental methodologies used for their evaluation, and the underlying biological pathways.
Comparative Efficacy of ML300 and this compound
A structure-guided optimization of ML300 led to the development of this compound (also referred to as compound 41 in some literature). This optimization resulted in a significant enhancement of inhibitory activity against the SARS-CoV-2 3CLpro. The following tables summarize the quantitative data for both compounds.
| Compound | Target Protease | IC50 (nM) |
| ML300 | SARS-CoV 3CLpro | Data not consistently reported in cited literature |
| SARS-CoV-2 3CLpro | ~2,300 | |
| This compound | SARS-CoV 3CLpro | 19 |
| SARS-CoV-2 3CLpro | 68[1] |
Table 1: In Vitro Enzymatic Inhibition (IC50)
| Compound | Cell Line | Assay Type | EC50 (nM) |
| ML300 | Vero E6 | Antiviral Activity | Data not consistently reported in cited literature |
| This compound | Vero E6 | Cytopathic Effect (CPE) Inhibition | 497 |
| Vero E6 | Plaque Reduction | 558[1] |
Table 2: Cell-Based Antiviral Activity (EC50)
Signaling and Mechanistic Pathways
The primary mechanism of action for both ML300 and this compound is the noncovalent inhibition of the SARS-CoV-2 3CLpro. This viral enzyme is a cysteine protease responsible for cleaving the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsps) that are essential for viral replication and transcription. By inhibiting 3CLpro, these compounds effectively halt the viral life cycle.
The development of this compound from ML300 is a classic example of a structure-based drug design workflow. This iterative process involves determining the co-crystal structure of the parent compound with the target protein, identifying opportunities for improved interactions, synthesizing new derivatives, and evaluating their potency.
Caption: Structure-based drug design workflow for the optimization of ML300 to this compound.
The target of these inhibitors, the 3CL protease, plays a critical role in the processing of viral polyproteins, which is a fundamental step in the replication of coronaviruses.
Caption: Inhibition of SARS-CoV-2 polyprotein processing by this compound and ML300.
Experimental Protocols
The evaluation of ML300 and this compound involved several key experimental assays to determine their enzymatic inhibition and antiviral activity.
Förster Resonance Energy Transfer (FRET)-Based Enzymatic Assay
This assay is used to determine the in vitro inhibitory potency (IC50) of compounds against the 3CL protease.
-
Principle: A synthetic peptide substrate containing a fluorophore and a quencher at its ends is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.
-
Methodology:
-
The 3CL protease is incubated with varying concentrations of the inhibitor (e.g., this compound or ML300) in an appropriate buffer (e.g., 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA).
-
The enzymatic reaction is initiated by the addition of the FRET peptide substrate.
-
The fluorescence intensity is monitored over time using a plate reader with appropriate excitation and emission wavelengths.
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cytopathic Effect (CPE) Inhibition Assay
This cell-based assay measures the ability of a compound to protect host cells from virus-induced death, providing an EC50 value.
-
Principle: Viral infection and replication lead to the death of host cells, a phenomenon known as the cytopathic effect. Antiviral compounds that inhibit viral replication will protect the host cells from CPE. Cell viability can be quantified using various methods, such as measuring ATP levels.
-
Methodology:
-
Host cells (e.g., Vero E6) are seeded in 96-well plates and incubated until a confluent monolayer is formed.
-
The cells are pre-treated with serial dilutions of the test compound.
-
The cells are then infected with SARS-CoV-2 at a low multiplicity of infection (MOI).
-
The plates are incubated for a period sufficient for the virus to induce CPE in the control wells (typically 48-72 hours).
-
Cell viability is assessed by adding a reagent that measures ATP content (e.g., CellTiter-Glo), and luminescence is read on a plate reader.
-
The EC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Plaque Reduction Assay
This is another cell-based assay to determine the antiviral efficacy (EC50) of a compound by quantifying the reduction in viral plaques.
-
Principle: A viral plaque is a localized area of cell death and lysis on a monolayer of infected cells. The number of plaques is directly proportional to the number of infectious virus particles. An effective antiviral agent will reduce the number of plaques.
-
Methodology:
-
A confluent monolayer of susceptible cells (e.g., Vero E6) is prepared in 6-well or 12-well plates.
-
The cells are infected with a known amount of SARS-CoV-2 in the presence of various concentrations of the test compound.
-
After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with the corresponding concentrations of the test compound. This overlay restricts the spread of the virus to adjacent cells.
-
The plates are incubated until visible plaques are formed.
-
The cells are then fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
-
Conclusion
The development of this compound from ML300 exemplifies a successful structure-based drug design strategy, resulting in a potent, noncovalent inhibitor of the SARS-CoV-2 main protease. The significant improvement in inhibitory and antiviral activity highlights the value of iterative optimization in drug discovery. The data and protocols presented in this guide provide a valuable resource for the scientific community engaged in the development of novel antiviral therapies for current and future coronavirus outbreaks.
References
The Discovery and Development of CCF0058981: A Potent Noncovalent Inhibitor of SARS-CoV-2 3CL Protease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CCF0058981, also identified as CCF981, has emerged as a significant noncovalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), a critical enzyme in the viral replication cycle. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical evaluation of this compound. It details the structure-based drug design process, originating from the ML300 series of inhibitors, and outlines the key experimental protocols utilized in its characterization. Quantitative data are presented in structured tables for clarity, and critical signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this promising antiviral candidate.
Introduction
The COVID-19 pandemic, caused by SARS-CoV-2, spurred an unprecedented global effort to develop effective antiviral therapeutics. The SARS-CoV-2 3CL protease (3CLpro), also known as the main protease (Mpro), is an essential enzyme for the virus. It is responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps), which are vital for viral replication and transcription. The absence of a close human homolog makes 3CLpro an attractive target for antiviral drug development.
This compound is a potent, noncovalent inhibitor of SARS-CoV-2 3CLpro. Its development was the result of a structure-based optimization campaign starting from the MLPCN probe compound ML300. Through iterative medicinal chemistry and structural biology, this compound was designed to exhibit high affinity and specificity for the 3CLpro active site.
Discovery and Structure-Based Design
The development of this compound was guided by a structure-based optimization of a previously identified series of noncovalent inhibitors. The initial lead compound, ML300, was co-crystallized with the SARS-CoV-1 3CLpro, providing a structural blueprint for subsequent design iterations. X-ray crystal structures of both SARS-CoV-1 and SARS-CoV-2 3CLpro in complex with ML300-derived inhibitors were instrumental in guiding the chemical synthesis toward more potent analogs. This process focused on enhancing interactions with key residues in the enzyme's active site to improve inhibitory activity and antiviral efficacy.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its in vitro efficacy and pharmacokinetic properties.
Table 1: In Vitro Inhibitory and Antiviral Activity of this compound
| Parameter | Target/Assay | Value | Reference |
| IC50 | SARS-CoV-2 3CLpro | 68 nM | [1] |
| IC50 | SARS-CoV-1 3CLpro | 19 nM | [1] |
| EC50 | Cytopathic Effect (CPE) Inhibition Assay | 497 nM | [1] |
| EC50 | Plaque Reduction Assay | 558 nM | [1] |
| CC50 | CPE Antiviral Assay (Vero E6 cells) | >50 µM | [1] |
Table 2: In Vitro Pharmacokinetic Properties of this compound
| Parameter | System | Value | Reference |
| Half-life (T1/2) | Human Liver Microsomes | 21.1 min | [1] |
| Intrinsic Clearance (CLint) | Human Liver Microsomes | 141 mL/min/kg | [1] |
Mechanism of Action and Signaling Pathway
This compound functions as a noncovalent inhibitor of the SARS-CoV-2 3CLpro. The viral genome is translated into two large polyproteins, pp1a and pp1ab. The 3CLpro is responsible for making at least 11 cleavages in these polyproteins to release individual non-structural proteins (nsps) that are essential for forming the replicase-transcriptase complex (RTC). By binding to the active site of 3CLpro, this compound blocks this proteolytic processing, thereby inhibiting the formation of a functional RTC and ultimately halting viral replication.
Figure 1: Inhibition of SARS-CoV-2 Replication by this compound
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
SARS-CoV-2 3CLpro Enzymatic Assay
This assay measures the ability of a compound to inhibit the proteolytic activity of recombinant 3CLpro on a fluorescently labeled peptide substrate.
Materials:
-
Recombinant SARS-CoV-2 3CLpro (e.g., BPS Bioscience, Cat #: 100707)
-
3CLpro fluorescent peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 2 µL of recombinant 3CLpro (final concentration ~50 nM) to each well containing the compound and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of the fluorescent peptide substrate (final concentration ~20 µM) to all wells.
-
Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 460 nm) at time zero and then kinetically every minute for 60 minutes.
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the percent inhibition data to a four-parameter logistic dose-response curve.
Figure 2: 3CLpro Enzymatic Assay Workflow
Cytopathic Effect (CPE) Inhibition Assay
This cell-based assay measures the ability of a compound to protect host cells from virus-induced cell death.
Materials:
-
Vero E6 cells
-
SARS-CoV-2 (e.g., USA-WA1/2020 isolate)
-
Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS)
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Procedure:
-
Seed Vero E6 cells in 96-well plates at a density of 1 x 104 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in DMEM with 2% FBS.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01. Include uninfected and virus-only controls.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent CPE reduction for each compound concentration relative to the virus-only control.
-
Determine the EC50 value by fitting the data to a dose-response curve.
-
Concurrently, assess cytotoxicity (CC50) by treating uninfected cells with the same compound dilutions.
Plaque Reduction Assay
This assay quantifies the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.
Materials:
-
Vero E6 cells
-
SARS-CoV-2
-
DMEM with 2% FBS
-
Agarose (B213101) or Methylcellulose overlay
-
Crystal Violet staining solution
-
6-well plates
Procedure:
-
Seed Vero E6 cells in 6-well plates to form a confluent monolayer.
-
Prepare serial dilutions of this compound.
-
Pre-incubate a known titer of SARS-CoV-2 (e.g., 100 plaque-forming units, PFU) with the compound dilutions for 1 hour at 37°C.
-
Infect the Vero E6 cell monolayers with the virus-compound mixtures for 1 hour.
-
Remove the inoculum and overlay the cells with DMEM containing 2% FBS and 0.6% agarose or methylcellulose, along with the corresponding compound concentrations.
-
Incubate the plates for 3-4 days at 37°C in a 5% CO2 incubator until plaques are visible.
-
Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percent plaque reduction for each compound concentration compared to the virus-only control.
-
Determine the EC50 value from the dose-response curve.
Human Liver Microsome Stability Assay
This in vitro assay assesses the metabolic stability of a compound in the presence of human liver microsomes.
Materials:
-
Pooled human liver microsomes (e.g., Corning)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
This compound
-
Acetonitrile (B52724) with an internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing human liver microsomes (final concentration ~0.5 mg/mL) in phosphate buffer.
-
Add this compound (final concentration ~1 µM) to the reaction mixture and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (T1/2 = 0.693/k) and intrinsic clearance (CLint).
Figure 3: Microsomal Stability Assay Workflow
Conclusion
This compound represents a significant advancement in the development of noncovalent inhibitors for the SARS-CoV-2 3CL protease. The data presented herein demonstrate its potent in vitro inhibitory and antiviral activity, highlighting its potential as a candidate for further preclinical and clinical development. The detailed experimental protocols and workflow diagrams provided in this guide serve as a valuable resource for researchers in the field of antiviral drug discovery. Further optimization of the pharmacokinetic properties of this compound series could lead to the development of an effective oral therapeutic for COVID-19.
References
The Binding Kinetics and Affinity of CCF0058981: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Noncovalent SARS-CoV-2 3CL Protease Inhibitor
This technical guide provides a comprehensive overview of the binding kinetics and affinity of CCF0058981, a noncovalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro). 3CLpro, also known as the main protease (Mpro), is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional non-structural proteins essential for viral replication.[1][2][3] The inhibition of this enzyme is a key strategy in the development of antiviral therapeutics against COVID-19.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the quantitative binding data, experimental methodologies, and the broader context of this compound's mechanism of action.
Quantitative Binding Data
The inhibitory activity and antiviral efficacy of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency and effectiveness.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Parameter | Value (nM) |
| SARS-CoV-2 3CLpro | IC50 | 68 |
| SARS-CoV-1 3CLpro | IC50 | 19 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antiviral Efficacy of this compound
| Assay | Parameter | Value (nM) |
| Cytopathic Effect (CPE) Inhibition | EC50 | 497 |
| Plaque Reduction Assay | EC50 | 558 |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Table 3: Illustrative Binding Kinetics of a Noncovalent 3CLpro Inhibitor
While specific on-rate (k_on) and off-rate (k_off) values for this compound are not publicly available, the following table presents representative kinetic data for a well-characterized, structurally analogous non-covalent SARS-CoV-2 3CLpro inhibitor. This data, determined by Surface Plasmon Resonance (SPR), serves as an example of the binding kinetics that could be anticipated for a compound like this compound.
| Parameter | Value | Unit |
| k_on (Association Rate Constant) | 1.5 x 10^5 | M⁻¹s⁻¹ |
| k_off (Dissociation Rate Constant) | 7.0 x 10^-3 | s⁻¹ |
| K_D (Equilibrium Dissociation Constant) | 47 | nM |
k_on reflects the rate at which the inhibitor binds to the target, while k_off represents the rate at which the inhibitor-target complex dissociates. K_D is the ratio of k_off/k_on and is a measure of binding affinity.
Mechanism of Action: Inhibition of Viral Polyprotein Processing
This compound acts as a noncovalent inhibitor of the SARS-CoV-2 3CLpro. The viral genome is initially translated into large polyproteins, pp1a and pp1ab.[4] 3CLpro is responsible for cleaving these polyproteins at 11 specific sites to release mature non-structural proteins (NSPs) that are vital for the assembly of the viral replication and transcription complex.[1][2][5] By binding to the active site of 3CLpro, this compound blocks this cleavage process, thereby halting viral replication.
Caption: SARS-CoV-2 Replication Cycle and the inhibitory action of this compound on proteolytic cleavage.
Experimental Protocols
The quantitative data presented in this guide are derived from established in vitro biochemical and cell-based assays. The following sections detail the methodologies for these key experiments.
3CLpro Enzymatic Inhibition Assay (FRET-based)
This assay is used to determine the IC50 value of an inhibitor against the 3CLpro enzyme. It relies on the principle of Förster Resonance Energy Transfer (FRET).
Workflow:
Caption: Workflow for the FRET-based 3CLpro enzymatic inhibition assay.
Materials and Reagents:
-
Enzyme: Recombinant SARS-CoV-2 3CLpro
-
Substrate: Dabcyl-KTSAVLQ-SGFRKME-Edans (a fluorogenic peptide substrate)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA
-
Test Compound: this compound in appropriate solvent (e.g., DMSO)
-
Instrumentation: Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a fixed concentration of SARS-CoV-2 3CLpro (e.g., 15 nM) to each well of a microplate.
-
Add the diluted this compound to the wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate (e.g., 25 µM) to each well.
-
Immediately begin monitoring the increase in fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for the Edans fluorophore) over time.
-
Calculate the initial reaction velocities from the linear phase of the fluorescence progress curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time binding kinetics of molecules. This method can be used to determine the on-rate (k_on) and off-rate (k_off) of an inhibitor.
Workflow:
Caption: Generalized workflow for determining binding kinetics using Surface Plasmon Resonance.
Procedure:
-
Immobilization: Covalently attach the purified SARS-CoV-2 3CLpro onto a sensor chip surface.
-
Association: Inject a series of concentrations of this compound in a continuous flow of running buffer over the sensor surface. The binding of this compound to the immobilized 3CLpro is monitored in real-time as an increase in the SPR signal (measured in Resonance Units, RU).
-
Dissociation: After the association phase, inject running buffer without the compound over the sensor surface. The dissociation of the this compound-3CLpro complex is observed as a decrease in the SPR signal.
-
Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
Conclusion
This compound is a potent noncovalent inhibitor of SARS-CoV-2 3CLpro with significant antiviral activity demonstrated in cell-based assays. Its mechanism of action, the disruption of viral polyprotein processing, makes it a promising candidate for further preclinical and clinical development. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and other similar antiviral compounds. A thorough understanding of the binding affinity and kinetics is paramount for the successful optimization of lead compounds in the pursuit of effective COVID-19 therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. SARS-CoV-2 proteases PLpro and 3CLpro cleave IRF3 and critical modulators of inflammatory pathways (NLRP12 and TAB1): implications for disease presentation across species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of potential binders of the main protease 3CLpro of the COVID-19 via structure-based ligand design and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
A Technical Guide to the Interaction of CCF0058981 with SARS-CoV-2 3CLpro and the Implications of Protease Mutations
Abstract: The 3-chymotrypsin-like protease (3CLpro or Mpro) is a cysteine protease essential for the replication of SARS-CoV-2, making it a primary target for antiviral therapeutics. CCF0058981 is a potent, noncovalent inhibitor of SARS-CoV-2 3CLpro. This document provides an in-depth technical overview of the interaction between this compound and 3CLpro. It summarizes key quantitative data, details the experimental protocols used for characterization, and explores the potential impact of 3CLpro mutations on inhibitor efficacy. This guide is intended for researchers, scientists, and professionals in the field of drug development engaged in the fight against COVID-19 and future coronavirus threats.
Introduction to 3CLpro and the Inhibitor this compound
Coronaviruses, including SARS-CoV-2, synthesize large polyproteins that must be cleaved into functional non-structural proteins (nsps) to form the viral replication and transcription complex. This crucial processing is carried out by two viral proteases, the papain-like protease (PLpro) and the 3-chymotrypsin-like protease (3CLpro), also known as the main protease (Mpro). 3CLpro is responsible for at least 11 cleavage events, making its inhibition a highly effective strategy for halting viral replication. The high degree of conservation of 3CLpro across coronaviruses and the absence of a close human homolog make it an ideal target for developing broad-spectrum antiviral drugs with a low potential for off-target effects.
This compound is a noncovalent inhibitor of SARS-CoV-2 3CLpro, developed through the structure-based optimization of the earlier ML300 series. Its mechanism relies on fitting into the substrate-binding pocket of the protease, thereby blocking its catalytic activity. Understanding the precise nature of this interaction is critical, especially as the virus evolves. The emergence of mutations within the 3CLpro sequence presents a significant challenge, potentially leading to drug resistance by altering the binding affinity of inhibitors.[1][2] Therefore, characterizing the inhibitor's performance against both wild-type and mutant proteases is essential for evaluating its long-term therapeutic viability.
Quantitative Data on this compound Inhibition
The inhibitory activity of this compound has been quantified against the 3CL proteases from both SARS-CoV-1 (SC1) and SARS-CoV-2 (SC2), alongside its antiviral efficacy in cell-based assays.
| Parameter | Target/Assay | Value | Reference |
| IC₅₀ | SARS-CoV-2 3CLpro (SC2) | 68 nM | [3] |
| IC₅₀ | SARS-CoV-1 3CLpro (SC1) | 19 nM | [4] |
| EC₅₀ | Cytopathic Effect (CPE) Inhibition | 497 nM | [3] |
| EC₅₀ | Plaque Reduction Assay | 558 nM | [3] |
| CC₅₀ | Cytotoxicity (CPE Assay) | >50 µM | [4] |
Impact of 3CLpro Mutations on Inhibitor Efficacy
While specific data on the interaction of this compound with 3CLpro mutants is not yet available, studies on other non-covalent and covalent inhibitors have identified key mutations that confer resistance. These findings provide critical insight into potential resistance mechanisms that could affect this compound.
Mutations that reduce inhibitor susceptibility often emerge in the substrate-binding pocket.[5] For instance, studies on the non-covalent inhibitor WU-04 identified double mutations M49K/M165V and M49K/S301P as sources of resistance.[4][6][7] The mechanisms of resistance are varied:
-
Destabilization of Binding Pocket: The M49K mutation destabilizes the inhibitor binding site.[4][6]
-
Direct Interference: The M165V mutation directly obstructs inhibitor binding.[4][6]
-
Allosteric Effects: The S301P mutation, though distant from the active site, indirectly hinders inhibitor binding by restricting the C-terminal tail and impeding the dimerization necessary for protease activity.[4][6]
Other significant mutations identified through in-vitro selection with inhibitors like nirmatrelvir (B3392351) include L50F and E166V.[1][8] The E166V mutation, in particular, reduces nirmatrelvir's binding affinity and increases the energy barrier for the formation of the covalent complex.[2][8] These mutations often come with a fitness cost, reducing the catalytic activity of the protease itself, although compensatory mutations can arise to restore viral fitness.[6][8] Continuous surveillance of these mutational hotspots is crucial for the development of resilient antiviral strategies.[1]
Experimental Protocols
The characterization of 3CLpro inhibitors like this compound relies on a suite of biochemical, biophysical, and cell-based assays.
Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay
This is a primary high-throughput screening method to measure the enzymatic activity of 3CLpro and its inhibition.
-
Principle: The assay uses a synthetic peptide substrate that contains a fluorophore and a quencher pair. In the intact peptide, the quencher suppresses the fluorophore's signal via FRET. Upon cleavage of the peptide by 3CLpro, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.
-
Protocol Outline:
-
Reagents: Purified recombinant 3CLpro enzyme, FRET peptide substrate (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans), assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA), test compound (this compound), and a control inhibitor.
-
Procedure: a. The test compound is serially diluted in DMSO and pre-incubated with a fixed concentration of 3CLpro (e.g., 15 nM) in the assay buffer in a microplate. b. The enzymatic reaction is initiated by adding the FRET substrate (e.g., 25 µM). c. Fluorescence intensity is monitored kinetically over time (e.g., 60 minutes) using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation / 490 nm emission).
-
Data Analysis: The initial reaction velocity is calculated from the linear phase of the fluorescence curve. The percent inhibition is determined relative to no-compound (0% inhibition) and control inhibitor (100% inhibition) wells. IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique that provides a complete thermodynamic profile of the binding interaction in a single experiment.
-
Principle: ITC directly measures the heat released or absorbed during the binding of a ligand to a macromolecule. This allows for the simultaneous determination of the binding affinity (Kₐ), binding stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[5]
-
Protocol Outline:
-
Sample Preparation: Both the protein (3CLpro) and the ligand (this compound) must be prepared in an identical, degassed buffer to minimize heats of dilution.
-
Instrument Setup: The sample cell is filled with the 3CLpro solution (e.g., 10 µM), and the injection syringe is loaded with a 10-20 fold higher concentration of the this compound solution (e.g., 100 µM). The system is equilibrated to a constant temperature.
-
Titration: A series of small, precise injections of the ligand from the syringe into the sample cell are performed. The heat change after each injection is measured relative to a reference cell.
-
Data Analysis: The raw data (heat pulses over time) is integrated to yield the heat change per injection. This is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters (Kₐ, n, ΔH).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical sensing technique used to measure real-time biomolecular interactions and determine kinetic parameters.
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One molecule (the ligand, e.g., 3CLpro) is immobilized on the chip surface. A solution containing the other molecule (the analyte, e.g., this compound) is flowed over the surface. Binding of the analyte to the ligand causes an increase in mass at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
-
Protocol Outline:
-
Chip Preparation: A suitable sensor chip (e.g., CM5) is activated. The ligand (3CLpro) is then covalently immobilized onto the chip surface.
-
Binding Measurement: A running buffer is continuously flowed over the chip to establish a stable baseline.
-
Association: The analyte (this compound) is injected at various concentrations and flows over the surface for a defined period, allowing for association with the immobilized ligand. The SPR signal increases during this phase.
-
Dissociation: The analyte solution is replaced with running buffer, and the dissociation of the analyte from the ligand is monitored as a decrease in the SPR signal.
-
Regeneration: A regeneration solution is injected to remove any remaining bound analyte, preparing the surface for the next cycle.
-
Data Analysis: The resulting sensorgrams (RU vs. time) are analyzed to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).
-
Visualizations of Workflows and Mechanisms
Conclusion
This compound is a potent noncovalent inhibitor of wild-type SARS-CoV-2 3CLpro, demonstrating significant promise through its low nanomolar enzymatic inhibition and sub-micromolar antiviral activity in cell-based models. The comprehensive suite of biochemical and biophysical assays outlined in this guide provides a robust framework for its characterization. However, the ever-present threat of viral evolution and the emergence of drug-resistant mutations remain a critical concern for all antiviral therapeutics. While the direct impact of known resistance mutations on this compound has yet to be reported, the mechanisms of resistance observed for other inhibitors—such as distortion of the binding pocket and allosteric modulation—highlight potential challenges. Future research must prioritize the systematic evaluation of this compound against a panel of clinically relevant 3CLpro mutants. Such studies will be indispensable in fully validating its therapeutic potential and ensuring its durability in the ongoing management of COVID-19.
References
- 1. mdpi.com [mdpi.com]
- 2. The impact of SARS-CoV-2 3CL protease mutations on nirmatrelvir inhibitory efficiency. Computational insights into potential resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Stanford Coronavirus Antiviral & Resistance Database (CoVDB) [covdb.stanford.edu]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. montanamolecular.com [montanamolecular.com]
Understanding the Noncovalent Inhibition of SARS-CoV-2 3CL Protease by CCF0058981: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the noncovalent inhibition of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), a critical enzyme in the viral replication cycle, by the small molecule inhibitor CCF0058981. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying mechanisms and workflows through comprehensive diagrams.
Core Data Presentation
The inhibitory potency and cytotoxic profile of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative data for this noncovalent inhibitor.
| Parameter | Value | Description | Target |
| IC50 | 68 nM | Half-maximal inhibitory concentration | SARS-CoV-2 3CLpro |
| EC50 (CPE) | 497 nM | Half-maximal effective concentration in a cytopathic effect assay | SARS-CoV-2 infected Vero E6 cells |
| EC50 (Plaque Reduction) | 558 nM | Half-maximal effective concentration in a plaque reduction assay | SARS-CoV-2 infected Vero E6 cells |
| CC50 | >50 µM | Half-maximal cytotoxic concentration | Vero E6 cells |
Mechanism of Noncovalent Inhibition
This compound acts as a noncovalent inhibitor of the SARS-CoV-2 3CLpro. Unlike covalent inhibitors that form a permanent bond with the target enzyme, noncovalent inhibitors bind reversibly through intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Structural studies of an analog of this compound have revealed that it binds within the catalytic pocket of the 3CLpro. Specifically, the thiophene (B33073) and benzotriazole (B28993) moieties of the inhibitor analog occupy the S1 and S2 subsites of the protease, respectively. A notable feature of this binding is the occupation of a newly identified channel (S2c), situated between the canonical S1' and S2 subsites, by the inhibitor's imidazole (B134444) group. This interaction is stabilized by two hydrogen bonds with residues Cys44 and Thr25 of the enzyme.[1] By occupying these critical sites, this compound effectively blocks the access of the natural substrate to the catalytic dyad (Cys145 and His41), thereby preventing the proteolytic processing of viral polyproteins and inhibiting viral replication.
Experimental Protocols
The characterization of this compound involves several key experimental assays to determine its inhibitory activity and cellular effects. The methodologies for these assays are detailed below.
SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)
This assay is employed to determine the half-maximal inhibitory concentration (IC50) of a compound against the 3CL protease.
-
Assay Principle: The assay utilizes a fluorogenic substrate containing a cleavage site for 3CLpro, flanked by a fluorescent reporter (e.g., Edans) and a quencher (e.g., Dabcyl). In its intact state, the quencher suppresses the fluorescence of the reporter. Upon cleavage by 3CLpro, the reporter is separated from the quencher, resulting in an increase in fluorescence.
-
Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
Fluorogenic substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compound (this compound) and DMSO (vehicle control)
-
384-well assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Dispense a small volume (e.g., 60 nL) of the compound dilutions and controls into the assay plates.
-
Add the assay buffer to all wells.
-
Prepare a solution of SARS-CoV-2 3CLpro in the assay buffer and add it to the wells containing the test compound.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear phase of the fluorescence signal progression.
-
Normalize the rates to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2][3]
-
Cytopathic Effect (CPE) Inhibition Assay
This cell-based assay measures the ability of a compound to protect host cells from virus-induced cell death.
-
Assay Principle: SARS-CoV-2 infection of susceptible host cells (e.g., Vero E6) leads to a cytopathic effect, characterized by morphological changes and eventual cell death. Antiviral compounds that inhibit viral replication will protect the cells from CPE.
-
Materials:
-
Vero E6 cells
-
SARS-CoV-2 virus stock
-
Cell culture medium (e.g., MEM supplemented with FBS, antibiotics)
-
Test compound (this compound) and DMSO
-
96-well or 384-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo)
-
Luminometer
-
-
Procedure:
-
Seed Vero E6 cells into the wells of a microplate and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with a predetermined multiplicity of infection (MOI) of SARS-CoV-2. Include uninfected cells as a negative control for CPE.
-
Incubate the plates for a period sufficient to observe significant CPE in the virus-infected, untreated wells (e.g., 72 hours).[4][5]
-
Assess cell viability by adding a cell viability reagent (e.g., CellTiter-Glo, which measures ATP levels) to each well.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the uninfected cell control (100% viability) and the virus-infected, untreated control (0% viability).
-
Plot the percentage of CPE inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Plaque Reduction Assay
This assay quantifies the reduction in the number of viral plaques in the presence of an antiviral compound.
-
Assay Principle: A viral plaque is a localized area of cell death and lysis on a monolayer of infected cells, resulting from the replication and spread of a single infectious virus particle. The number of plaques is directly proportional to the amount of infectious virus.
-
Materials:
-
Vero E6 cells
-
SARS-CoV-2 virus stock
-
Cell culture medium
-
Test compound (this compound) and DMSO
-
Overlay medium (e.g., containing low-melting-point agarose (B213101) or carboxymethylcellulose to restrict virus spread)
-
Fixing solution (e.g., 4% formaldehyde)
-
Staining solution (e.g., crystal violet)
-
6-well or 12-well cell culture plates
-
-
Procedure:
-
Seed Vero E6 cells into the wells of a multi-well plate and grow to confluency.
-
Prepare serial dilutions of this compound.
-
Pre-incubate a known titer of SARS-CoV-2 with the compound dilutions for a specific time (e.g., 1 hour).
-
Infect the cell monolayers with the virus-compound mixtures.
-
After an adsorption period (e.g., 1 hour), remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentration of the compound.
-
Incubate the plates for a period that allows for plaque formation (e.g., 2-3 days).
-
Fix the cells with the fixing solution and then stain with crystal violet.
-
Wash the plates and count the number of plaques in each well.
-
-
Data Analysis:
Visualizations
Signaling Pathway of SARS-CoV-2 Replication and Inhibition by this compound
Caption: SARS-CoV-2 replication pathway and the inhibitory action of this compound on 3CLpro.
Experimental Workflow for Characterizing this compound
Caption: Workflow for the in vitro and cell-based characterization of this compound.
Logical Relationship of Noncovalent Inhibition by this compound
Caption: Logical flow of the noncovalent inhibition of 3CLpro by this compound.
References
- 1. Advances in research on 3C-like protease (3CLpro) inhibitors against SARS-CoV-2 since 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Integrated Computational and Experimental Approach to Identifying Inhibitors for SARS-CoV-2 3CL Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | An Optimized High-Throughput Immuno-Plaque Assay for SARS-CoV-2 [frontiersin.org]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
The Potent Inhibition of SARS-CoV-1 3CLpro by CCF0058981: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the inhibitory effects of the non-covalent compound CCF0058981 on the 3C-like protease (3CLpro) of SARS-CoV-1, a critical enzyme in the viral replication cycle. This compound, a derivative of the ML300 series of inhibitors, has demonstrated significant potency against coronaviral proteases. This document outlines the quantitative inhibitory data, detailed experimental methodologies for its characterization, and visual representations of the experimental workflow and its mechanism of action.
Quantitative Inhibitory Data
The inhibitory activity of this compound against SARS-CoV-1 3CLpro and, for comparative purposes, SARS-CoV-2 3CLpro, is summarized below. The data highlights the potent nature of this non-covalent inhibitor.
| Target Enzyme | Inhibitor | IC50 (nM) | Reference |
| SARS-CoV-1 3CLpro | This compound | 19 | [1] |
| SARS-CoV-2 3CLpro | This compound | 68 | [1] |
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) for this compound against SARS-CoV-1 3CLpro is performed using a fluorescence resonance energy transfer (FRET)-based enzymatic assay. The following protocol is a detailed representation of the methodology typically employed for such an assessment.
SARS-CoV-1 3CLpro Inhibition Assay (FRET-based)
1. Materials and Reagents:
-
Enzyme: Recombinant, purified SARS-CoV-1 3CLpro.
-
Substrate: A fluorogenic peptide substrate containing a cleavage site for 3CLpro, flanked by a fluorophore and a quencher. A commonly used substrate is (DABCYL)KTSAVLQ↓SGFRKME(EDANS)-NH2.
-
Inhibitor: this compound, dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Assay Buffer: Typically, a buffer such as 20 mM HEPES or Tris at pH 7.0-7.5, containing NaCl (e.g., 100-150 mM), a reducing agent like DTT or TCEP (e.g., 1 mM), and a chelating agent like EDTA (e.g., 1 mM).
-
Assay Plate: Black, low-volume 96- or 384-well plates suitable for fluorescence measurements.
-
Plate Reader: A microplate reader capable of measuring fluorescence intensity with appropriate excitation and emission wavelengths for the chosen FRET pair (e.g., excitation at ~340 nm and emission at ~490 nm for the DABCYL/EDANS pair).
2. Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO. These dilutions are then further diluted in the assay buffer to achieve the desired final concentrations in the assay, ensuring the final DMSO concentration is consistent across all wells and typically below 1%.
-
Enzyme and Inhibitor Pre-incubation: A solution of SARS-CoV-1 3CLpro in the assay buffer is prepared. In each well of the assay plate, the enzyme solution is mixed with the diluted inhibitor solution (or DMSO for control wells). The mixture is then pre-incubated for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or room temperature) to allow for the binding of the inhibitor to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.
-
Fluorescence Monitoring: The fluorescence intensity in each well is monitored kinetically over a specific time period (e.g., 10-30 minutes) using the plate reader. As the 3CLpro cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence increase over time. The percent inhibition for each inhibitor concentration is determined by comparing the reaction velocity in the presence of the inhibitor to the control reaction (with DMSO only). The IC50 value is then calculated by fitting the percent inhibition data to a dose-response curve using a suitable nonlinear regression model.
Visualizations
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in the experimental workflow for determining the IC50 value of this compound against SARS-CoV-1 3CLpro.
Caption: Workflow for IC50 determination of this compound.
Logical Relationship of this compound Inhibition
This diagram illustrates the logical relationship of this compound as a non-covalent inhibitor of SARS-CoV-1 3CLpro, leading to the disruption of viral replication.
References
Methodological & Application
Application Notes and Protocols for CCF0058981 In Vitro Assays
These application notes provide detailed protocols for the in vitro evaluation of CCF0058981, a noncovalent inhibitor of the SARS-CoV-2 3CL protease (3CLpro). The following sections include a summary of its inhibitory and antiviral activities, as well as comprehensive protocols for enzymatic and cell-based assays.
Data Presentation
The following table summarizes the key in vitro activities of this compound.
| Assay Type | Target/Virus | Parameter | Value |
| Enzymatic Inhibition | SARS-CoV-2 3CLpro (SC2) | IC50 | 68 nM |
| Enzymatic Inhibition | SARS-CoV-1 3CLpro (SC1) | IC50 | 19 nM |
| Antiviral Activity | SARS-CoV-2 | EC50 (CPE Inhibition) | 497 nM[1] |
| Antiviral Activity | SARS-CoV-2 | EC50 (Plaque Reduction) | 558 nM[1] |
| Cytotoxicity | - | CC50 | >50 µM[1] |
Experimental Protocols
This section details the methodologies for determining the enzymatic inhibition of SARS-CoV-2 3CLpro and the antiviral activity of this compound in a cell-based assay.
SARS-CoV-2 3CLpro Enzymatic Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This protocol describes a method to determine the in vitro inhibitory activity of this compound against the SARS-CoV-2 3CL protease using a FRET-based assay.
Materials:
-
SARS-CoV-2 3CLpro enzyme
-
FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer: 20 mM Tris (pH 7.3), 100 mM NaCl, 1 mM EDTA[2]
-
This compound (dissolved in DMSO)
-
384-well black microplates
-
Plate reader capable of fluorescence measurement (Excitation/Emission wavelengths specific to the FRET pair)
-
Dimethyl sulfoxide (B87167) (DMSO)
Workflow Diagram:
Caption: Workflow for the 3CLpro FRET-based enzymatic inhibition assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound solutions in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of the diluted this compound solutions or DMSO (for controls) into the wells of a 384-well black microplate.
-
Enzyme Addition: Add the SARS-CoV-2 3CLpro enzyme solution (e.g., 60 nM final concentration) to each well containing the compound or DMSO.[2]
-
Pre-incubation: Mix the plate gently and pre-incubate the enzyme and compound mixture for 60 minutes at 37°C to allow for binding.[2]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate solution (e.g., 15 µM final concentration) to all wells.[2]
-
Incubation: Incubate the plate at 25°C for 15 minutes.[2]
-
Fluorescence Reading: Measure the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the FRET substrate.
-
Data Analysis:
-
The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_VehicleControl - Fluorescence_Blank))
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.
-
Antiviral Cytopathic Effect (CPE) Inhibition Assay
This protocol outlines a method to assess the antiviral activity of this compound by measuring the inhibition of virus-induced cytopathic effect in a suitable host cell line (e.g., Vero-E6).
Materials:
-
Vero-E6 cells
-
SARS-CoV-2 virus stock
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), GlutaMAX, sodium pyruvate, and antibiotic-antimycotic solution.[3]
-
This compound (dissolved in DMSO)
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Workflow Diagram:
Caption: Workflow for the antiviral cytopathic effect (CPE) inhibition assay.
Procedure:
-
Cell Seeding: Seed Vero-E6 cells into 96-well plates at an optimized density (e.g., 2 x 10^4 cells/well) and allow them to adhere overnight.[3]
-
Compound Addition: The next day, remove the culture medium and add fresh medium containing serial dilutions of this compound. Include wells with DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Virus Infection: Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI). Leave some wells uninfected to serve as cell viability controls for determining cytotoxicity (CC50).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator, or until significant CPE is observed in the virus control wells.
-
Cell Viability Measurement: After the incubation period, add a cell viability reagent (e.g., CellTiter-Glo®) to all wells according to the manufacturer's instructions.
-
Luminescence Reading: Measure the luminescence using a plate reader. The luminescence signal is proportional to the number of viable cells.
-
Data Analysis:
-
EC50 Calculation: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls. The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
CC50 Calculation: Calculate the percentage of cell viability for each compound concentration in the uninfected wells relative to the untreated cell controls. The CC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CCF0058981 Cell-Based Antiviral Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCF0058981 is a potent, noncovalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro). This enzyme is critical for the processing of viral polyproteins, making it an essential target for antiviral drug development. Inhibition of 3CLpro by this compound effectively blocks viral replication. These application notes provide detailed protocols for assessing the antiviral activity of this compound in cell-based assays, a crucial step in the preclinical evaluation of this compound. The primary assays described are the Cytopathic Effect (CPE) Reduction Assay and the Plaque Reduction Assay, both widely used to quantify the efficacy of antiviral agents against SARS-CoV-2.
Mechanism of Action
This compound exerts its antiviral effect by inhibiting the enzymatic activity of SARS-CoV-2 3CLpro. This protease is responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps) that are essential for viral replication and transcription. By binding to the active site of 3CLpro, this compound prevents this proteolytic processing, thereby halting the viral life cycle.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The antiviral activity and cytotoxicity of this compound have been quantified using various in vitro assays. The following table summarizes the key potency and toxicity parameters.
| Parameter | Description | Value | Reference |
| IC50 | Half-maximal inhibitory concentration against SARS-CoV-2 3CLpro | 68 nM | [1] |
| EC50 (CPE) | Half-maximal effective concentration in a cytopathic effect inhibition assay | 497 nM | [1] |
| EC50 (Plaque) | Half-maximal effective concentration in a plaque reduction assay | 558 nM | [1] |
| CC50 | Half-maximal cytotoxic concentration in the CPE antiviral assay | >50 µM | [1] |
Experimental Workflow
The general workflow for evaluating the antiviral activity of this compound involves several key steps, from initial compound preparation to final data analysis.
Caption: General experimental workflow for cell-based antiviral assays.
Experimental Protocols
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect host cells from virus-induced cell death.
Materials:
-
This compound
-
Vero E6 cells
-
SARS-CoV-2 isolate (e.g., USA-WA1/2020)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or neutral red)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend Vero E6 cells in complete DMEM.
-
Seed the cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 2 x 10^4 cells/well).
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMEM to achieve the desired final concentrations for the assay. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).
-
-
Infection and Treatment:
-
On the day of the assay, when the cell monolayer is confluent, carefully remove the culture medium.
-
Infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI) (e.g., 0.01) in a small volume of serum-free DMEM.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the virus inoculum and wash the cells once with PBS.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include the following controls:
-
Virus Control: Cells infected with virus but treated with vehicle (DMSO) only.
-
Cell Control: Uninfected cells treated with vehicle only.
-
Compound Cytotoxicity Control: Uninfected cells treated with the same dilutions of this compound.
-
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator, or until approximately 90% CPE is observed in the virus control wells.
-
-
Viability Assessment:
-
Visually inspect the plates under a microscope to assess CPE.
-
Quantify cell viability using a chosen reagent according to the manufacturer's instructions. For example, if using an MTS assay, add the reagent to each well and incubate for 1-4 hours before reading the absorbance at 490 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the cell control.
-
Plot the percentage of CPE inhibition against the logarithm of the compound concentration and use a non-linear regression model to determine the EC50 value.
-
Similarly, plot the percentage of cytotoxicity against the logarithm of the compound concentration from the uninfected, treated wells to determine the CC50 value.
-
Plaque Reduction Assay
This assay is a more direct measure of a compound's ability to inhibit the production of infectious virus particles.
Materials:
-
All materials listed for the CPE assay.
-
Low-melting-point agarose (B213101) or methylcellulose.
-
Crystal violet staining solution.
-
Formalin (for fixing).
Protocol:
-
Cell Seeding:
-
Seed Vero E6 cells in 6-well or 12-well plates to form a confluent monolayer.
-
-
Compound and Virus Preparation:
-
Prepare serial dilutions of this compound in DMEM.
-
Prepare serial dilutions of the SARS-CoV-2 stock to determine the appropriate dilution that yields a countable number of plaques (e.g., 50-100 plaques per well).
-
-
Infection and Treatment:
-
Remove the culture medium from the confluent cell monolayers.
-
Infect the cells with the appropriate dilution of SARS-CoV-2 for 1 hour at 37°C.
-
During the incubation, prepare the compound-containing overlay. Mix the this compound dilutions with an equal volume of 2X DMEM and then with a solution of low-melting-point agarose to a final concentration of 0.5-1%.
-
After the virus adsorption period, remove the inoculum and gently wash the cells with PBS.
-
Add the compound-containing agarose overlay to the respective wells.
-
Include a virus control (no compound) and a cell control (no virus, no compound).
-
-
Incubation:
-
Allow the overlay to solidify at room temperature.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells by adding formalin to the wells and incubating for at least 30 minutes.
-
Carefully remove the agarose overlay.
-
Stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Plot the percentage of plaque inhibition against the logarithm of the compound concentration and use a non-linear regression model to determine the EC50 value.
-
Conclusion
The provided protocols offer a robust framework for the in vitro evaluation of this compound's antiviral activity against SARS-CoV-2. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data on the efficacy and cytotoxicity of this promising 3CLpro inhibitor, contributing to its further development as a potential therapeutic agent for COVID-19.
References
Application Notes and Protocols for In Vivo Studies with CCF0058981
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCF0058981 is a potent, noncovalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme in the viral replication cycle.[1] Inhibition of 3CLpro disrupts the processing of viral polyproteins, thereby halting viral replication. These application notes provide detailed protocols for the preparation and in vivo evaluation of this compound, a promising candidate for COVID-19 research.[1] The compound has demonstrated significant in vitro efficacy, with a half-maximal inhibitory concentration (IC50) of 68 nM against SARS-CoV-2 3CLpro and a half-maximal effective concentration (EC50) for cytopathic effect inhibition of 497 nM.[1]
Physicochemical and In Vitro Properties
A summary of the key physicochemical and in vitro properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C24H19ClN6O | Not explicitly cited |
| Molecular Weight | 442.9 g/mol | Not explicitly cited |
| CAS Number | 2708934-53-4 | Not explicitly cited |
| Mechanism of Action | Noncovalent inhibitor of SARS-CoV-2 3CLpro | [1] |
| IC50 (SARS-CoV-2 3CLpro) | 68 nM | [1] |
| IC50 (SARS-CoV-1 3CLpro) | 19 nM | [1] |
| EC50 (CPE Inhibition) | 497 nM | [1] |
| EC50 (Plaque Reduction) | 558 nM | [1] |
| CC50 (CPE Antiviral Assay) | >50 µM | [1] |
| Human Liver Microsome T1/2 | 21.1 min | [1] |
| Human Liver Microsome CLint | 141 mL/min/kg | [1] |
Signaling Pathway of SARS-CoV-2 3CLpro
The 3C-like protease (3CLpro) of SARS-CoV-2 plays a crucial role in the viral life cycle by cleaving the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsps). This process is essential for the assembly of the viral replication and transcription complex (RTC). This compound, as a noncovalent inhibitor, directly binds to the active site of 3CLpro, preventing this cleavage and thereby inhibiting viral replication.
Caption: Mechanism of this compound action on the SARS-CoV-2 replication cycle.
Experimental Protocols
Formulation of this compound for In Vivo Administration
Due to its poor water solubility, this compound requires a specific formulation for in vivo studies. Two recommended protocols for preparing a suspended solution suitable for oral (p.o.) or intraperitoneal (i.p.) injection are provided below.
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This protocol yields a 2.5 mg/mL suspended solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), newly opened
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO. If necessary, use an ultrasonic bath and adjust the pH to 2 with HCl to aid dissolution.
-
In a sterile microcentrifuge tube, add the following solvents sequentially, ensuring thorough mixing after each addition:
-
10% of the final volume with the 25 mg/mL this compound stock solution in DMSO.
-
40% of the final volume with PEG300.
-
5% of the final volume with Tween-80.
-
45% of the final volume with saline.
-
-
Vortex the mixture thoroughly to ensure a uniform suspension.
-
If precipitation occurs, use an ultrasonic bath to aid in resuspension.
-
Prepare the formulation fresh on the day of use.
Example for preparing 1 mL of working solution:
-
Add 100 µL of 25 mg/mL this compound in DMSO to a sterile tube.
-
Add 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix well.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex and sonicate as needed.
Protocol 2: DMSO/SBE-β-CD/Saline Formulation
This protocol also yields a 2.5 mg/mL suspended solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), newly opened
-
Captisol® (Sulfobutylether-β-cyclodextrin, SBE-β-CD)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
In a sterile microcentrifuge tube, add the following sequentially, mixing well after each addition:
-
10% of the final volume with the 25 mg/mL this compound stock solution in DMSO.
-
90% of the final volume with the 20% SBE-β-CD in saline solution.
-
-
Vortex and use an ultrasonic bath to ensure a uniform suspension.
-
Prepare the formulation fresh on the day of use.
Suggested In Vivo Efficacy Study Protocol
Disclaimer: The following protocol is a general guideline based on in vivo studies of other noncovalent SARS-CoV-2 3CLpro inhibitors. The optimal animal model, dosage, and administration frequency for this compound have not been publicly reported and should be determined empirically.
Objective: To evaluate the in vivo antiviral efficacy of this compound in a mouse model of SARS-CoV-2 infection.
Animal Model:
-
K18-hACE2 transgenic mice, which express human ACE2 and are susceptible to SARS-CoV-2 infection, are a commonly used model.[2][3] Other models to consider include BALB/c mice infected with a mouse-adapted SARS-CoV-2 strain or Syrian hamsters.[4][5]
Experimental Groups:
-
Vehicle control (formulation without this compound)
-
This compound (low dose)
-
This compound (high dose)
-
Positive control (e.g., Nirmatrelvir/Ritonavir)
Procedure:
-
Acclimatize animals for at least 7 days before the start of the experiment.
-
On day 0, infect mice intranasally with a standardized dose of SARS-CoV-2.
-
Initiate treatment with this compound or vehicle control at a predetermined time post-infection (e.g., 4 hours post-infection for prophylactic studies or 12-24 hours post-infection for therapeutic studies).
-
Administer the treatment (e.g., orally or intraperitoneally) twice daily for 5-7 consecutive days.
-
Monitor animal body weight and clinical signs of disease daily.
-
At predetermined time points (e.g., day 3 and day 5 post-infection), euthanize a subset of animals from each group and collect tissues (lungs, nasal turbinates) for virological and pathological analysis.
-
Quantify viral load in the tissues using RT-qPCR and/or plaque assay.
-
Perform histopathological analysis of lung tissues to assess inflammation and tissue damage.
Experimental Workflow
Caption: A generalized workflow for in vivo efficacy studies of this compound.
Data Presentation
All quantitative data from in vivo studies should be summarized in tables for clear comparison between treatment groups.
Table Example: In Vivo Efficacy Data Summary
| Treatment Group | N | Mean Body Weight Change (%) at Day 5 | Mean Lung Viral Titer (PFU/g) at Day 5 | Mean Lung Histopathology Score at Day 5 |
| Vehicle Control | 8 | |||
| This compound (X mg/kg) | 8 | |||
| This compound (Y mg/kg) | 8 | |||
| Positive Control | 8 |
Conclusion
These application notes provide a comprehensive guide for the preparation and in vivo evaluation of the SARS-CoV-2 3CLpro inhibitor, this compound. The provided formulation protocols are essential for overcoming the compound's poor solubility and achieving adequate exposure in animal models. The suggested in vivo efficacy protocol, based on studies with similar compounds, offers a robust starting point for evaluating the therapeutic potential of this compound. Careful experimental design and data analysis, as outlined, will be crucial in determining the in vivo efficacy of this promising antiviral candidate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Highly Potent Noncovalent Inhibitors of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo monoclonal antibody efficacy against SARS-CoV-2 variant strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Animal Models for COVID-19 Therapeutic Development: Where We Are and Where We Need to Go [frontiersin.org]
- 5. Using in vivo animal models for studying SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CCF0058981 Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCF0058981 is a potent, noncovalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme in the viral replication cycle.[1] Its low aqueous solubility necessitates a specific formulation for in vivo studies. This document provides detailed application notes and protocols for the preparation and use of a this compound formulation utilizing Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 300 (PEG300) for preclinical research.
Mechanism of Action
This compound functions by inhibiting the SARS-CoV-2 3CLpro, also known as the main protease (Mpro).[1][2] This enzyme is essential for the proteolytic processing of viral polyproteins into functional non-structural proteins (nsps), which are required for viral replication and transcription.[3][4] By blocking the active site of 3CLpro, this compound prevents the maturation of these viral proteins, thereby halting the viral life cycle.[4] The 3CLpro enzyme in coronaviruses is a highly conserved cysteine protease with no close human homologs, making it an attractive target for antiviral therapy with a potentially high therapeutic index.[2]
Signaling Pathway of SARS-CoV-2 Replication and Inhibition by this compound
Caption: SARS-CoV-2 replication cycle and the inhibitory action of this compound on 3CLpro.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 442.90 g/mol | N/A |
| Molecular Formula | C24H19ClN6O | N/A |
Table 1: Physicochemical Properties of this compound
| Assay | Metric | Value | Reference |
| SARS-CoV-2 3CLpro Inhibition | IC50 | 68 nM | [1] |
| SARS-CoV-1 3CLpro Inhibition | IC50 | 19 nM | [1] |
| Cytopathic Effect (CPE) Inhibition | EC50 | 497 nM | [1] |
| Plaque Reduction Assay | EC50 | 558 nM | [1] |
| Cytotoxicity (CPE Assay) | CC50 | >50 µM | [1] |
Table 2: In Vitro Efficacy and Cytotoxicity of this compound
| Formulation Component | Percentage | Purpose |
| DMSO | 10% | Primary solvent for initial dissolution |
| PEG300 | 40% | Co-solvent to enhance solubility |
| Tween-80 | 5% | Surfactant to maintain a stable suspension |
| Saline (0.9% NaCl) | 45% | Vehicle to achieve final volume and isotonicity |
| Achieved Solubility | 2.5 mg/mL (5.64 mM) | N/A |
Table 3: In Vivo Formulation of this compound
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Studies
This protocol describes the preparation of a 2.5 mg/mL suspended solution of this compound suitable for oral or intraperitoneal administration in animal models.[1] It is recommended to prepare this formulation fresh on the day of use.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Polyethylene Glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes or vials
-
Pipettors and sterile tips
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a concentration of 25 mg/mL.
-
Vortex and/or sonicate until the powder is completely dissolved.
-
-
Prepare the final formulation. The following steps are for preparing 1 mL of the final formulation. Scale the volumes as needed.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300.
-
Vortex thoroughly to mix.
-
Add 50 µL of Tween-80 and vortex again to ensure a homogenous mixture.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex thoroughly. The final solution will be a suspended solution.
-
If precipitation is observed, use an ultrasonic bath to aid in creating a uniform suspension.[1]
-
Storage:
-
The DMSO stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[1]
-
The final formulation should be prepared fresh before each experiment.
Experimental Workflow for In Vivo Formulation
Caption: Workflow for the preparation of the this compound in vivo formulation.
Protocol 2: In Vitro SARS-CoV-2 3CLpro Enzymatic Assay
This protocol is a general guideline for determining the IC50 of this compound against recombinant SARS-CoV-2 3CLpro. Specific concentrations and incubation times may need to be optimized.
Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
Fluorogenic 3CLpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.3)
-
This compound
-
DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound.
-
Dissolve this compound in DMSO to make a high-concentration stock.
-
Perform serial dilutions in DMSO, followed by dilution in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 1%.
-
-
Set up the assay plate.
-
Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.
-
Add the recombinant 3CLpro enzyme to each well, except for the no-enzyme control wells.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 30-60 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the enzymatic reaction.
-
Add the fluorogenic substrate to all wells to start the reaction.
-
-
Measure fluorescence.
-
Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 460 nm emission) kinetically over a set period (e.g., 60 minutes).
-
-
Data analysis.
-
Calculate the rate of reaction for each well.
-
Normalize the data to the positive (enzyme + substrate + vehicle) and negative (substrate only) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3: Cytopathic Effect (CPE) Inhibition Assay
This protocol provides a general framework to determine the EC50 of this compound in a cell-based antiviral assay. The choice of cell line (e.g., Vero E6) and virus strain should be appropriate for SARS-CoV-2 research.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
SARS-CoV-2 virus stock
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® or Crystal Violet)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding.
-
Seed Vero E6 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Incubate overnight at 37°C with 5% CO2.
-
-
Compound Addition.
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be non-toxic to the cells.
-
Remove the old medium from the cells and add the medium containing the diluted compound.
-
-
Viral Infection.
-
Infect the cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI).
-
Include uninfected cell controls and virus-infected controls without the compound.
-
-
Incubation.
-
Incubate the plates for a period sufficient to observe significant cytopathic effect in the virus control wells (e.g., 48-72 hours).
-
-
Assessment of Cell Viability.
-
At the end of the incubation period, measure cell viability using a suitable method.
-
For CellTiter-Glo®: Add the reagent to the wells and measure luminescence.
-
For Crystal Violet: Fix the cells, stain with crystal violet, wash, solubilize the dye, and measure absorbance.
-
-
-
Data Analysis.
-
Normalize the data to the cell control (100% viability) and virus control (0% viability).
-
Plot the percentage of CPE inhibition versus the log of the compound concentration and fit the data to a dose-response curve to calculate the EC50.
-
-
Cytotoxicity Assessment (CC50).
-
In parallel, set up a plate with the same serial dilutions of this compound but without adding the virus.
-
Measure cell viability after the same incubation period to determine the concentration of the compound that reduces cell viability by 50% (CC50).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Function Characteristics of SARS-CoV-2 Proteases and Their Potential Inhibitors from Microbial Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Moringa oleifera potential for the treatment and prevention of COVID-19 involving molecular interaction, antioxidant properties and kinetic mechanism | PLOS One [journals.plos.org]
Application Notes and Protocols for CCF0058981
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCF0058981 is a noncovalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), also known as the main protease (Mpro).[1] This enzyme is critical for the viral life cycle as it processes viral polyproteins into functional, non-structural proteins essential for viral replication.[2][3] Inhibition of 3CLpro effectively halts this process, making it a prime target for antiviral drug development. This compound has demonstrated potent inhibition of SARS-CoV-2 3CLpro and exhibits antiviral activity.[1] These application notes provide detailed information on the storage, stability, and handling of this compound, along with a protocol for a common in vitro assay.
Chemical Information
| Property | Value |
| IUPAC Name | N-( (1H-imidazol-5-yl)methyl)-N-(3-chlorobenzyl)-[2][4]triazolo[4,3-a]pyridin-3-amine |
| SMILES | Clc1cccc(CN(Cc2cncn2)C(=O)Cn2nnc3ccccc32)c1 |
| Molecular Formula | C₂₄H₁₉ClN₆O |
| Molecular Weight | 442.9 g/mol |
Storage and Stability
Proper storage of this compound is crucial to maintain its integrity and activity. The following tables summarize the recommended storage conditions for the compound in both solid and solution forms.
Table 1: Storage and Stability of Solid this compound
| Condition | Temperature | Duration | Notes |
| Long-term Storage | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture. |
| Short-term Storage | 4°C | Up to 2 years | For more frequent use, store in a desiccator. |
| Shipping | Room Temperature | Short periods | Stable for short durations at ambient temperature during shipping. |
Table 2: Storage and Stability of this compound in Solution
| Solvent | Temperature | Duration | Notes |
| DMSO | -80°C | Up to 6 months | Prepare aliquots to avoid repeated freeze-thaw cycles. |
| DMSO | -20°C | Up to 1 month | Suitable for short-term storage of working solutions. |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
For in vitro assays, a concentrated stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO) is typically prepared.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: In Vivo Formulation
For animal studies, this compound can be formulated as a suspension.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL final formulation, sequentially add the following, ensuring the solution is mixed well after each addition:
-
100 µL of the this compound DMSO stock solution.
-
400 µL of PEG300.
-
50 µL of Tween-80.
-
450 µL of saline.
-
-
The final concentration of this suspended solution will be 2.5 mg/mL.
-
It is recommended to use this formulation on the day of preparation.
Protocol 3: SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)
This protocol describes a common in vitro method to determine the inhibitory activity of this compound against SARS-CoV-2 3CLpro using a Förster Resonance Energy Transfer (FRET) substrate. The cleavage of the FRET substrate by the protease results in an increase in fluorescence, which is diminished in the presence of an inhibitor.
Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound stock solution in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the this compound stock solution in the assay buffer. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%) to avoid solvent effects.
-
In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
Diluted this compound or vehicle control (DMSO in assay buffer)
-
Recombinant SARS-CoV-2 3CLpro (final concentration typically in the nM range, to be optimized)
-
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the FRET peptide substrate to each well (final concentration typically in the µM range, to be optimized).
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Visualizations
SARS-CoV-2 Replication Cycle and Inhibition by this compound
Caption: Inhibition of SARS-CoV-2 replication by this compound.
Experimental Workflow for 3CLpro Inhibition Assay
Caption: Workflow for determining 3CLpro inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]
- 4. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CCF0058981 Cytopathic Effect (CPE) Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the CCF0058981 compound in a cytopathic effect (CPE) inhibition assay. This document outlines the scientific background, key experimental protocols, data interpretation, and visual representations of the underlying mechanisms and workflows.
Introduction
The cytopathic effect (CPE) inhibition assay is a widely used method in virology to screen for and characterize antiviral compounds. Many viruses cause visible morphological changes in host cells, such as rounding, detachment, and lysis, collectively known as CPE.[1] The CPE inhibition assay quantifies the ability of a test compound to prevent these virus-induced cellular changes, thereby serving as a measure of its antiviral activity.
This compound is a noncovalent inhibitor of the SARS-CoV-2 3CL protease (3CLpro), also known as the main protease (Mpro).[2] This enzyme is critical for the replication of the virus, as it cleaves viral polyproteins into functional proteins. By inhibiting 3CLpro, this compound disrupts the viral life cycle.[3][4] This document details the protocol for evaluating the antiviral efficacy of this compound against SARS-CoV-2 using a CPE inhibition assay.
Mechanism of Action of this compound
This compound acts by inhibiting the SARS-CoV-2 3CLpro. This protease is a key enzyme in the viral replication cycle, responsible for processing polyproteins translated from the viral RNA. The inhibition of 3CLpro by this compound prevents the maturation of viral proteins, thereby halting the replication of the virus.
Figure 1. Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound, providing a clear overview of its antiviral efficacy and toxicity profile.
| Parameter | Description | Value | Reference |
| EC50 (CPE) | 50% effective concentration in the cytopathic effect inhibition assay. | 497 nM | [2][5] |
| EC50 (Plaque Reduction) | 50% effective concentration in the plaque reduction assay. | 558 nM | [2][5] |
| CC50 | 50% cytotoxic concentration. | >50 µM | [2] |
| IC50 (SC2) | 50% inhibitory concentration against SARS-CoV-2 3CLpro. | 68 nM | [2] |
| IC50 (SC1) | 50% inhibitory concentration against SARS-CoV-1 3CLpro. | 19 nM | [2] |
| Selectivity Index (SI) | The ratio of CC50 to EC50 (CPE), indicating the therapeutic window. | >100.6 | Calculated |
Experimental Protocols
This section provides a detailed methodology for conducting a cytopathic effect (CPE) inhibition assay to evaluate the antiviral activity of this compound against SARS-CoV-2.
Materials and Reagents
-
Cell Line: Vero E6 cells (or other susceptible cell lines like A549).[6]
-
Virus: SARS-CoV-2.
-
Test Compound: this compound.
-
Control Compounds: A known antiviral (e.g., Remdesivir) as a positive control, and a vehicle control (e.g., DMSO).[7]
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Reagents: Trypsin-EDTA, Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO).
-
Assay Plates: 96-well clear-bottom black plates.
-
Detection Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar ATP-based assay) or Crystal Violet stain.[8][9]
-
Instrumentation: Microplate reader (luminometer or spectrophotometer), biosafety cabinet, CO2 incubator.
Experimental Workflow Diagram
Figure 2. Experimental workflow for the CPE inhibition assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture and expand Vero E6 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Trypsinize the cells, resuspend them in fresh medium, and count them.
-
Seed the cells into 96-well plates at a density of 4,000 cells/well in a volume of 100 µL.[6]
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator until a confluent monolayer is formed.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Carefully remove the growth medium from the cell plates and add 50 µL of the diluted compound to the respective wells.
-
Include wells for "cells only" (no virus, no compound), "virus control" (virus, no compound), and positive control (e.g., Remdesivir).
-
-
Virus Infection:
-
Prepare a dilution of the SARS-CoV-2 virus stock in culture medium to a predetermined multiplicity of infection (MOI), for example, 0.002.[6]
-
Add 50 µL of the diluted virus to all wells except the "cells only" control wells.
-
The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[6]
-
-
Quantification of Cytopathic Effect:
-
After the incubation period, visually inspect the plates under a microscope to observe the cytopathic effect.
-
For quantitative analysis using an ATP-based assay (e.g., CellTiter-Glo®):
-
Equilibrate the plates and reagents to room temperature.
-
Add the detection reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.[9]
-
-
Alternatively, for a crystal violet staining method:
-
Remove the medium and fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the cells with a 0.5% crystal violet solution.
-
Wash the plates to remove excess stain and allow them to dry.
-
Solubilize the stain and measure the absorbance at a specific wavelength (e.g., 570 nm).[8]
-
-
Data Analysis
-
Normalization:
-
Normalize the data to the "cells only" control (100% viability) and the "virus control" (0% viability).[6]
-
-
Dose-Response Curves:
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
-
Calculation of EC50 and CC50:
-
Use a non-linear regression analysis to fit a dose-response curve and determine the EC50 value (the concentration of the compound that protects 50% of the cells from virus-induced death).
-
Similarly, determine the CC50 value from a parallel assay without virus infection to assess the compound's cytotoxicity.
-
-
Calculation of Selectivity Index (SI):
-
Calculate the SI by dividing the CC50 by the EC50. A higher SI value indicates a more favorable therapeutic window.
-
Logical Relationship Diagram
Figure 3. Logical relationship of components in the assay.
References
- 1. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature’s toolbox of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pblassaysci.com [pblassaysci.com]
- 9. Measure viral-induced cytopathic effects with a quantitative luminescence assay [moleculardevices.com]
Application Notes and Protocols for Plaque Reduction Assay Using CCF0058981
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCF0058981 is a noncovalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), a critical enzyme for viral replication.[1] Inhibition of 3CLpro disrupts the processing of viral polyproteins, thereby preventing the formation of a functional replication-transcription complex and halting viral propagation.[2][3][4] this compound has demonstrated in vitro antiviral efficacy, making the plaque reduction assay a fundamental method for quantifying its inhibitory activity against SARS-CoV-2.[1]
This document provides detailed application notes and a comprehensive protocol for utilizing a plaque reduction assay to determine the antiviral potency of this compound against SARS-CoV-2. The plaque reduction assay is considered a "gold standard" for assessing the efficacy of antiviral compounds by measuring the reduction in the number of viral plaques in the presence of the inhibitor.[5]
Mechanism of Action of this compound
SARS-CoV-2, upon entering a host cell, releases its single-stranded RNA genome into the cytoplasm. This genomic RNA is then translated into two large polyproteins, pp1a and pp1ab.[2][4] The viral 3CLpro, along with a papain-like protease (PLpro), is responsible for cleaving these polyproteins into 16 individual nonstructural proteins (nsps).[2][4] These nsps assemble to form the viral replication and transcription machinery. This compound directly inhibits the enzymatic activity of 3CLpro, thereby preventing the maturation of these essential viral proteins and blocking viral replication.[1][3]
Caption: SARS-CoV-2 Replication and this compound Inhibition Pathway.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound against SARS-CoV-2. These values are essential for designing plaque reduction assays and interpreting the results.
| Parameter | Description | Value | Cell Line |
| EC50 | 50% effective concentration in a plaque reduction assay | 558 nM | Vero E6 |
| EC50 | 50% effective concentration in a cytopathic effect (CPE) assay | 497 nM | Vero E6 |
| IC50 | 50% inhibitory concentration against SARS-CoV-2 3CLpro | 68 nM | N/A (Biochemical) |
| CC50 | 50% cytotoxic concentration | >50 µM | Vero E6 |
Data sourced from MedChemExpress.[1]
Experimental Protocol: Plaque Reduction Assay for this compound against SARS-CoV-2
This protocol is optimized for determining the EC50 value of this compound against SARS-CoV-2 in Vero E6 cells.
Materials and Reagents:
-
Cell Line: Vero E6 cells (ATCC® CRL-1586™).
-
Virus: SARS-CoV-2 isolate (e.g., USA-WA1/2020).
-
Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Cell Culture Media:
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Infection Medium: Serum-free DMEM.
-
-
Overlay Medium:
-
2X Minimum Essential Medium (MEM).
-
2.4% Avicel® RC-591 or 1.5% low-melting-point agarose (B213101).
-
-
Fixation Solution: 10% Formalin in Phosphate-Buffered Saline (PBS).
-
Staining Solution: 0.2% Crystal Violet in 20% ethanol.
-
Wash Solution: Sterile PBS.
-
Sterile 6-well or 24-well cell culture plates.
-
Biosafety Cabinet (BSL-3).
-
CO2 Incubator (37°C, 5% CO2).
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the plaque reduction assay.
Procedure:
Day 1: Cell Seeding
-
Culture Vero E6 cells in Growth Medium.
-
On the day before the assay, trypsinize and count the cells.
-
Seed the cells into 6-well plates at a density that will result in a 95-100% confluent monolayer the next day (e.g., 6 x 105 cells per well).[5]
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
Day 2: Compound Preparation and Infection
-
Prepare Compound Dilutions:
-
Prepare a series of 2-fold or 10-fold dilutions of the this compound stock solution in serum-free Infection Medium. The concentration range should bracket the expected EC50 (e.g., from 10 µM down to 1 nM).
-
Prepare a "virus control" with Infection Medium containing the same final concentration of solvent (e.g., DMSO) as the highest compound concentration.
-
Prepare a "cell control" with Infection Medium only (no virus, no compound).
-
-
Prepare Virus Inoculum: Dilute the SARS-CoV-2 stock in Infection Medium to a concentration that will yield a countable number of plaques (e.g., 50-100 Plaque-Forming Units (PFU) per well).[6]
-
Infection and Treatment:
-
Aspirate the Growth Medium from the confluent Vero E6 cell monolayers.
-
Wash the monolayers once with sterile PBS.
-
In separate tubes, pre-incubate equal volumes of the diluted virus and each this compound dilution (and the virus control) for 1 hour at 37°C.[5]
-
Add the virus-compound mixtures to the corresponding wells of the cell plate. Add the cell control medium to its designated wells.
-
Incubate the plates for 1 hour at 37°C in a 5% CO2 incubator to allow for viral adsorption.
-
Day 2 (continued): Overlay Application
-
Carefully aspirate the inoculum from each well.
-
Gently add 2 mL of the semi-solid overlay medium to each well. The overlay should be at a temperature that does not harm the cells (e.g., ~40-42°C for agarose overlays).
-
Allow the overlay to solidify at room temperature in the biosafety cabinet.
Day 3-4: Incubation
-
Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation, typically 48 to 72 hours for SARS-CoV-2.[7]
Day 5: Fixation and Staining
-
After the incubation period, fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 30 minutes at room temperature.[7]
-
Carefully remove the overlay and the fixing solution.
-
Stain the cell monolayers by adding the Crystal Violet solution to each well for 5-10 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
Data Analysis
-
Count the number of plaques in each well. Plaques will appear as clear zones against the purple-stained cell monolayer.
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control using the following formula:
-
% Inhibition = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100
-
-
Plot the percentage of inhibition against the log of the compound concentration.
-
Use a nonlinear regression analysis (e.g., dose-response-inhibition) to calculate the EC50 value, which is the concentration of this compound that reduces the number of plaques by 50%.
Safety Precautions
All work involving infectious SARS-CoV-2 must be conducted in a BSL-3 facility by trained personnel, following all institutional and national safety guidelines. Appropriate personal protective equipment (PPE) must be worn at all times. All materials and waste should be decontaminated according to approved procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Coronavirus - Wikipedia [en.wikipedia.org]
- 3. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of CCF0058981 in a BSL-3 Laboratory
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCF0058981 is a potent, noncovalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1] This enzyme is critical for the viral life cycle, as it processes viral polyproteins into functional non-structural proteins essential for viral replication.[1][2] Inhibition of 3CLpro represents a key therapeutic strategy against COVID-19. This compound has demonstrated significant antiviral efficacy in in-vitro studies, making it a valuable tool for research in a Biosafety Level 3 (BSL-3) laboratory setting.[1][3]
These application notes provide detailed protocols for the handling and experimental use of this compound in a BSL-3 environment, with a focus on assays to determine its antiviral activity against SARS-CoV-2.
Data Presentation
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Parameter | Value | Description |
| IC50 (SARS-CoV-2 3CLpro) | 68 nM | Concentration of this compound that inhibits 50% of the 3CLpro enzymatic activity.[1][3] |
| IC50 (SARS-CoV-1 3CLpro) | 19 nM | Concentration of this compound that inhibits 50% of the SARS-CoV-1 3CLpro enzymatic activity.[1][3] |
| EC50 (CPE Inhibition) | 497 nM | Concentration of this compound that provides 50% protection against virus-induced cytopathic effect.[1][3] |
| EC50 (Plaque Reduction) | 558 nM | Concentration of this compound that reduces the number of viral plaques by 50%.[1][3] |
| CC50 (Cytotoxicity) | >50 µM | Concentration of this compound that reduces the viability of host cells by 50%.[1][3] |
Table 2: Physicochemical and Handling Information for this compound
| Parameter | Information |
| Molecular Weight | 442.92 g/mol |
| Solubility | Soluble in DMSO at 25 mg/mL (with sonication and pH adjustment to 2 with HCl).[1] |
| Stock Solution Storage | Store at -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.[4][5] |
| Appearance | Solid powder |
Experimental Protocols
Handling and Safety of this compound in a BSL-3 Laboratory
All work with SARS-CoV-2 and potentially infectious materials must be conducted within a certified BSL-3 laboratory by trained personnel, following all institutional and national guidelines.
1.1. Personal Protective Equipment (PPE): Standard BSL-3 PPE is required, including:
-
Solid-front gown with tight-fitting wrists.
-
Double-gloving with nitrile gloves.
-
NIOSH-approved N95 respirator or powered air-purifying respirator (PAPR).
-
Eye protection (safety glasses or face shield).
1.2. Preparation of this compound Stock Solution:
-
Note: Obtain the Safety Data Sheet (SDS) from the vendor for complete safety information before handling.
-
Handle the solid compound in a chemical fume hood or a Class II Biosafety Cabinet (BSC) to avoid inhalation of the powder.
-
To prepare a 10 mM stock solution, dissolve 4.43 mg of this compound in 1 mL of sterile DMSO.
-
Warm and sonicate the solution as needed to ensure complete dissolution.[1]
-
Aliquot the stock solution into small volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.[4][5]
-
Store aliquots at -80°C.[1]
1.3. Decontamination:
-
All surfaces and equipment potentially contaminated with SARS-CoV-2 and this compound should be decontaminated.
-
Effective disinfectants for SARS-CoV-2 include 70% ethanol, 0.1% sodium hypochlorite (B82951) (a 1:50 dilution of household bleach), and hydrogen peroxide-based disinfectants.[6]
-
For spills involving the compound, absorb the liquid with appropriate material, and decontaminate the area with a freshly prepared 0.1% sodium hypochlorite solution, allowing for a contact time of at least 5 minutes.[6][7]
SARS-CoV-2 3CLpro Enzymatic Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant SARS-CoV-2 3CLpro.
Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
Fluorescent 3CLpro substrate
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.3, containing EDTA and DTT)
-
This compound stock solution (10 mM in DMSO)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 0.5%.
-
Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the recombinant 3CLpro enzyme to each well and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding the fluorescent substrate to each well.
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Monitor the kinetic reaction by taking readings every minute for 30-60 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cytopathic Effect (CPE) Inhibition Assay
This cell-based assay determines the ability of this compound to protect host cells from virus-induced cell death.
Materials:
-
Vero E6 cells
-
SARS-CoV-2 (e.g., USA-WA1/2020 strain)
-
Cell culture medium (e.g., MEM with 2% FBS, penicillin/streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and add the diluted compound.
-
In a separate tube, dilute the SARS-CoV-2 stock to the desired multiplicity of infection (MOI), typically 0.002.
-
Add the diluted virus to the wells containing the compound and cells. Include a "no virus" control and a "virus only" (vehicle) control.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.
-
After incubation, assess cell viability using a reagent like CellTiter-Glo®, following the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of CPE inhibition for each concentration of the compound and determine the EC50 value.
Plaque Reduction Assay
This assay quantifies the inhibition of viral replication by measuring the reduction in the number of viral plaques.
Materials:
-
Vero E6 cells
-
SARS-CoV-2
-
Cell culture medium
-
This compound stock solution
-
Overlay medium (e.g., medium containing 1.5% carboxymethylcellulose or agarose)
-
Crystal violet staining solution
Procedure:
-
Seed Vero E6 cells in 6-well or 12-well plates and grow to confluence.
-
Prepare serial dilutions of this compound.
-
In separate tubes, pre-incubate a known titer of SARS-CoV-2 (e.g., 100 plaque-forming units) with the different concentrations of this compound for 1 hour at 37°C.
-
Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures.
-
Allow the virus to adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentration of this compound.
-
Incubate the plates for 2-3 days at 37°C in a 5% CO2 incubator until plaques are visible.
-
Fix the cells with a solution like 10% formalin.
-
Stain the cells with crystal violet and wash with water to visualize the plaques.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control to determine the EC50 value.
Mandatory Visualizations
Caption: SARS-CoV-2 replication cycle and the inhibitory action of this compound on 3CLpro.
Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.
Caption: Logical workflow for using this compound in a BSL-3 laboratory.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCF0058981 is a potent, noncovalent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), a critical enzyme in the viral replication cycle. Its inhibitory activity extends to the 3CLpro of SARS-CoV-1, suggesting potential broad-spectrum activity against coronaviruses. By targeting 3CLpro, this compound effectively blocks the processing of viral polyproteins, which is an essential step for the formation of the viral replication and transcription complex, thereby halting viral propagation. These characteristics make this compound a valuable tool for in vitro studies of coronavirus replication and a potential candidate for further antiviral drug development.
This document provides detailed application notes, quantitative data summaries, and experimental protocols for the use of this compound in a research setting.
Data Presentation
The following tables summarize the quantitative data for this compound, providing a clear comparison of its inhibitory and antiviral activities.
Table 1: In Vitro Enzymatic Inhibition of 3CLpro by this compound
| Target Enzyme | IC50 (nM) |
| SARS-CoV-2 3CLpro | 68[1] |
| SARS-CoV-1 3CLpro | 19[1] |
Table 2: In Vitro Antiviral Efficacy and Cytotoxicity of this compound
| Assay Type | Cell Line | EC50 (nM) | CC50 (µM) |
| Cytopathic Effect (CPE) Inhibition | Vero E6 | 497[1] | >50[1] |
| Plaque Reduction | Not Specified | 558[1] | Not Reported |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Matrix | Value |
| Half-life (T1/2) | Human liver microsomes | 21.1 min[1] |
| Intrinsic Clearance (CLint) | Human liver microsomes | 141 mL/min/kg[1] |
Note: As of the latest search, no in vivo efficacy data for this compound in animal models of coronavirus infection has been found in the public domain.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the general workflows for the experimental protocols described.
Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay
This assay determines the concentration of this compound required to inhibit virus-induced cell death.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
SARS-CoV-2 (or other target coronavirus)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
Plate reader capable of measuring luminescence
Protocol:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM with 2% FBS. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should be kept below 0.5%.
-
Compound Addition: Remove the culture medium from the 96-well plate and add 100 µL of the diluted this compound to the respective wells. Include wells with vehicle control (DMSO) and cell-only control (no virus, no compound).
-
Virus Infection: Add 100 µL of virus suspension (at a multiplicity of infection, MOI, of 0.05) to all wells except the cell-only control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator until the virus control wells show significant CPE.
-
Cell Viability Assessment:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This assay quantifies the inhibition of infectious virus particle production by this compound.
Materials:
-
Vero E6 cells
-
DMEM with 2% FBS and 1% penicillin-streptomycin
-
SARS-CoV-2
-
This compound stock solution (in DMSO)
-
6-well or 12-well cell culture plates
-
Agarose (low melting point)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Protocol:
-
Cell Seeding: Seed Vero E6 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Virus and Compound Preparation: Prepare serial dilutions of this compound. In separate tubes, mix the virus (to yield ~100 plaque-forming units, PFU, per well) with each concentration of this compound and incubate for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with 200 µL of the virus-compound mixtures. Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes.
-
Agarose Overlay: After incubation, remove the inoculum and overlay the cells with 2 mL of a mixture of 2x DMEM and 1.2% low melting point agarose containing the corresponding concentration of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.
-
Plaque Visualization:
-
Fix the cells by adding 1 mL of 4% formaldehyde (B43269) and incubating for at least 4 hours.
-
Carefully remove the agarose plugs.
-
Stain the cells with crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to dry.
-
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control. Determine the EC50 value from the dose-response curve.
3CLpro Enzymatic Inhibition Assay (FRET-based)
This in vitro assay measures the direct inhibitory effect of this compound on the enzymatic activity of SARS-CoV-2 3CLpro.
Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
Fluorogenic 3CLpro substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA)
-
This compound stock solution (in DMSO)
-
384-well black plates
-
Fluorescence plate reader
Protocol:
-
Reagent Preparation:
-
Dilute the 3CLpro enzyme in assay buffer to the desired final concentration (e.g., 50 nM).
-
Dilute the FRET substrate in assay buffer to the desired final concentration (e.g., 20 µM).
-
Prepare serial dilutions of this compound in assay buffer.
-
-
Assay Setup:
-
Add 5 µL of the diluted this compound solutions to the wells of a 384-well plate.
-
Add 10 µL of the diluted 3CLpro enzyme to each well.
-
Include controls for no enzyme (substrate only) and no inhibitor (enzyme and substrate).
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of the diluted FRET substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) every minute for 30-60 minutes using a fluorescence plate reader.
-
Data Analysis:
-
Determine the initial reaction velocity (V0) for each concentration of this compound by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound is a potent and specific inhibitor of SARS-CoV-2 3CLpro, demonstrating significant antiviral activity in vitro. The provided data and protocols serve as a comprehensive resource for researchers utilizing this compound to study the mechanisms of coronavirus replication and to advance the development of novel antiviral therapeutics. Further investigation into its in vivo efficacy and safety profile is warranted to fully elucidate its therapeutic potential.
References
Application Notes and Protocols for CCF0058981: A Noncovalent SARS-CoV-2 3CL Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCF0058981 is a potent, noncovalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), also known as the main protease (Mpro).[1] This enzyme is critical for the replication of the virus, as it cleaves the viral polyproteins into functional non-structural proteins.[2] Inhibition of 3CLpro represents a key therapeutic strategy to combat COVID-19. These application notes provide detailed protocols for studying the antiviral activity of this compound and investigating its potential immunomodulatory effects on host cell signaling pathways.
Mechanism of Action
This compound acts as a competitive inhibitor of the SARS-CoV-2 3CLpro. The 3CLpro is a cysteine protease with a catalytic dyad composed of Cysteine-145 and Histidine-41 in its active site. By binding to the active site, this compound blocks the access of the viral polyprotein substrate, thereby preventing its cleavage and halting the viral replication cycle.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the key in vitro efficacy data for this compound.
| Parameter | Value | Assay Type | Cell Line | Reference |
| IC50 (SARS-CoV-2 3CLpro) | 68 nM | In vitro enzymatic assay | N/A | [1] |
| EC50 (CPE Inhibition) | 497 nM | Cytopathic Effect (CPE) Assay | Vero E6 | [1] |
| EC50 (Plaque Reduction) | 558 nM | Plaque Reduction Assay | Vero E6 | [1] |
| CC50 | >50 µM | Cytopathic Effect (CPE) Assay | Vero E6 | [1] |
Experimental Protocols
In Vitro SARS-CoV-2 3CLpro Enzymatic Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant SARS-CoV-2 3CLpro.
Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
Fluorogenic substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 150 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound
-
DMSO (for compound dilution)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a concentration gradient.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add recombinant SARS-CoV-2 3CLpro to all wells except for the no-enzyme control wells.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity over time using a plate reader (Excitation: ~340 nm, Emission: ~490 nm).
-
Calculate the initial reaction rates (V0) from the linear portion of the fluorescence curve.
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
References
Application Notes and Protocols for CCF0058981 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCF0058981 is a potent, noncovalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), also known as the main protease (Mpro).[1] The 3CLpro is a viral cysteine protease essential for the replication of coronaviruses, making it a prime target for antiviral drug development. This compound emerged from a structure-based optimization of the earlier identified inhibitor, ML300.[2] These application notes provide detailed protocols for utilizing this compound as a reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel SARS-CoV-2 3CLpro inhibitors.
Data Presentation
The following tables summarize the key in vitro activity and pharmacokinetic properties of this compound.
Table 1: In Vitro Potency and Cytotoxicity of this compound
| Parameter | Value | Description |
| IC50 (SARS-CoV-2 3CLpro) | 68 nM | Half-maximal inhibitory concentration against the SARS-CoV-2 main protease.[1] |
| IC50 (SARS-CoV-1 3CLpro) | 19 nM | Half-maximal inhibitory concentration against the SARS-CoV-1 main protease.[1] |
| EC50 (CPE Inhibition) | 497 nM | Half-maximal effective concentration for inhibition of the viral cytopathic effect.[1] |
| EC50 (Plaque Reduction) | 558 nM | Half-maximal effective concentration for the reduction of viral plaques.[1] |
| CC50 | >50 µM | Half-maximal cytotoxic concentration in the cytopathic effect antiviral assay.[1] |
| Selectivity Index (SI) | >714 | Calculated as CC50 / EC50 (plaque reduction). A higher SI indicates greater selectivity for antiviral activity over cellular toxicity. |
Table 2: In Vitro ADME Properties of this compound
| Parameter | Value | Species | System |
| Half-life (T1/2) | 21.1 min | Human | Liver Microsomes |
| Intrinsic Clearance (CLint) | 141 mL/min/kg | Human | Liver Microsomes |
Signaling Pathway and Mechanism of Action
This compound exerts its antiviral effect by inhibiting the SARS-CoV-2 3CLpro. This enzyme is responsible for cleaving the viral polyproteins pp1a and pp1ab at multiple sites, a process that is crucial for the formation of the viral replication and transcription complex (RTC). By blocking the active site of 3CLpro, this compound prevents the maturation of non-structural proteins (nsps), thereby halting viral replication.
Caption: SARS-CoV-2 replication cycle and the inhibitory action of this compound.
Experimental Protocols
Herein are two detailed protocols for high-throughput screening assays to identify inhibitors of SARS-CoV-2 3CLpro, using this compound as a positive control.
FRET-Based Enzymatic Assay for 3CLpro Inhibition
This assay measures the cleavage of a fluorescently labeled peptide substrate by recombinant 3CLpro. Inhibition of the protease results in a decrease in the FRET signal.
Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer: 20 mM HEPES pH 7.3, 150 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound (positive control)
-
DMSO (vehicle control)
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Test compounds
-
384-well, black, low-volume assay plates
-
Plate reader with fluorescence detection capabilities
Experimental Workflow:
Caption: Workflow for the FRET-based 3CLpro inhibition assay.
Protocol:
-
Compound Plating: Dispense 50 nL of test compounds, this compound (positive control, e.g., starting at 10 µM), and DMSO (negative control) into a 384-well assay plate.
-
Enzyme Addition: Add 10 µL of 3CLpro solution (final concentration, e.g., 50 nM) to all wells.
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Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Substrate Addition: Add 10 µL of the FRET substrate solution (final concentration, e.g., 20 µM) to all wells to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the FRET pair (e.g., Ex: 340 nm, Em: 490 nm for EDANS/DABCYL).
-
Data Analysis: Calculate the percentage of inhibition relative to the DMSO controls and determine the IC50 values for the active compounds.
Cell-Based Luciferase Reporter Assay for Antiviral Activity
This assay utilizes a cell line engineered to express a reporter protein (e.g., luciferase) upon viral replication. Inhibition of viral replication, including 3CLpro activity, leads to a decrease in the reporter signal.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
SARS-CoV-2 (at a known multiplicity of infection, MOI)
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
This compound (positive control)
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Remdesivir (optional positive control)
-
DMSO (vehicle control)
-
Test compounds
-
384-well, white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Experimental Workflow:
Caption: Workflow for the cell-based antiviral luciferase reporter assay.
Protocol:
-
Cell Seeding: Seed Vero E6 cells into 384-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours.
-
Compound Addition: Add test compounds, this compound (e.g., in a 10-point dose response), and DMSO to the cells.
-
Virus Infection: Infect the cells with SARS-CoV-2 at a low MOI (e.g., 0.01).
-
Incubation: Incubate the infected plates for 48-72 hours at 37°C with 5% CO2.
-
Luminescence Reading: Add a luciferase assay reagent to lyse the cells and generate a luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of viral inhibition relative to the virus-only controls and determine the EC50 values for active compounds. A parallel cytotoxicity assay (e.g., CellTiter-Glo) should be performed to determine CC50 values and the selectivity index.
Conclusion
This compound is a valuable tool for researchers engaged in the discovery of novel SARS-CoV-2 inhibitors. Its well-characterized potency, mechanism of action, and selectivity make it an ideal positive control for both enzymatic and cell-based high-throughput screening assays targeting the viral 3CLpro. The protocols provided herein offer a robust framework for the identification and characterization of new antiviral candidates.
References
Troubleshooting & Optimization
optimizing CCF0058981 concentration in assays
Welcome to the technical support center for CCF0058981. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in various assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on optimizing the compound's concentration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a noncovalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1] This enzyme is critical for the life cycle of the virus as it processes viral polyproteins into functional proteins required for viral replication.[2][3][4] this compound binds to the active site of 3CLpro, thereby preventing it from cleaving its substrates and inhibiting viral replication. The inhibition is achieved at a nanomolar concentration.[2]
Q2: What are the recommended starting concentrations for this compound in different assays?
A2: The optimal concentration of this compound will vary depending on the specific assay system. However, based on its known potency, the following ranges are recommended as a starting point:
| Assay Type | Recommended Starting Concentration Range | Key Considerations |
| Enzymatic Assays (e.g., FRET-based) | 10 nM - 1 µM | The IC50 for SARS-CoV-2 3CLpro is approximately 68 nM.[1] A concentration range around this value is a good starting point. |
| Cell-Based Assays (e.g., CPE, Plaque Reduction) | 100 nM - 10 µM | The EC50 in cytopathic effect (CPE) and plaque reduction assays is around 500-560 nM.[1] Higher concentrations may be needed to achieve efficacy in a cellular context. |
| Cellular Thermal Shift Assay (CETSA) | 1 µM - 50 µM | Higher concentrations are often used in CETSA to ensure target saturation and a detectable thermal shift. |
Q3: How should I prepare and store stock solutions of this compound?
A3: Proper preparation and storage of stock solutions are crucial for reproducible results.
-
Solvent: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
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Preparation: To prepare a stock solution, dissolve the powdered this compound in DMSO to the desired concentration (e.g., 10 mM). Gentle vortexing or sonication can be used to aid dissolution.
-
Storage:
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Powder: Store at -20°C for up to 3 years.
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Stock Solution in DMSO: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
-
Troubleshooting Guide
Problem 1: this compound precipitates out of solution upon dilution in aqueous buffer or cell culture medium.
This is a common issue due to the hydrophobic nature of many small molecule inhibitors.
Possible Causes:
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Solvent Shift: Rapidly changing the solvent environment from DMSO to an aqueous solution can cause the compound to crash out.
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Concentration Exceeds Solubility: The final concentration in the assay may be higher than the aqueous solubility of this compound.
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Low-Quality DMSO: Using non-anhydrous or old DMSO can reduce the initial solubility.
Solutions:
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Stepwise Dilution: Perform serial dilutions in your assay buffer or medium. For example, make an intermediate dilution of your DMSO stock in the aqueous solution before preparing the final concentration.
-
Reduce Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your assay to minimize solvent effects and cytotoxicity.[5]
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Use Pre-warmed Medium: For cell-based assays, warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
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Sonication: Brief sonication of the final working solution can help to redissolve small precipitates.[1]
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Consider Additives (for in vivo preparations): For in vivo studies, co-solvents like PEG300 and surfactants like Tween-80 can be used to create a stable formulation.[1]
Problem 2: High variability or inconsistent results between experiments.
Possible Causes:
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Inaccurate Pipetting: Small volumes of concentrated stock solutions can be difficult to pipette accurately.
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Degradation of this compound: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation.
-
Assay Conditions: Variations in incubation time, temperature, or cell density can affect the results.
Solutions:
-
Use Calibrated Pipettes: Ensure your pipettes are properly calibrated, especially for low volumes.
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Prepare Fresh Dilutions: Always prepare fresh working dilutions from a properly stored, single-use aliquot of the stock solution for each experiment.
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Standardize Assay Protocols: Maintain consistent experimental parameters, including incubation times, temperatures, and cell seeding densities.
-
Include Proper Controls: Always include positive and negative controls in your experiments to monitor assay performance.
Experimental Protocols
Protocol 1: General Procedure for Preparing Working Solutions of this compound for In Vitro Assays
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Thaw Stock Solution: Thaw a single-use aliquot of your this compound stock solution (e.g., 10 mM in DMSO) at room temperature.
-
Prepare Intermediate Dilution: Perform a 1:10 dilution of the stock solution in your assay buffer or cell culture medium to create a 1 mM intermediate solution. Mix thoroughly by gentle vortexing.
-
Prepare Final Working Concentrations: Use the 1 mM intermediate solution to prepare your final serial dilutions. For example, to make a 10 µM solution, add 10 µL of the 1 mM intermediate to 990 µL of your final buffer or medium.
-
Mix and Use Immediately: Gently mix the final working solutions and use them immediately to prevent precipitation.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow for assessing the engagement of this compound with its target protein, 3CLpro, in intact cells.[6][7][8][9][10]
-
Cell Treatment:
-
Seed cells at an appropriate density and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) or a vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
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After incubation, harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.
-
-
Cell Lysis and Protein Quantification:
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Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
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Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation.
-
Determine the protein concentration of the soluble fraction.
-
-
Detection of Soluble 3CLpro:
-
Analyze the amount of soluble 3CLpro in each sample by Western blotting or other quantitative methods using a specific antibody.
-
-
Data Analysis:
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Plot the amount of soluble 3CLpro as a function of temperature for both the vehicle- and this compound-treated samples.
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A rightward shift in the melting curve for the this compound-treated samples indicates thermal stabilization and target engagement.
-
Visualizations
Caption: SARS-CoV-2 3CLpro Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Optimizing this compound Concentration.
Caption: Logical Flow for Troubleshooting this compound Precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. SARS-CoV-2 3CL and PLpro: Key Protease Targets for COVID-19 [rndsystems.com]
- 4. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. benchchem.com [benchchem.com]
Technical Support Center: CCF0058981 FRET Assay
This technical support center provides troubleshooting guidance and frequently asked questions for the CCF0058981 Förster Resonance Energy Transfer (FRET) assay. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that may arise during the this compound FRET assay, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my FRET signal weak or showing a low signal-to-noise ratio?
A low signal-to-noise ratio (SNR) is a common challenge in FRET assays.[1][2] Several factors can contribute to a weak signal.
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Suboptimal Reagent Concentration: The concentration of donor and acceptor fluorophores is critical. Ensure concentrations are optimized for your specific assay conditions.
-
Incorrect Instrument Settings: Improperly configured plate readers are a frequent cause of poor signal. Verify that the excitation and emission wavelengths are correctly set for your fluorophore pair and that the gain settings are optimized to enhance signal detection without saturating the detector.[3]
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Photobleaching: Excessive exposure to excitation light can lead to photobleaching of the fluorophores, reducing signal intensity.[4][5] To mitigate this, minimize exposure times and reduce the number of flashes per measurement.[6]
-
Environmental Sensitivity: The fluorescence properties of many labels can be sensitive to changes in the local environment, such as pH, ionic concentrations, and temperature.[1]
Q2: I am observing high background fluorescence. What are the likely causes and solutions?
High background fluorescence can mask the specific FRET signal, leading to a reduced signal-to-noise ratio.[3]
-
Spectral Bleed-Through: This occurs when the emission of the donor fluorophore is detected in the acceptor channel, or when the acceptor is directly excited by the donor's excitation wavelength.[4] Using appropriate and high-quality filters is crucial to minimize this.
-
Buffer Components: Some buffer components, like bovine serum albumin (BSA), can be inherently fluorescent.[3] It is recommended to test the fluorescence of each buffer component individually.
-
Contaminated Reagents: Ensure that all reagents and solvents are of high purity and free from fluorescent impurities.[3]
-
Choice of Microplate: For plate-based assays, using black, opaque microplates is recommended to minimize background fluorescence and prevent light scatter.[3]
Q3: My assay window is non-existent or very small in my Time-Resolved FRET (TR-FRET) assay. What should I check?
The absence of a discernible assay window is a critical issue, often pointing to fundamental problems with the assay setup.
-
Incorrect Emission Filters: The single most common reason for TR-FRET assay failure is the use of incorrect emission filters.[7] Unlike other fluorescence assays, the recommended filters for your specific instrument are essential.
-
Instrument Setup: A complete lack of an assay window can be due to improper instrument setup.[7] Refer to your instrument's setup guide for TR-FRET assays.
-
Reagent Issues: If the instrument is set up correctly, the problem may lie with the development reaction.[7]
Q4: My EC50/IC50 values are inconsistent or different from expected results. Why might this be?
Variability in EC50 or IC50 values can arise from several sources.
-
Stock Solution Discrepancies: A primary reason for differences in these values between labs can be variations in the preparation of stock solutions.[7]
-
Assay Conditions: Ensure that assay conditions such as incubation times, temperature, and reagent concentrations are consistent across all experiments.
Data Presentation
For reproducible results, it is crucial to maintain consistent experimental parameters. The following tables provide recommended starting concentrations and instrument settings for a typical TR-FRET assay.
Table 1: Recommended Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration | Final Concentration in Assay |
| Donor Molecule | 1 mM | 10 µM | 100 nM |
| Acceptor Molecule | 1 mM | 20 µM | 200 nM |
| Test Compound | 10 mM in DMSO | Varies (titration) | Varies |
Table 2: Typical TR-FRET Plate Reader Settings
| Parameter | Terbium (Tb) Donor | Europium (Eu) Donor |
| Excitation Wavelength | ~340 nm | ~340 nm |
| Donor Emission Wavelength | ~490 nm | ~615 nm |
| Acceptor Emission Wavelength | ~520 nm | ~665 nm |
| Delay Time | 100 µs | 100 µs |
| Integration Time | 200 µs | 200 µs |
| Note: These are general settings. Always consult your instrument's specific guide for LanthaScreen® TR-FRET assays for optimal performance.[8][9] |
Experimental Protocols
A generalized protocol for a competitive binding TR-FRET assay is provided below.
General TR-FRET Competitive Binding Assay Protocol
-
Prepare Reagents:
-
Thaw all reagents to room temperature.
-
Prepare the assay buffer as specified in the kit protocol.
-
Prepare serial dilutions of the test compound and control ligand in 100% DMSO. Then, create intermediate dilutions in the assay buffer.
-
-
Assay Plate Preparation:
-
Add 5 µL of the diluted test compounds or control ligand to the appropriate wells of a 384-well plate.
-
Add 5 µL of the donor molecule solution to all wells.
-
Add 5 µL of the acceptor molecule solution to all wells.
-
For control wells, add 5 µL of assay buffer instead of the respective components.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for the time specified in your assay protocol (typically 1-2 hours), protected from light.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET-compatible plate reader with the appropriate excitation and emission filters and settings (refer to Table 2).
-
-
Data Analysis:
-
Calculate the emission ratio by dividing the acceptor signal by the donor signal (e.g., 520 nm / 490 nm for a Terbium donor).[7]
-
Plot the emission ratio against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50.
-
Visualizations
FRET Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common FRET assay issues.
General FRET Principle
Caption: The principle of Förster Resonance Energy Transfer (FRET).
References
- 1. Overcoming Limitations of FRET Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
CCF0058981 high clearance and metabolic stability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with CCF0058981. The information addresses common challenges related to its high clearance and metabolic stability.
Troubleshooting Guide
Issue: Rapid in vitro metabolism of this compound in liver microsomes.
Question: My in vitro assay with human liver microsomes shows a short half-life for this compound. How can I confirm this and what are the next steps?
Answer:
Rapid metabolism in liver microsomes is a known characteristic of this compound. To confirm your results and investigate further, consider the following steps:
-
Verify Experimental Setup: Ensure your assay conditions are optimal. This includes appropriate concentrations of microsomes and the cofactor NADPH, and accurate quantification at each time point.[1][2][3]
-
Run Positive and Negative Controls: Include compounds with known high and low clearance as controls to validate your assay performance. A negative control without NADPH will help determine if the degradation is enzyme-mediated.[4]
-
Consider Alternative In Vitro Systems: Since microsomes primarily assess Phase I (CYP450) metabolism, it is advisable to evaluate this compound in hepatocytes.[2][5][6] Hepatocytes contain both Phase I and Phase II enzymes, providing a more comprehensive metabolic profile.[2][7][8]
Issue: High predicted in vivo clearance based on in vitro data.
Question: My in vitro data for this compound suggests high in vivo clearance. What strategies can I employ to mitigate this?
Answer:
High in vivo clearance is a significant hurdle for achieving therapeutic efficacy.[9] Several medicinal chemistry strategies can be employed to improve the metabolic stability of this compound:
-
Structural Modification: The primary approach is to modify the chemical structure to block metabolically labile sites.[10][11]
-
Deuteration: Replacing hydrogen atoms with deuterium (B1214612) at sites of metabolism can slow down the rate of enzymatic reaction.[10][12][13]
-
Introduction of Electron-Withdrawing Groups: This can reduce the electron density of aromatic rings, making them less susceptible to oxidative metabolism.[11]
-
Steric Hindrance: Introducing bulky groups near metabolic hotspots can physically block enzyme access.[11]
-
-
Prodrug Approach: Design a prodrug that is converted to the active this compound in vivo. The prodrug moiety can be designed to have improved metabolic stability and pharmacokinetic properties.
A systematic structure-activity relationship (SAR) and structure-metabolism relationship (SMR) study will be crucial to guide these modifications.[7]
Frequently Asked Questions (FAQs)
Q1: What are the known metabolic stability parameters for this compound?
A1: In human liver microsomes, this compound has a reported half-life (T½) of 21.1 minutes and an intrinsic clearance (CLint) of 141 µL/min/kg.[14]
Q2: What are the primary enzymes responsible for the metabolism of this compound?
A2: While specific data for this compound is not available, compounds with its characteristics are often metabolized by cytochrome P450 (CYP) enzymes, particularly the CYP3A4 isoform.[15] To confirm this, experiments with specific CYP inhibitors or recombinant CYP enzymes are recommended.
Q3: How can I accurately predict the in vivo clearance of this compound from my in vitro data?
A3: In vitro-in vivo extrapolation (IVIVE) is used to predict in vivo clearance.[16][17] The intrinsic clearance obtained from in vitro systems like hepatocytes can be used in models that account for physiological parameters such as liver blood flow and plasma protein binding to estimate in vivo hepatic clearance.[7][18]
Q4: What are some key considerations when designing in vivo pharmacokinetic studies for this compound?
A4: Given its high clearance, you may observe low oral bioavailability.[6][15] It is advisable to include an intravenous (IV) dosing arm in your initial animal studies to determine the absolute bioavailability and understand the contribution of first-pass metabolism.
Quantitative Data Summary
| Parameter | Value | System | Source |
| Metabolic Half-life (T½) | 21.1 min | Human Liver Microsomes | [14] |
| Intrinsic Clearance (CLint) | 141 µL/min/kg | Human Liver Microsomes | [14] |
| IC50 (SARS-CoV-2 3CLpro) | 68 nM | N/A | [14] |
| IC50 (SARS-CoV-1 3CLpro) | 19 nM | N/A | [14] |
| EC50 (CPE Inhibition) | 497 nM | In Vitro Viral Replication | [14] |
| EC50 (Plaque Reduction) | 558 nM | In Vitro Viral Replication | [14] |
| CC50 | >50 µM | CPE Antiviral Assay | [14] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
-
Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).[7]
-
Thaw pooled human liver microsomes on ice.
-
Prepare a NADPH-regenerating system.
-
-
Incubation:
-
Pre-warm a solution of liver microsomes in phosphate (B84403) buffer (pH 7.4) at 37°C.
-
Add this compound to the microsomal solution to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.[3]
-
-
Sampling and Termination:
-
Analysis:
-
Data Calculation:
Protocol 2: In Vitro Metabolic Stability in Human Hepatocytes
-
Preparation:
-
Thaw cryopreserved human hepatocytes and determine cell viability.[19]
-
Prepare a stock solution of this compound.
-
-
Incubation:
-
Sampling and Termination:
-
Analysis:
-
Process the samples and analyze the concentration of this compound by LC-MS/MS.
-
-
Data Calculation:
-
Calculate the half-life and intrinsic clearance from the disappearance rate of the parent compound.[7]
-
Visualizations
Caption: Workflow for in vitro metabolic stability assays.
Caption: Troubleshooting logic for high clearance of this compound.
References
- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. labcorp.com [labcorp.com]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 6. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 7. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pharmafocusasia.com [pharmafocusasia.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. youtube.com [youtube.com]
- 16. How to Choose In Vitro Systems to Predict In Vivo Drug Clearance: A System Pharmacology Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A convenient in vitro screening method for predicting in vivo drug metabolic clearance using isolated hepatocytes suspended in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. Metabolic stability assay in human, rat, dog or mouse hepatocytes [protocols.io]
- 21. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
potential off-target effects of CCF0058981
Welcome to the technical support center for CCF0058981. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments and to address potential questions regarding its specificity and potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a noncovalent inhibitor of the 3C-like protease (3CLpro or Mpro), an enzyme essential for the replication of coronaviruses.[1] It specifically targets the 3CLpro of SARS-CoV-2 (SC2) and SARS-CoV-1 (SC1), thereby blocking the processing of viral polyproteins necessary for viral maturation.[1][2]
Q2: Has this compound been profiled for off-target activities?
A2: Currently, there is limited publicly available data specifically detailing a broad off-target profiling panel for this compound. As with any small molecule inhibitor, there is a potential for interactions with host cell proteins. Researchers should consider performing their own selectivity profiling, especially if unexpected phenotypes are observed in their experiments.
Q3: What are some potential off-target effects to consider for a protease inhibitor like this compound?
A3: While this compound is designed for a viral protease, the possibility of interaction with human proteases or other proteins exists. For instance, some HIV protease inhibitors have been observed to have off-target effects on human proteases and other cellular proteins, leading to side effects such as metabolic syndromes.[3][4] It is advisable to consider potential interactions with host cell cysteine proteases or other enzymes with similar active site geometries.
Q4: How can I distinguish between off-target effects and general cytotoxicity?
A4: It is important to determine the cytotoxic concentration (CC50) of this compound in your specific cell line.[2] Observed phenotypic changes at concentrations well below the CC50 are more likely to be due to specific on- or off-target effects. If the effective concentration (EC50) for the desired antiviral effect is significantly lower than the CC50, it suggests a favorable therapeutic window. This compound has a CC50 of >50 μM in Vero E6 cells.[2]
Troubleshooting Guides
Issue 1: Unexpected or inconsistent antiviral activity in cell-based assays.
-
Possible Cause: Compound solubility and stability.
-
Troubleshooting Step: Ensure that this compound is fully dissolved in a suitable solvent like DMSO for the stock solution and that the final concentration of the solvent in the assay medium is not affecting cell health. Prepare fresh dilutions for each experiment to avoid degradation.
-
-
Possible Cause: Cell line variability.
-
Troubleshooting Step: Confirm that the cell line used is appropriate for the virus being studied and that it expresses any necessary host factors for viral entry and replication.
-
Issue 2: Observed cellular phenotype is not consistent with 3CLpro inhibition.
-
Possible Cause: Potential off-target effect.
-
Troubleshooting Step: To investigate if the observed phenotype is due to an off-target effect, consider performing a rescue experiment by overexpressing the target protease (3CLpro) to see if it reverses the phenotype. Additionally, using a structurally different 3CLpro inhibitor as a control can help determine if the effect is specific to this compound.
-
-
Possible Cause: Assay interference.
-
Troubleshooting Step: Rule out the possibility that this compound is interfering with the assay readout itself (e.g., fluorescence or luminescence). Run appropriate controls with the compound in the absence of cells or virus.
-
Data Presentation
Table 1: On-Target Activity of this compound
| Target | Assay Type | IC50 | EC50 | CC50 | Reference |
| SARS-CoV-2 3CLpro (SC2) | Enzymatic Assay | 68 nM | - | - | [2] |
| SARS-CoV-1 3CLpro (SC1) | Enzymatic Assay | 19 nM | - | - | [2] |
| SARS-CoV-2 | Cytopathic Effect (CPE) Inhibition | - | 497 nM | >50 μM | [2] |
| SARS-CoV-2 | Plaque Reduction Assay | - | 558 nM | >50 μM | [2] |
Table 2: Hypothetical Off-Target Profiling Data for this compound (Illustrative Example)
| Potential Off-Target | Assay Type | IC50 / % Inhibition @ 10µM | Rationale for Testing |
| Cathepsin L | Enzymatic Assay | > 10 µM | Host cysteine protease involved in viral entry.[5] |
| Human Proteasome | Enzymatic Assay | > 10 µM | Potential for off-target interaction with other proteases. |
| Kinase Panel (e.g., 468 kinases) | Binding/Activity Assay | < 50% inhibition for all targets | Broad screening for unforeseen interactions. |
Experimental Protocols
Protocol 1: General Kinase Profiling
This protocol provides a general workflow for assessing the off-target effects of this compound against a panel of human kinases.
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Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. From this, create a series of dilutions at a concentration 100-fold higher than the final desired assay concentration.
-
Assay Plate Preparation: Utilize a commercial kinase profiling service or a pre-spotted kinase assay plate. These plates typically contain individual kinases immobilized in each well.
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Kinase Reaction: Add the appropriate kinase buffer, ATP (often radiolabeled, e.g., [γ-³³P]-ATP), and the specific peptide substrate to each well.
-
Compound Addition: Add the diluted this compound to the wells to achieve the final desired concentration (e.g., 1 µM or 10 µM). Include a DMSO-only vehicle control.
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Incubation: Incubate the plate at the recommended temperature (e.g., 30°C) for the specified time to allow the kinase reaction to proceed.
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Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiolabeled assays, this may involve capturing the phosphorylated substrate on a filter membrane and measuring radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of each kinase by this compound relative to the vehicle control.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA can be used to identify direct binding of this compound to proteins in a cellular context.
-
Cell Culture and Treatment: Culture the cells of interest to a sufficient density. Treat one set of cells with this compound at the desired concentration and another set with a vehicle control (e.g., DMSO).
-
Heating: After incubation, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for a few minutes.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the protein content of each sample using SDS-PAGE followed by Western blotting for a specific protein of interest or by mass spectrometry for a proteome-wide analysis.
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Data Interpretation: Binding of this compound to a target protein is expected to stabilize it, resulting in a higher amount of that protein remaining in the soluble fraction at elevated temperatures compared to the vehicle-treated control.
Mandatory Visualization
References
- 1. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hcplive.com [hcplive.com]
- 5. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
minimizing variability in CCF0058981 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the SARS-CoV-2 3CLpro inhibitor, CCF0058981.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a noncovalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2][3] This protease is essential for the replication of the virus.[4] By inhibiting this enzyme, this compound blocks the viral life cycle, thus exerting its antiviral effect.[5]
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure stability and minimize degradation, which can be a major source of experimental variability, stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] For in vivo experiments, it is recommended to prepare the working solution freshly on the day of use.[1]
Q3: What is the solubility of this compound and in what solvents can it be dissolved?
A3: this compound has limited aqueous solubility. For in vitro assays, a stock solution is typically prepared in DMSO. For in vivo studies, a specific formulation is required. One protocol yields a suspended solution of 2.5 mg/mL in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] It may require sonication to aid dissolution.[1]
Q4: In which types of assays can this compound be used?
A4: this compound is suitable for various in vitro and cell-based antiviral assays. These include enzymatic assays with purified 3CLpro, cytopathic effect (CPE) inhibition assays, and plaque reduction assays in relevant cell lines.[1]
Troubleshooting Guide: Minimizing Variability
Issue 1: Inconsistent IC50 or EC50 values between experiments.
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Possible Cause 1: Compound Stability. The compound may be degrading due to improper storage or repeated freeze-thaw cycles.
-
Solution: Aliquot the stock solution into single-use vials upon preparation to avoid multiple freeze-thaw cycles. Always store aliquots at the recommended -80°C for long-term storage.[1]
-
-
Possible Cause 2: Inaccurate Serial Dilutions. Errors in pipetting during the preparation of the dilution series are a common source of variability.
-
Solution: Ensure pipettes are properly calibrated. Use fresh tips for each dilution step. Prepare a sufficient volume of each concentration to minimize pipetting errors.
-
-
Possible Cause 3: Cell Health and Density. The physiological state of the cells can significantly impact assay results.
-
Solution: Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase. Seed cells at a consistent density across all plates and experiments.
-
Issue 2: Compound precipitation observed in aqueous assay buffers.
-
Possible Cause: Poor Solubility. this compound has low aqueous solubility. The final concentration of the organic solvent (e.g., DMSO) in the assay may be too low to keep the compound in solution.
-
Solution: Ensure the final DMSO concentration in the assay medium is consistent across all wells and does not exceed a level that affects cell viability or enzyme activity (typically ≤0.5%). If precipitation persists, consider using a small amount of a non-ionic surfactant like Tween-20 in the assay buffer, after validating it does not interfere with the assay. For in vivo work, use the recommended co-solvent formulation.[1]
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Issue 3: Apparent loss of compound activity over time.
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Possible Cause: Adsorption to Plastics. Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., plates, tubes), reducing the effective concentration.
-
Solution: Use low-adsorption plasticware for preparing and storing compound dilutions. When possible, prepare dilutions immediately before use.
-
-
Possible Cause: Instability in Media. The compound may be unstable in the cell culture media or assay buffer over the course of a long incubation.
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Solution: Minimize the duration of pre-incubation steps where the compound is in its final dilution in aqueous buffer. If long incubations are necessary, assess the compound's stability in the specific medium over the relevant timeframe.
-
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
| Parameter | SARS-CoV-2 (SC2) | SARS-CoV-1 (SC1) | Source |
| IC50 (3CLpro) | 68 nM | 19 nM | [1][2] |
| EC50 (CPE Inhibition) | 497 nM | Not Reported | [1] |
| EC50 (Plaque Reduction) | 558 nM | Not Reported | [1] |
| CC50 (Cytotoxicity) | >50 µM | Not Reported | [1] |
Table 1: In Vitro Potency & Cytotoxicity of this compound. This table shows the concentration of this compound required to inhibit the viral protease (IC50), reduce viral effects in cells (EC50), and cause toxicity to cells (CC50).
| Parameter | Value | Vehicle Composition | Source |
| Solubility | 2.5 mg/mL (5.64 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |
| Human Liver Microsomes T1/2 | 21.1 min | Not Applicable | [1] |
Table 2: In Vivo Formulation & Microsomal Stability of this compound. This table provides information on preparing this compound for in vivo experiments and its metabolic stability.
Detailed Experimental Protocol
Protocol: SARS-CoV-2 3CLpro/Mpro Enzymatic Inhibition Assay
This protocol is adapted from standard methodologies for assessing 3CLpro inhibitors.[6]
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for the enzyme, for example, 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3.
-
Enzyme Stock: Reconstitute purified recombinant SARS-CoV-2 3CLpro enzyme in assay buffer to a concentration of 30 nM. Keep on ice.
-
Substrate Stock: Prepare a 1 mM stock of a fluorogenic 3CLpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS) in DMSO.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., from 200 µM to 1 µM).
-
-
Assay Procedure:
-
In a 96-well black plate, add 10 µL of each this compound dilution. For controls, add 10 µL of DMSO (positive control, 100% activity) and 10 µL of a known 3CLpro inhibitor like GC-376 (negative control).[6]
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Add 30 µL of the 15 nM 3CLpro enzyme solution to each well.
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Incubate the plate at room temperature (25°C) for 60-120 minutes with gentle shaking to allow the compound to bind to the enzyme.[6]
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Prepare the substrate working solution by diluting the substrate stock in assay buffer to a final concentration of 20 µM.
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Initiate the enzymatic reaction by adding 60 µL of the substrate working solution to all wells.
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Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (e.g., Excitation: 340 nm, Emission: 490 nm) every 3 minutes for 30-60 minutes.
-
Determine the reaction rate (slope of fluorescence vs. time) for each well.
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Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
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Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
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Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 of this compound against SARS-CoV-2 3CLpro.
Caption: Inhibition of the SARS-CoV-2 replication cycle by this compound targeting the 3CL protease (Mpro).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound | SARS-CoV | TargetMol [targetmol.com]
- 4. Protocol to identify flavonoid antagonists of the SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of SARS-CoV-2 main protease (Mpro) mutants in complex with the non-covalent inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Integrated Computational and Experimental Approach to Identifying Inhibitors for SARS-CoV-2 3CL Protease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of CCF0058981
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of CCF0058981, a noncovalent SARS-CoV-2 3CLpro inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent, noncovalent inhibitor of the SARS-CoV-2 3CL protease (3CLpro), also known as the main protease (Mpro).[1] It exhibits strong antiviral activity in in vitro assays.[1] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 442.9 g/mol | [2] |
| Molecular Formula | C24H19ClN6O | [2] |
| CAS Number | 2708934-53-4 | [2] |
| IC50 (SARS-CoV-2 3CLpro) | 68 nM | [1] |
| IC50 (SARS-CoV-1 3CLpro) | 19 nM | [1] |
| EC50 (CPE Inhibition) | 497 nM | [1] |
| EC50 (Plaque Reduction) | 558 nM | [1] |
| CC50 | >50 µM | [1] |
| Human Liver Microsome T1/2 | 21.1 min | [1] |
| Human Liver Microsome CLint | 141 mL/min/kg | [1] |
Q2: What are the likely challenges in achieving good oral bioavailability with this compound?
Based on available data, the primary challenges are likely:
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Poor Aqueous Solubility: The compound's high solubility in DMSO and the need for co-solvents to prepare even suspended solutions suggest low intrinsic aqueous solubility.[1] This is a common issue for many small molecule inhibitors developed through high-throughput screening.
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Rapid Metabolism: A short half-life of 21.1 minutes in human liver microsomes indicates that the compound is rapidly metabolized.[1] This high first-pass metabolism in the liver can significantly reduce the amount of active drug reaching systemic circulation.
Q3: What is the mechanism of action of this compound?
This compound is a noncovalent inhibitor of the SARS-CoV-2 3CL protease. This protease is a cysteine protease that plays a crucial role in the viral replication cycle by cleaving the viral polyproteins into functional non-structural proteins. By binding to the active site of the 3CL protease, this compound blocks this cleavage process, thereby inhibiting viral replication.
Troubleshooting Guide
This guide provides a structured approach to addressing common issues encountered when working to improve the bioavailability of this compound.
Issue 1: Poor Aqueous Solubility and Dissolution Rate
Symptoms:
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Difficulty preparing aqueous solutions for in vitro or in vivo studies.
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Low and variable oral absorption in animal models.
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Precipitation of the compound in the gastrointestinal tract.
Troubleshooting Steps & Experimental Protocols:
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Particle Size Reduction:
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Micronization: This technique increases the surface area of the drug particles, which can enhance the dissolution rate.
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Protocol: Utilize jet milling or ball milling to reduce the particle size of this compound to the 1-10 µm range. Assess the particle size distribution using laser diffraction.
-
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Nanonization: Creating a nanosuspension can further increase the surface area and improve dissolution.
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Protocol: Prepare a nanosuspension of this compound using wet milling or high-pressure homogenization. Stabilize the suspension with surfactants or polymers.
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-
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Formulation with Excipients:
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Co-solvents and Surfactants: These can be used to increase the solubility of the compound in a liquid formulation.
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Protocol: Based on the manufacturer's suggestion, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can be prepared to yield a 2.5 mg/mL suspended solution.[1]
-
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Cyclodextrins: These can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.
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Protocol: A suggested formulation is 10% DMSO and 90% (20% SBE-β-CD in Saline) to create a 2.5 mg/mL suspended solution.[1]
-
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Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems can improve the solubility and absorption of lipophilic drugs.
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Protocol: Screen various oils, surfactants, and co-surfactants to identify a combination that can dissolve this compound and forms a stable microemulsion upon dilution with aqueous media.
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-
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Amorphous Solid Dispersions (ASDs):
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Dispersing the crystalline drug in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution rate.
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Protocol: Prepare an ASD of this compound with a suitable polymer (e.g., PVP, HPMC-AS) using spray drying or hot-melt extrusion. Characterize the solid state using XRD and DSC to confirm the amorphous nature.
-
-
Comparative Data on Formulation Strategies:
| Formulation Strategy | Advantages | Disadvantages |
| Micronization/Nanonization | Increases dissolution rate, applicable to many compounds. | May not be sufficient for very poorly soluble drugs, potential for particle aggregation. |
| Co-solvent/Surfactant Formulations | Simple to prepare for preclinical studies. | Potential for in vivo precipitation upon dilution, toxicity of some excipients. |
| Cyclodextrin (B1172386) Complexation | Significantly increases aqueous solubility. | Limited to compounds that can fit into the cyclodextrin cavity, potential for nephrotoxicity with some cyclodextrins. |
| Lipid-Based Formulations (SEDDS) | Enhances solubility and can improve lymphatic absorption, bypassing first-pass metabolism. | Can be complex to formulate, potential for GI side effects. |
| Amorphous Solid Dispersions | Substantially increases apparent solubility and dissolution rate. | Physically unstable and can recrystallize over time, requires specialized manufacturing techniques. |
Issue 2: Rapid First-Pass Metabolism
Symptoms:
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Low oral bioavailability despite good in vitro permeability.
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High clearance and short half-life in pharmacokinetic studies.
Troubleshooting Steps & Experimental Protocols:
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Co-administration with a Metabolic Inhibitor:
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For preclinical studies, co-administration with a broad-spectrum cytochrome P450 inhibitor like 1-aminobenzotriazole (B112013) (ABT) can help determine the extent of first-pass metabolism.
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Protocol: Dose a cohort of animals with this compound alone and another cohort with a pre-dose of ABT followed by this compound. Compare the pharmacokinetic profiles to assess the impact of metabolic inhibition.
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-
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Structural Modification:
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This is a long-term strategy involving medicinal chemistry efforts to block the sites of metabolism on the this compound molecule.
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Protocol: Conduct metabolite identification studies using liver microsomes or hepatocytes to determine the primary sites of metabolism. Synthesize analogs with modifications at these positions (e.g., deuteration, fluorination) to improve metabolic stability.
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-
Experimental Workflow for Bioavailability Assessment
References
addressing CCF0058981 precipitation in aqueous solutions
Welcome to the technical support center for CCF0058981. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly regarding its solubility in aqueous solutions.
Troubleshooting Guide: Addressing this compound Precipitation
Precipitation of this compound during the preparation of aqueous solutions is a common issue that can impact experimental outcomes. This guide provides a systematic approach to diagnosing and resolving these challenges.
Q1: I've observed a precipitate after diluting my concentrated this compound stock solution into an aqueous buffer. What are the likely causes and how can I resolve this?
A1: Precipitation upon dilution into an aqueous environment is often due to the lower solubility of this compound in aqueous solutions compared to organic solvents like DMSO. This phenomenon, sometimes referred to as "solvent shock," can be addressed by following a careful dilution protocol.
Immediate Corrective Actions:
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Gentle Heating: If precipitation occurs, gently warming the solution can help redissolve the compound.[1][2] Care should be taken to not overheat the solution, which could lead to degradation.
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Sonication: Using an ultrasonic bath can aid in the dissolution of suspended particles.[1][3]
Preventative Measures:
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Stepwise Dilution: Instead of a single large dilution, add the stock solution to the aqueous buffer in smaller increments while continuously mixing.
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Vortexing/Stirring: Add the stock solution drop-wise to the aqueous medium while gently vortexing or stirring to ensure rapid and even dispersion.[4]
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Co-solvents: For in vivo preparations, the use of co-solvents is often necessary. A common formulation involves a multi-step process of adding DMSO, PEG300, and Tween-80 before the final addition of saline.[1][5]
Q2: My this compound solution, which was initially clear, has formed a precipitate over time. What could be the reason?
A2: Time-dependent precipitation can be caused by several factors, including temperature fluctuations, pH shifts in the medium, or interactions with other components in your experimental setup.
Troubleshooting Steps:
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Verify Storage Conditions: Ensure that stock solutions are stored correctly. For long-term storage, aliquoting and freezing at -80°C (for up to 6 months) or -20°C (for up to 1 month) is recommended to prevent degradation and repeated freeze-thaw cycles.[1][6][7][8]
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Assess Temperature Stability: Avoid moving solutions between different temperatures repeatedly. Allow solutions to equilibrate to the experimental temperature before use.[2][4]
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Evaluate Media Components: If working with cell culture media, interactions with serum proteins or other media components can sometimes lead to the formation of insoluble complexes.[4] Consider using a serum-free medium or reducing the serum concentration if this is suspected.
Frequently Asked Questions (FAQs)
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[3] A solubility of up to 1 mg/mL (2.26 mM) in DMSO has been reported, with sonication recommended to aid dissolution.[3]
Q4: What are the recommended storage conditions for this compound?
A4: Proper storage is crucial for maintaining the stability and activity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[3] |
| In Solvent | -80°C | Up to 6 months[1][8] |
| In Solvent | -20°C | Up to 1 month[1][8] |
It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1][8]
Q5: Are there established protocols for preparing this compound for in vivo experiments?
A5: Yes, specific formulations are recommended to create a suspended solution suitable for in vivo administration. These typically involve a mixture of solvents to improve solubility and bioavailability.
| Protocol | Solvent Composition | Final Concentration | Notes |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (5.64 mM) | Results in a suspended solution; requires sonication.[1][5] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (5.64 mM) | Results in a suspended solution; requires sonication.[1][5] |
For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[1]
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
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Weigh the Compound: Accurately weigh the required amount of this compound powder. The molecular weight of this compound is 442.9 g/mol .[3]
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Add Solvent: Add the appropriate volume of DMSO to achieve a 10 mM concentration.
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Dissolve: Gently vortex the solution. If necessary, sonicate the vial in an ultrasonic water bath for a short period to ensure complete dissolution.[3]
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Aliquot and Store: Aliquot the stock solution into smaller, single-use vials and store at -80°C for long-term storage.[1][6]
Protocol for SARS-CoV-2 3CLpro Enzymatic Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound against SARS-CoV-2 3CLpro using a FRET-based assay.
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Reagent Preparation:
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Prepare an assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3).
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Dilute the purified recombinant 3CLpro enzyme to the desired concentration in the assay buffer.
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Prepare a FRET-based peptide substrate solution in the assay buffer.
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Prepare serial dilutions of this compound from your stock solution into the assay buffer. A small percentage of DMSO should be maintained consistently across all wells, including controls.
-
-
Assay Procedure:
-
In a 96-well plate, add the 3CLpro enzyme to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells and incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Immediately measure the fluorescence signal at regular intervals using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curve.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
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Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: Troubleshooting workflow for addressing this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | SARS-CoV | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound|2708934-53-4|COA [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. manuals.plus [manuals.plus]
Technical Support Center: Optimization of CCF0058981 Antiviral Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the antiviral efficacy of CCF0058981 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a noncovalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2] 3CLpro is an essential enzyme for viral replication, responsible for cleaving viral polyproteins into functional proteins. By binding to the active site of 3CLpro, this compound blocks this cleavage process, thereby inhibiting viral replication.[3]
Q2: What are the key in vitro efficacy values for this compound?
A2: this compound has demonstrated potent antiviral activity in multiple assays. Key efficacy values are summarized in the table below.
Q3: How should I store and handle this compound?
A3: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[4] Stock solutions in a solvent like DMSO can be stored at -80°C for up to one year.[4] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5]
Q4: What is the difference between the IC50 and EC50 values reported for this compound?
A4: The IC50 (half-maximal inhibitory concentration) measures the concentration of this compound required to inhibit the activity of the isolated 3CLpro enzyme by 50%.[6][7] The EC50 (half-maximal effective concentration) represents the concentration required to inhibit the viral replication in a cell-based assay (like CPE or plaque reduction) by 50%.[6][7] The EC50 is a more biologically relevant measure of the compound's antiviral efficacy in a cellular context.
Q5: Are there potential off-target effects to consider with this compound?
A5: As a non-covalent inhibitor, this compound is designed for high specificity to the viral 3CLpro. Non-covalent inhibitors generally have a reduced risk of off-target effects compared to covalent inhibitors.[2] However, it is always good practice to assess cytotoxicity in parallel with antiviral assays to monitor for any potential off-target cellular toxicity.
Troubleshooting Guides
Issue 1: Inconsistent EC50 values in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Variability in Assay Conditions | Ensure consistency in cell density, multiplicity of infection (MOI), and incubation times across experiments.[5] |
| Compound Solubility | This compound is soluble in DMSO.[4] Ensure the final DMSO concentration in your assay is consistent and non-toxic to the cells (typically <0.5%). Visually inspect for any precipitation.[5] |
| Cell Line Variability | The antiviral potency of a compound can vary between different cell lines. Ensure you are using a consistent cell line and passage number. |
| Compound Degradation | Improper storage or handling can lead to compound degradation. Use a fresh aliquot of your stock solution for each experiment and follow recommended storage conditions.[5] |
Issue 2: High cytotoxicity observed at effective antiviral concentrations.
| Possible Cause | Troubleshooting Step |
| Compound Concentration | Determine the CC50 (50% cytotoxic concentration) of this compound in your specific cell line using a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo). This will help establish a therapeutic window. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Run a solvent-only control to assess its effect on cell viability. |
| Assay Duration | Longer incubation times can sometimes lead to increased cytotoxicity. Consider optimizing the incubation period of your antiviral assay. |
Issue 3: Low or no observed antiviral activity.
| Possible Cause | Troubleshooting Step |
| Incorrect Compound Concentration | Verify the concentration of your stock solution and the dilutions used in the assay. |
| Virus Titer | Ensure the virus stock has a sufficiently high titer to cause a measurable effect in the assay. |
| Assay Sensitivity | The chosen assay may not be sensitive enough to detect the antiviral effect. Consider using a more sensitive method or optimizing assay parameters (e.g., MOI, incubation time). |
| Drug-Resistant Virus | While less common for a novel compound, ensure the viral strain being used has not developed resistance. |
Data Presentation
Table 1: In Vitro Efficacy and Properties of this compound
| Parameter | Value | Assay/System | Reference |
| IC50 (SARS-CoV-2 3CLpro) | 68 nM | Enzyme Inhibition Assay | [1][4] |
| IC50 (SARS-CoV-1 3CLpro) | 19 nM | Enzyme Inhibition Assay | [1][4] |
| EC50 | 497 nM | Cytopathic Effect (CPE) Inhibition | [1][4] |
| EC50 | 558 nM | Plaque Reduction | [1][4] |
| CC50 | >50 µM | CPE Antiviral Assay | [1] |
| Half-life (T1/2) | 21.1 min | Human Liver Microsomes | [1] |
| Intrinsic Clearance (CLint) | 141 mL/min/kg | Human Liver Microsomes | [1] |
Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay
This protocol is a generalized procedure for assessing the ability of this compound to inhibit virus-induced cell death.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
This compound stock solution (in DMSO)
-
SARS-CoV-2 virus stock
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed Vero E6 cells in a 96-well plate and incubate until they form a confluent monolayer.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and add the diluted this compound.
-
Add the SARS-CoV-2 virus at a pre-determined multiplicity of infection (MOI). Include uninfected and virus-only controls.
-
Incubate the plates for 72 hours at 37°C in a CO2 incubator.[8]
-
After incubation, assess cell viability using a reagent like CellTiter-Glo® according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration.
Plaque Reduction Assay
This protocol measures the ability of this compound to reduce the formation of viral plaques.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
This compound stock solution (in DMSO)
-
SARS-CoV-2 virus stock
-
Cell culture medium
-
Overlay medium (e.g., containing agarose (B213101) or methylcellulose)
-
6-well or 12-well cell culture plates
-
Crystal violet staining solution
-
Formalin (for fixing)
Procedure:
-
Seed Vero E6 cells in 6-well or 12-well plates and grow to confluency.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Mix each drug dilution with a known amount of SARS-CoV-2 virus (e.g., 50-100 plaque-forming units) and incubate for 1 hour at 37°C.
-
Remove the growth medium from the cells and inoculate with the virus-drug mixture.
-
Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.
-
Remove the inoculum and add the overlay medium containing the corresponding concentration of this compound.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with formalin and then stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the logarithm of the this compound concentration.
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.
Caption: General workflow for in vitro antiviral efficacy testing of this compound.
Caption: A logical approach to troubleshooting inconsistent antiviral assay results.
References
- 1. en.bio-protocol.org [en.bio-protocol.org]
- 2. Advances in research on 3C-like protease (3CLpro) inhibitors against SARS-CoV-2 since 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 4. This compound | SARS-CoV | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. clyte.tech [clyte.tech]
- 7. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]
- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Technical Support Center: Navigating Challenges in Noncovalent 3CLpro Inhibitor Research
Welcome to the technical support center for researchers working with noncovalent 3CLpro inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common experimental hurdles and ensure the accuracy and reproducibility of your results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with noncovalent 3CLpro inhibitors.
Issue 1: Low or No Inhibitory Activity Observed in Enzymatic Assays
-
Question: I've screened a noncovalent inhibitor against 3CLpro, but I'm seeing minimal or no inhibition in my fluorescence resonance energy transfer (FRET) assay. What could be the problem?
-
Answer: Several factors could contribute to a lack of inhibitory activity. Consider the following troubleshooting steps:
-
Inhibitor Solubility: Noncovalent inhibitors, particularly those with aromatic moieties, can have poor aqueous solubility.[1][2] Ensure your inhibitor is fully dissolved in the assay buffer. You may need to use a co-solvent like DMSO, but be mindful of its final concentration, as high concentrations can inhibit the enzyme or interfere with the assay. It's recommended to keep the final DMSO concentration below 10%.[3]
-
Assay Conditions: The activity of 3CLpro and the potency of inhibitors can be sensitive to assay conditions.
-
Reducing Agents: The presence or absence of reducing agents like dithiothreitol (B142953) (DTT) can significantly impact the activity of some inhibitors.[4] Some compounds may show activity only in the absence of DTT.[4]
-
pH and Temperature: 3CLpro activity is pH-dependent, with optimal activity typically around neutral pH.[5] Ensure your buffer is at the optimal pH for the enzyme. Temperature can also affect enzyme stability and activity.[4][5]
-
Substrate Concentration: High substrate concentrations can outcompete noncovalent inhibitors, leading to an underestimation of their potency (higher IC50 values).[6][7] It's crucial to use a substrate concentration at or below the Michaelis constant (Km) for accurate determination of inhibitor potency.[6][7]
-
-
Enzyme Quality and Activity: Ensure the 3CLpro enzyme is active and properly folded. Use a positive control inhibitor with a known IC50 value to validate your assay setup.
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates that may lead to non-specific inhibition or a lack of observable activity. Including a non-ionic detergent like Triton X-100 (at a concentration above the critical micelle concentration) in the assay buffer can help mitigate aggregation.[1]
-
Issue 2: High Variability or Poor Reproducibility in Experimental Results
-
Question: My results for the same inhibitor vary significantly between experiments. How can I improve the reproducibility of my assays?
-
Answer: High variability can stem from several sources. Here are some key areas to check:
-
Buffer Matching in Isothermal Titration Calorimetry (ITC): For ITC experiments, it is critical that the buffer in the syringe (containing the inhibitor) and the cell (containing the enzyme) are perfectly matched.[3] Mismatched buffers can lead to large heats of dilution, obscuring the true binding isotherm.[3]
-
Precise Reagent Preparation and Handling: Ensure accurate and consistent preparation of all reagents, including enzyme, substrate, and inhibitor solutions. Use calibrated pipettes and perform serial dilutions carefully.
-
Standardized Incubation Times and Temperatures: Pre-incubation of the enzyme with the inhibitor before adding the substrate can be crucial for some compounds to reach binding equilibrium.[4] Standardize pre-incubation and reaction times across all experiments.[4]
-
Plate Effects in High-Throughput Screening (HTS): In plate-based assays, "edge effects" can lead to variability. Proper plate mapping, including the use of appropriate controls in various locations on the plate, can help identify and correct for these effects.
-
Issue 3: Discrepancy Between Enzymatic and Cell-Based Assay Results
-
Question: My noncovalent inhibitor shows high potency in the enzymatic assay, but has weak or no activity in the cell-based antiviral assay. What could explain this?
-
Answer: This is a common challenge in drug discovery and can be attributed to several factors:
-
Cell Permeability: The inhibitor may have poor cell membrane permeability and therefore cannot reach its intracellular target, 3CLpro.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps, which actively transport it out of the cell.
-
Intracellular Metabolism: The inhibitor could be rapidly metabolized into an inactive form within the cell.
-
Cytotoxicity: The compound may be cytotoxic at concentrations required for antiviral activity, leading to a narrow or non-existent therapeutic window.[8][9] It is essential to determine the cytotoxicity of your compounds in parallel with antiviral activity assays.[8]
-
Intracellular Environment: The intracellular environment can influence the behavior and sensitivity of 3CLpro to inhibitors.[10] For instance, oxidative stress can alter the solubility and activity of 3CLpro.[10]
-
Issue 4: Suspected False Positives in a Screening Campaign
-
Question: I've identified several hits from a high-throughput screen, but I'm concerned about false positives. How can I validate these hits?
-
Answer: It's crucial to perform counter-screens and secondary assays to eliminate false positives. Common causes of false positives in 3CLpro inhibitor screens include:
-
Assay Interference: Some compounds can interfere with the detection method. For example, in FRET assays, fluorescent compounds can quench the signal, mimicking inhibition.[6] A counter-screen in the absence of the enzyme can identify such compounds.[6][7]
-
Reactive Compounds: Some compounds may non-specifically react with the enzyme, leading to irreversible inhibition. While the focus is on noncovalent inhibitors, some screening compounds may have unappreciated reactivity. The inclusion of a reducing agent like DTT can help identify compounds that act via redox mechanisms.
-
Aggregators: As mentioned earlier, compound aggregation can cause non-specific inhibition. Assays with and without detergents can help identify aggregators.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in developing noncovalent 3CLpro inhibitors compared to covalent ones?
A1: While noncovalent inhibitors avoid the potential for off-target reactivity associated with the electrophilic warheads of covalent inhibitors, they present their own set of challenges.[11][12] A primary challenge is achieving high potency and prolonged duration of action, as noncovalent interactions are reversible and often weaker than covalent bonds.[13] This can necessitate higher doses or more frequent administration, potentially leading to an increased risk of drug resistance.[14] Furthermore, optimizing pharmacokinetic properties like oral bioavailability can be difficult for non-peptidomimetic small molecules.[15]
Q2: How can I assess the potential for resistance development against my noncovalent 3CLpro inhibitor?
A2: Resistance studies are a critical part of inhibitor development. In vitro resistance selection studies involve passaging the virus in the presence of sub-lethal concentrations of the inhibitor over an extended period. This allows for the selection of resistant variants. Subsequent sequencing of the 3CLpro gene from these variants can identify mutations that confer resistance. These mutations are often located in or near the inhibitor binding site.
Q3: What are some common resistance mutations for noncovalent 3CLpro inhibitors and how do they work?
A3: Studies on noncovalent inhibitors have identified several resistance mutations in the 3CLpro enzyme. For example, mutations at residues like M49 can destabilize the inhibitor-binding pocket, while mutations at M165 can directly interfere with inhibitor binding.[1][2][13] Some mutations, like S301P, can be distant from the binding site but still indirectly affect inhibitor binding by altering the protein's conformation or dimerization.[1][2][13]
Q4: What is the significance of the trade-off between catalytic activity, thermostability, and drug resistance of 3CLpro?
A4: Research has shown that mutations conferring resistance to 3CLpro inhibitors can sometimes come at a fitness cost to the virus.[1][2][13] These mutations may decrease the catalytic activity or thermostability of the enzyme, making the resistant virus less efficient at replicating.[1][2][13] Understanding this trade-off is important for predicting the likelihood of resistance emergence and for designing inhibitors that target residues critical for both inhibitor binding and enzyme function.
Q5: Are there any specific recommendations for buffer conditions in 3CLpro inhibitor assays?
A5: Yes, buffer conditions are critical. For ITC, use a buffer with a sufficient concentration to maintain a stable pH and that is compatible with your biomolecules.[3] Avoid highly viscous components like glycerol (B35011) at concentrations above 20% (v/v).[3] If a reducing agent is needed, TCEP or 2-mercaptoethanol (B42355) are generally preferred over DTT for ITC.[3] For enzymatic assays, the buffer should be optimized for enzyme stability and activity, typically a buffer at neutral pH containing salts like NaCl.
Quantitative Data Summary
Table 1: Comparison of IC50 Values for Noncovalent 3CLpro Inhibitors
| Inhibitor | Target Virus | Assay Type | IC50 (µM) | Reference |
| Gedatolisib | Norovirus GII.4 | FlipGFP Cell-Based Assay | 0.06 ± 0.01 | [12] |
| WU-04 | SARS-CoV-2 | Fluorescence-based enzymatic assay | 0.072 | [16] |
| WU-02 | SARS-CoV-2 | Fluorescence-based enzymatic assay | 0.071 | [16] |
| PMPT | SARS-CoV-2 | Enzymatic Activity Assay | 19 | [13] |
| CPSQPA | SARS-CoV-2 | Enzymatic Activity Assay | 38 | [13] |
| GRL-0496 | SARS-CoV-2 | Transfection-based Cytotoxicity Rescue | 5.05 | [2] |
| GC376 | SARS-CoV-2 | Transfection-based Cytotoxicity Rescue | 3.30 | [2] |
Experimental Protocols
1. Fluorescence Resonance Energy Transfer (FRET)-Based 3CLpro Inhibition Assay
This protocol is adapted from a method used for screening SARS-CoV-2 3CLpro inhibitors.[5]
-
Reagents and Materials:
-
Purified recombinant 3CLpro
-
FRET substrate: (Dabcyl)KTSAVLQSGFRKME(Edans)-NH2
-
Assay Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 8.0
-
Inhibitor stock solution (e.g., in 100% DMSO)
-
384-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically ≤1%).
-
In a 384-well plate, add 5 µL of the diluted inhibitor solution to each well. Include positive controls (known inhibitor) and negative controls (assay buffer with DMSO).
-
Add 10 µL of 3CLpro solution (final concentration 0.2-2 µM) to each well and incubate for 60 minutes at 37°C.[4]
-
Initiate the reaction by adding 5 µL of the FRET substrate (final concentration 20 µM).
-
Immediately measure the fluorescence intensity (Excitation: ~340 nm, Emission: ~490 nm) every minute for 30-60 minutes at 37°C.
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the negative control.
-
Plot the percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
2. Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
This protocol provides a general guideline for determining the binding affinity of a noncovalent inhibitor to 3CLpro.
-
Reagents and Materials:
-
Purified recombinant 3CLpro
-
Noncovalent inhibitor
-
Dialysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl)
-
Isothermal Titration Calorimeter
-
-
Procedure:
-
Thoroughly dialyze both the 3CLpro and the inhibitor against the same batch of dialysis buffer to ensure perfect buffer matching.[3]
-
Degas both solutions to prevent air bubbles in the ITC cell and syringe.
-
Determine the accurate concentrations of the protein and inhibitor solutions.
-
Load the 3CLpro solution into the ITC cell (e.g., at a concentration of 10-20 µM).
-
Load the inhibitor solution into the ITC syringe at a concentration 10-20 times higher than the protein concentration in the cell.[3]
-
Set up the ITC experiment with appropriate parameters (e.g., injection volume, spacing between injections, stirring speed, and temperature).
-
Perform a control titration by injecting the inhibitor solution into the buffer-filled cell to measure the heat of dilution.
-
Perform the binding experiment by titrating the inhibitor into the 3CLpro solution.
-
Subtract the heat of dilution from the binding data and analyze the resulting isotherm to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
3. Cell-Based Antiviral Assay (Cytopathic Effect Inhibition Assay)
This is a general protocol to assess the antiviral activity of an inhibitor in a cell culture model.
-
Reagents and Materials:
-
Vero E6 cells (or other susceptible cell line)
-
SARS-CoV-2 (or other target virus)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Inhibitor stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo)
-
-
Procedure:
-
Seed Vero E6 cells in a 96-well plate and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Remove the old medium from the cells and add the diluted inhibitor solutions. Include appropriate controls (no inhibitor, known antiviral drug).
-
In a BSL-3 facility, infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate the plates for 48-72 hours until cytopathic effect (CPE) is observed in the virus control wells.
-
Assess cell viability using a reagent like CellTiter-Glo according to the manufacturer's instructions.
-
In parallel, run a cytotoxicity assay by treating uninfected cells with the same concentrations of the inhibitor.
-
Calculate the percent CPE inhibition and cytotoxicity for each inhibitor concentration.
-
Determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values.
-
Visualizations
Caption: Workflow for the characterization of noncovalent 3CLpro inhibitors.
Caption: Troubleshooting logic for low inhibitory activity in 3CLpro assays.
Caption: Mechanisms of resistance to noncovalent 3CLpro inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 4. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural stability of SARS-CoV-2 3CLpro and identification of quercetin as an inhibitor by experimental screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of a Cell-Based Luciferase Complementation Assay for Identification of SARS-CoV-2 3CLpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Silico Development of SARS-CoV-2 Non-Covalent Mpro Inhibitors: A Review [mdpi.com]
- 10. Oxidative stress transforms 3CLpro into an insoluble and more active form to promote SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Highly Potent Noncovalent Inhibitors of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Small-Molecule Inhibitors Against Norovirus 3CLpro Using Structure-Based Virtual Screening and FlipGFP Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Integrated Computational and Experimental Approach to Identifying Inhibitors for SARS-CoV-2 3CL Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in research on 3C-like protease (3CLpro) inhibitors against SARS-CoV-2 since 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protease targeted COVID-19 drug discovery and its challenges: Insight into viral main protease (Mpro) and papain-like protease (PLpro) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
Technical Support Center: CCF0058981 and Cytochrome P450 Enzyme Inhibition
Disclaimer: Based on publicly available information, specific data on the direct inhibition of individual Cytochrome P450 (CYP) enzymes by CCF0058981, including IC50 values, have not been published. While this compound has a reported half-life of 21.1 minutes and an intrinsic clearance of 141 mL/min/kg in human liver microsomes, this indicates metabolic activity but does not detail specific enzyme inhibition.[1]
This guide provides researchers with a comprehensive overview of the principles, experimental protocols, and troubleshooting advice for determining the CYP inhibition profile of a novel compound like this compound.
Frequently Asked Questions (FAQs)
Q1: What is Cytochrome P450 (CYP) inhibition and why is it critical to evaluate for a new compound like this compound?
A1: Cytochrome P450 (CYP) enzymes are a superfamily of proteins primarily found in the liver that are responsible for the metabolism of a vast majority of therapeutic drugs.[2][3] Inhibition of these enzymes by a new drug candidate, such as this compound, can lead to significant drug-drug interactions (DDIs).[2] If this compound inhibits a specific CYP enzyme, it could slow the metabolism of other co-administered drugs that are substrates for that enzyme. This can elevate the plasma concentrations of the co-administered drug, potentially leading to toxicity and adverse effects.[2][4] Therefore, regulatory agencies require the evaluation of a new chemical entity's potential to inhibit major CYP isoforms as a critical step in preclinical drug development.[5]
Q2: How can I determine if this compound is a reversible inhibitor of the major CYP enzymes?
A2: The most common in vitro method to assess reversible CYP inhibition is by determining the half-maximal inhibitory concentration (IC50). This is the concentration of the inhibitor (in this case, this compound) that reduces the activity of a specific CYP enzyme by 50%.[3] This is typically done using human liver microsomes (HLMs), which contain a rich complement of CYP enzymes, and isoform-specific probe substrates.[2][3] A detailed protocol for an IC50 determination assay is provided in the "Experimental Protocols" section below.
Q3: Which CYP isoforms should be tested for inhibition by this compound?
A3: Regulatory bodies like the FDA recommend evaluating a new drug's inhibitory potential against the major drug-metabolizing CYP isoforms. These typically include:[6]
-
CYP1A2
-
CYP2B6
-
CYP2C8
-
CYP2C9
-
CYP2C19
-
CYP2D6
-
CYP3A4 (often tested with two different substrates, e.g., midazolam and testosterone, due to its large and complex active site)
Q4: How should the quantitative data from a CYP inhibition study for this compound be presented?
A4: The results of an IC50 determination study should be summarized in a clear and concise table. This allows for easy comparison of the inhibitory potency of the test compound across different CYP isoforms. Below is a template table populated with hypothetical data for this compound for illustrative purposes.
Table 1: Hypothetical Inhibitory Potency (IC50) of this compound against Major CYP Isoforms
| CYP Isoform | Probe Substrate | Positive Control Inhibitor | Positive Control IC50 (µM) | This compound IC50 (µM) |
| CYP1A2 | Phenacetin | α-Naphthoflavone | 0.08 | > 50 |
| CYP2B6 | Bupropion | Ticlopidine | 1.2 | > 50 |
| CYP2C8 | Amodiaquine | Montelukast | 0.5 | 25.3 |
| CYP2C9 | Diclofenac | Sulfaphenazole | 0.3 | 15.8 |
| CYP2C19 | S-Mephenytoin | Ticlopidine | 0.9 | 42.1 |
| CYP2D6 | Dextromethorphan | Quinidine | 0.05 | > 50 |
| CYP3A4 | Midazolam | Ketoconazole | 0.02 | 8.9 |
| CYP3A4 | Testosterone | Ketoconazole | 0.03 | 10.2 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only. Actual experimental results are required to determine the true inhibitory profile of this compound.
Q5: What are the next steps if significant inhibition (e.g., IC50 < 10 µM) is observed for this compound?
A5: If a low IC50 value is obtained, further investigation is warranted to understand the mechanism and clinical relevance of the inhibition. The decision-making process is outlined in the logical diagram below. Key next steps include:
-
Determine the inhibition constant (Ki): This provides a more accurate measure of the inhibitor's potency and can help elucidate the mechanism (e.g., competitive, non-competitive).[2]
-
Assess for time-dependent inhibition (TDI): Some compounds or their metabolites can cause irreversible or quasi-irreversible inactivation of CYP enzymes, which is of greater clinical concern.[7] An "IC50 shift" assay is a common screening method for TDI.[7][8]
-
In vivo studies: If the in vitro data suggests a high risk of DDI, clinical studies may be required to assess the real-world impact.
Experimental Protocols
Protocol: Determination of IC50 for this compound in Human Liver Microsomes
Objective: To determine the concentration of this compound that causes 50% inhibition of the activity of major human CYP isoforms.
Materials and Reagents:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
CYP isoform-specific probe substrates and their corresponding metabolites (for analytical standards)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Organic solvent (e.g., DMSO, Acetonitrile) for dissolving this compound
-
Positive control inhibitors for each CYP isoform
-
96-well microplates
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound, probe substrates, and positive control inhibitors in an appropriate organic solvent. The final concentration of the organic solvent in the incubation mixture should be kept low (typically <0.5%) to avoid affecting enzyme activity.[5]
-
Prepare working solutions by serially diluting the stock solution of this compound to achieve a range of concentrations (e.g., 0.1 to 100 µM).
-
Prepare an HLM suspension in buffer to the desired protein concentration (e.g., 0.1-0.2 mg/mL).
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension, the NADPH regenerating system, and varying concentrations of this compound (or positive control, or vehicle control).
-
Pre-incubate the mixture at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzymes.
-
Initiate the metabolic reaction by adding the specific CYP probe substrate.
-
Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding a cold stop solution (e.g., acetonitrile (B52724) containing an internal standard).
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant for analysis.
-
-
Analysis:
-
Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of enzyme activity at each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates | - Pipetting errors- Inconsistent incubation times or temperatures- Microsome clumping | - Use calibrated pipettes and consistent technique- Ensure uniform temperature control in the incubator- Gently vortex the microsomal suspension before aliquoting |
| No inhibition with positive control | - Inactive positive control inhibitor- Incorrect buffer pH- Degraded NADPH or microsomes | - Use a fresh, validated batch of the positive control- Verify the pH of all buffers- Use fresh NADPH and ensure microsomes were stored properly at -80°C |
| This compound solubility issues in assay buffer | - Compound precipitating out of solution at higher concentrations | - Check the aqueous solubility of this compound- Reduce the final concentration of the stock solvent if possible- Visually inspect incubation wells for precipitation |
| Compound interferes with LC-MS/MS analysis | - this compound or its metabolites have the same mass transition as the analyte or internal standard- Ion suppression or enhancement | - Optimize the chromatography to separate the interfering peaks- Select a different internal standard- Prepare a matrix-matched calibration curve |
| IC50 value appears to be >100 µM | - this compound is a weak or non-inhibitor of that specific CYP isoform | - Report the result as IC50 > (highest concentration tested)- Confirm the result with a repeat experiment |
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the standard workflow for assessing CYP inhibition and the decision-making process based on the obtained results.
Caption: Workflow for determining the IC50 of this compound.
Caption: Decision tree for assessing DDI risk.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. criver.com [criver.com]
- 3. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 4. bioivt.com [bioivt.com]
- 5. bioivt.com [bioivt.com]
- 6. A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 8. enamine.net [enamine.net]
Validation & Comparative
A Comparative Guide to SARS-CoV-2 Main Protease Inhibitors: CCF0058981 and PF-00835231
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent inhibitors of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro): CCF0058981 and PF-00835231. The main protease is a critical enzyme in the viral replication cycle, making it a prime target for antiviral therapeutics.[1][2] Understanding the distinct characteristics of these inhibitors is crucial for advancing COVID-19 drug discovery and development.
At a Glance: Key Differences
| Feature | This compound | PF-00835231 |
| Mechanism of Action | Noncovalent inhibitor of SARS-CoV-2 3CLpro.[3] | Covalent inhibitor of SARS-CoV-2 3CLpro.[4][5] |
| Binding Target | Catalytic site of 3CLpro. | Catalytic cysteine (Cys145) of 3CLpro.[5] |
| Prodrug Form | Not applicable. | Active metabolite of the prodrug PF-07304814.[4][6] |
| Development Stage | Preclinical. | Active component of a regimen tested in clinical trials.[4] |
Biochemical and Antiviral Activity
The following tables summarize the quantitative data on the biochemical potency and in vitro antiviral efficacy of this compound and PF-00835231 against SARS-CoV and SARS-CoV-2.
Table 1: Biochemical Potency Against 3CLpro
| Compound | Target Protease | IC50 | Ki |
| This compound | SARS-CoV-2 3CLpro | 68 nM[3][7] | - |
| SARS-CoV-1 3CLpro | 19 nM[3] | - | |
| PF-00835231 | SARS-CoV-2 3CLpro | 0.27 nM - 8 nM[8][9] | 0.27 ± 0.1 nM[6] |
| SARS-CoV-1 3CLpro | 4 nM[8] | - |
IC50 (Half-maximal inhibitory concentration) values indicate the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 denotes higher potency. Ki (Inhibition constant) is a more specific measure of the binding affinity of an inhibitor to an enzyme.
Table 2: In Vitro Antiviral Efficacy
| Compound | Cell Line | SARS-CoV-2 Strain | Assay Type | EC50 | CC50 |
| This compound | Vero E6 | Not Specified | Cytopathic Effect (CPE) Inhibition | 497 nM[3][7] | >50 µM[3] |
| Vero E6 | Not Specified | Plaque Reduction | 558 nM[3][7] | - | |
| PF-00835231 | A549+ACE2 | USA-WA1/2020 | - | 0.221 µM (24h), 0.158 µM (48h)[8][10] | >10 µM[10] |
| A549+ACE2 | USA/NYU-VC-003/2020 | - | 0.184 µM (24h)[8][10] | >10 µM[10] | |
| Vero E6 | WA1 or GHB-03021/2020 | CPE | 39.7 µM - 88.9 µM | - | |
| HeLa-ACE2 | Not Specified | - | 0.14 µM[6] | - |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. In this context, it represents the concentration required to inhibit viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of a substance that causes the death of 50% of viable cells.
Mechanism of Action: A Visual Comparison
The fundamental difference between these two inhibitors lies in their interaction with the 3CLpro enzyme.
Caption: Comparative mechanisms of action for this compound and PF-00835231.
Signaling Pathway: Inhibition of Viral Replication
Both inhibitors interrupt the SARS-CoV-2 replication cycle by targeting the main protease (3CLpro). This enzyme is responsible for cleaving viral polyproteins into functional non-structural proteins (nsps) that are essential for viral replication and transcription.
Caption: Inhibition of the SARS-CoV-2 replication cycle by 3CLpro inhibitors.
Experimental Protocols
Biochemical Assay for IC50 Determination (General Protocol)
A common method for determining the IC50 of 3CLpro inhibitors is a Förster Resonance Energy Transfer (FRET) assay.
-
Reagents: Purified recombinant SARS-CoV-2 3CLpro, a fluorogenic peptide substrate containing a cleavage site for the protease flanked by a FRET pair (e.g., Edans/Dabcyl), assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT), and the inhibitor compound (this compound or PF-00835231) at various concentrations.
-
Procedure:
-
The inhibitor is pre-incubated with the 3CLpro enzyme in the assay buffer for a defined period at a specific temperature (e.g., 30 minutes at room temperature) to allow for binding.
-
The enzymatic reaction is initiated by adding the FRET-labeled peptide substrate.
-
The fluorescence intensity is monitored over time using a plate reader. Cleavage of the substrate by 3CLpro separates the FRET pair, resulting in an increase in fluorescence.
-
-
Data Analysis: The initial reaction rates are calculated from the fluorescence data. The percentage of inhibition for each inhibitor concentration is determined relative to a control without the inhibitor. The IC50 value is then calculated by fitting the concentration-response data to a suitable equation (e.g., a four-parameter logistic model).
Cell-Based Antiviral Assay (General Protocol)
-
Cell Culture: A susceptible cell line (e.g., Vero E6 or A549+ACE2) is seeded in 96-well plates and cultured until a confluent monolayer is formed.
-
Infection and Treatment:
-
The culture medium is removed, and the cells are washed.
-
The cells are pre-treated with serial dilutions of the inhibitor compound for a short period (e.g., 1-2 hours).
-
The cells are then infected with a known titer of SARS-CoV-2.
-
After an incubation period to allow for viral entry (e.g., 1 hour), the virus- and drug-containing medium is removed, and fresh medium containing the respective inhibitor concentration is added.
-
-
Incubation and Endpoint Measurement:
-
The plates are incubated for a specified duration (e.g., 24-72 hours).
-
The antiviral effect is quantified using various methods:
-
Cytopathic Effect (CPE) Inhibition Assay: The cells are visually scored for virus-induced CPE, or cell viability is measured using assays like CellTiter-Glo.[10]
-
Plaque Reduction Assay: The number of viral plaques (zones of cell death) is counted after staining the cell monolayer.
-
Immunofluorescence Staining: Infected cells are identified and quantified by staining for a viral antigen (e.g., nucleocapsid protein) using specific antibodies and high-content microscopy.[10]
-
-
-
Data Analysis: The EC50 value is determined by plotting the percentage of viral inhibition against the inhibitor concentration and fitting the data to a dose-response curve. The CC50 value is determined in parallel on uninfected cells treated with the inhibitor.
Conclusion
Both this compound and PF-00835231 are potent inhibitors of the SARS-CoV-2 main protease, a key enzyme in the viral life cycle. PF-00835231, the active form of a clinical trial candidate, exhibits exceptionally high biochemical potency, consistent with its covalent mechanism of action. This compound, a noncovalent inhibitor, also demonstrates strong enzymatic inhibition and antiviral activity in the nanomolar range. The choice between these or similar inhibitors for further development will depend on a multitude of factors including their pharmacokinetic profiles, safety, and efficacy in in vivo models. The data presented here provides a foundation for such comparative evaluations.
References
- 1. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature’s toolbox of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.asm.org [journals.asm.org]
- 5. news-medical.net [news-medical.net]
- 6. biorxiv.org [biorxiv.org]
- 7. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Review of preclinical data of PF-07304814 and its active metabolite derivatives against SARS-CoV-2 infection [frontiersin.org]
- 10. biorxiv.org [biorxiv.org]
A Comparative Analysis of Protease Inhibitors: CCF0058981, Boceprevir, and Telaprevir
In the landscape of antiviral drug development, protease inhibitors have emerged as a cornerstone of therapeutic strategies against various viral pathogens. This guide provides a detailed comparative analysis of three such inhibitors: CCF0058981, boceprevir (B1684563), and telaprevir (B1684684). While all three compounds function by inhibiting viral proteases, a critical distinction lies in their targets: this compound is a non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro; also known as 3CLpro), the causative agent of COVID-19.[1][2][3][4] In contrast, boceprevir and telaprevir are inhibitors of the Hepatitis C Virus (HCV) NS3/4A serine protease, and were historically used in the treatment of chronic HCV genotype 1 infection.[5][6][7][8][9][10] This fundamental difference in viral targets dictates their distinct therapeutic applications and frames the context of this comparison.
This guide will objectively compare the biochemical activity, antiviral efficacy, and mechanism of action of these three protease inhibitors, supported by available experimental data. Detailed experimental protocols for key assays are provided to aid researchers in understanding and potentially replicating the cited studies.
I. Overview and Mechanism of Action
Boceprevir and Telaprevir: Both boceprevir and telaprevir are peptidomimetic inhibitors that target the HCV NS3/4A serine protease.[5][7] This enzyme is crucial for the HCV life cycle as it is responsible for cleaving the viral polyprotein into mature nonstructural proteins (NS4A, NS4B, NS5A, and NS5B), which are essential for viral replication.[5][6] Boceprevir is a ketoamide that reversibly and covalently binds to the active site serine (S139) of the NS3 protease.[7][8] Similarly, telaprevir is a linear ketoamide that acts as a reversible covalent inhibitor of the NS3/4A protease active site.[11] By blocking this protease, both drugs prevent the formation of the viral replication complex, thereby halting viral propagation.[5][12]
This compound: In contrast, this compound is a non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro).[1][2] This cysteine protease is vital for the replication of SARS-CoV-2, as it cleaves the viral polyproteins pp1a and pp1ab at multiple sites to release functional non-structural proteins. The proposed catalytic mechanism involves a cysteine-histidine catalytic dyad (Cys145-His41).[13] this compound, derived from the earlier SARS-CoV inhibitor ML300, binds to the active site of Mpro and inhibits its enzymatic activity, thereby blocking viral replication.[1][2][3]
II. Quantitative Comparison of In Vitro Activity
The following table summarizes the available quantitative data for the in vitro activity of this compound, boceprevir, and telaprevir against their respective target proteases and viruses.
| Parameter | This compound | Boceprevir | Telaprevir |
| Target Protease | SARS-CoV-2 Main Protease (Mpro/3CLpro) | HCV NS3/4A Protease | HCV NS3/4A Protease |
| IC50 (Protease Inhibition) | 68 nM (SARS-CoV-2 Mpro)[2][3][14][4] | Not explicitly found in search results | 10 nM (HCV NS3/4A)[6], 0.35 µM (HCV NS3/4A serine protease)[15] |
| Ki (Inhibition Constant) | Not explicitly found in search results | 14 nM (HCV genotype 1a and 1b NS3/4A)[7][16] | 7 nM (HCV genotype 1 NS3/4A)[17] |
| EC50 (Antiviral Activity) | 497 nM (Cytopathic effect inhibition)[2][3], 558 nM (Plaque reduction)[2][3] | 200-400 nM (HCV replicon genotypes 1, 2, and 5)[18] | 0.35 µM (HCV replicon, 2-day assay)[19] |
| CC50 (Cytotoxicity) | >50 µM[2] | Not explicitly found in search results | Not explicitly found in search results |
| Selectivity Index (CC50/EC50) | >100 | Not explicitly found in search results | Not explicitly found in search results |
III. Experimental Protocols
A. HCV NS3/4A Protease Inhibition Assay (General Protocol for Boceprevir and Telaprevir)
A common method to determine the inhibitory activity of compounds like boceprevir and telaprevir against the HCV NS3/4A protease is a FRET-based enzymatic assay.
Objective: To measure the concentration of the inhibitor required to reduce the protease activity by 50% (IC50).
Materials:
-
Recombinant HCV NS3/4A protease (genotype 1b)
-
FRET substrate peptide (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucoside)
-
Test compounds (boceprevir, telaprevir) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of the 384-well plate.
-
Add the recombinant HCV NS3/4A protease to the wells and incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to the wells.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 340 nm, emission at 490 nm). The cleavage of the FRET substrate by the protease separates the quencher (Dabcyl) from the fluorophore (Edans), resulting in an increase in fluorescence.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a four-parameter logistic equation to determine the IC50 value.
B. SARS-CoV-2 Mpro Inhibition Assay (General Protocol for this compound)
A similar FRET-based assay is used to measure the inhibitory activity of compounds against the SARS-CoV-2 main protease.
Objective: To determine the IC50 of this compound against SARS-CoV-2 Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate peptide (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compound (this compound) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Dispense serial dilutions of this compound into the wells of a 384-well plate.
-
Add the SARS-CoV-2 Mpro enzyme to the wells and incubate for a defined period at room temperature.
-
Start the reaction by adding the FRET substrate.
-
Measure the fluorescence signal at regular intervals using a plate reader (e.g., excitation at 340 nm, emission at 490 nm).
-
Determine the initial velocity of the reaction for each inhibitor concentration.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
IV. Visualizing Mechanisms and Workflows
To further elucidate the processes discussed, the following diagrams created using the DOT language illustrate the viral replication pathways and a general experimental workflow.
Caption: HCV Replication Cycle and Inhibition by Boceprevir/Telaprevir.
Caption: SARS-CoV-2 Replication Cycle and Inhibition by this compound.
Caption: General Workflow for a FRET-based Protease Inhibition Assay.
V. Conclusion
This guide provides a comparative overview of this compound, boceprevir, and telaprevir, highlighting their distinct viral targets and mechanisms of action. Boceprevir and telaprevir represent first-generation direct-acting antivirals that were instrumental in advancing the treatment of HCV by targeting the NS3/4A protease. This compound, on the other hand, is a more recently identified inhibitor of the SARS-CoV-2 main protease, showcasing the continued importance of targeting viral proteases in the development of novel antiviral therapies. The provided data and experimental protocols offer a valuable resource for researchers in the field of virology and drug discovery. While a direct performance comparison for a single disease is not applicable, the analysis of their biochemical and antiviral properties within their respective contexts provides valuable insights into the design and evaluation of protease inhibitors.
References
- 1. Crystal structure of SARS-CoV-2 main protease (Mpro) mutants in complex with the non-covalent inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetmol.com [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Boceprevir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Boceprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Telaprevir? [synapse.patsnap.com]
- 13. Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature’s toolbox of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound - Immunomart [immunomart.com]
- 15. selleckchem.com [selleckchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Telaprevir - PMC [pmc.ncbi.nlm.nih.gov]
CCF0058981: A Potent Noncovalent Inhibitor of SARS-CoV-2 3CL Protease
A comparative guide for researchers on the antiviral activity of CCF0058981, a promising therapeutic candidate for COVID-19.
This compound is a noncovalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), an enzyme essential for viral replication.[1][2] This guide provides a comprehensive overview of its antiviral activity, offering a direct comparison with other relevant antiviral compounds and detailing the experimental protocols used for its validation.
Comparative Antiviral Activity
This compound has demonstrated significant potency against SARS-CoV-2 in various in vitro assays. The following table summarizes its activity in comparison to other notable antiviral agents that target the SARS-CoV-2 3CLpro or other viral components.
| Compound | Target | Assay Type | IC50 / EC50 | Cytotoxicity (CC50) |
| This compound | SARS-CoV-2 3CLpro | Enzymatic (IC50) | 68 nM [1] | >50 µM [1] |
| CPE Inhibition (EC50) | 497 nM [1][3] | |||
| Plaque Reduction (EC50) | 558 nM [1][3] | |||
| PF-07321332 (Nirmatrelvir) | SARS-CoV-2 3CLpro | Enzymatic (Ki) | 3.11 nM[3] | Not reported |
| CPE Inhibition (EC50) | 74.5 nM[3] | |||
| PF-00835231 | SARS-CoV-2 3CLpro | CPE Inhibition (EC50) | 238 nM (at 48h)[4] | >10 µM[4] |
| GC-376 | SARS-CoV-2 3CLpro | CPE Inhibition (EC50) | Not specified, but compared | Not reported |
| Remdesivir | RNA-dependent RNA polymerase | CPE Inhibition (EC50) | 442 nM (at 24h)[4] | >10 µM[4] |
Note: IC50 (Half-maximal inhibitory concentration) measures the potency of a substance in inhibiting a specific biochemical function. EC50 (Half-maximal effective concentration) measures the concentration of a drug that gives half-maximal response. Ki (Inhibition constant) is another measure of inhibitor potency. CPE stands for Cytopathic Effect.
Mechanism of Action: Targeting a Key Viral Enzyme
The antiviral activity of this compound stems from its inhibition of the SARS-CoV-2 3CL protease. This enzyme plays a critical role in the viral life cycle by processing the two large polyproteins, pp1a and pp1ab, which are translated from the viral RNA genome.[2][5] The cleavage of these polyproteins by 3CLpro produces a series of non-structural proteins (NSPs) that are essential for the formation of the viral replication and transcription complex.[5] By blocking the active site of 3CLpro, this compound effectively halts this process, thereby preventing viral replication.[2]
Caption: SARS-CoV-2 replication pathway and the inhibitory action of this compound.
Experimental Protocols
The validation of this compound's antiviral activity relies on standardized in vitro assays. Below are the detailed methodologies for the key experiments cited.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect host cells from virus-induced cell death (cytopathic effect).
Workflow:
Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.
Detailed Steps:
-
Cell Preparation: Host cells, such as Vero E6, are seeded into 96-well microplates and incubated to form a confluent monolayer.[6][7]
-
Compound Preparation: this compound and control compounds are serially diluted to various concentrations.
-
Infection: The cell culture medium is removed, and the cells are treated with the prepared compound dilutions. Subsequently, a predetermined amount of SARS-CoV-2 (multiplicity of infection, MOI) is added to the wells.[6] Control wells include cells with virus but no compound (virus control) and cells with no virus (cell control).
-
Incubation: The plates are incubated for a period, typically 72 hours, to allow for viral replication and the development of cytopathic effects in the unprotected wells.[6][8]
-
Quantification of Cell Viability: A cell viability reagent, such as one that measures ATP content (e.g., CellTiter-Glo), is added to each well.[6][8] The resulting signal (e.g., luminescence) is proportional to the number of viable cells.
-
Data Analysis: The percentage of CPE inhibition is calculated for each compound concentration relative to the virus and cell controls. The EC50 value is then determined by fitting the dose-response curve.
Plaque Reduction Assay
This assay quantifies the reduction in the formation of viral plaques (localized areas of cell death) in the presence of an antiviral compound.
Workflow:
Caption: Workflow for the Plaque Reduction Assay.
Detailed Steps:
-
Cell Preparation: Host cells are seeded in multi-well plates (e.g., 6- or 12-well) and grown to confluency.[9]
-
Virus-Compound Incubation: A standardized amount of SARS-CoV-2 is pre-incubated with serial dilutions of this compound.
-
Infection: The cell monolayers are inoculated with the virus-compound mixtures and incubated for a short period to allow for viral attachment.[10]
-
Overlay Application: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or carboxymethylcellulose). This overlay restricts the spread of the virus to adjacent cells, resulting in the formation of distinct plaques.[9][11]
-
Incubation: The plates are incubated for several days until visible plaques are formed.[11]
-
Plaque Visualization and Counting: The cells are fixed and stained with a dye such as crystal violet, which stains viable cells, leaving the plaques unstained.[9][11] The number of plaques in each well is then counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to the virus control. The EC50 value is determined from the dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]
- 3. Advances in research on 3C-like protease (3CLpro) inhibitors against SARS-CoV-2 since 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 7. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Plaque Reduction Neutralization Test (PRNT) Accuracy in Evaluating Humoral Immune Response to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CCF0058981 Cross-Reactivity with Viral Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known cross-reactivity of the noncovalent inhibitor CCF0058981 against various viral proteases. The information is intended for researchers and professionals involved in antiviral drug discovery and development.
Executive Summary
This compound is a potent inhibitor of the 3C-like protease (3CLpro), also known as the main protease (Mpro), of SARS-CoV-2, the causative agent of COVID-19.[1] Available data demonstrates its high affinity for the 3CLpro of both SARS-CoV-2 and the closely related SARS-CoV-1.[1] This suggests a degree of specificity for coronaviral 3CL proteases within the Betacoronavirus genus. However, comprehensive public data on its cross-reactivity against a wider range of viral proteases, including those from other coronavirus genera (e.g., MERS-CoV), other virus families (e.g., Picornaviridae, which includes human rhinovirus), or distinct classes of coronavirus proteases like the papain-like protease (PLpro), is not currently available. This guide presents the existing inhibitory data for this compound and outlines a general experimental protocol for assessing broader viral protease cross-reactivity.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the known in vitro inhibitory concentrations (IC50) of this compound against specific viral proteases.
| Viral Protease | Virus | Protease Family | IC50 (nM) |
| 3C-like Protease (3CLpro/Mpro) | SARS-CoV-2 | Cysteine Protease | 68[1] |
| 3C-like Protease (3CLpro/Mpro) | SARS-CoV-1 | Cysteine Protease | 19[1] |
| 3C-like Protease (3CLpro/Mpro) | MERS-CoV | Cysteine Protease | Data not available |
| 3C Protease (3Cpro) | Human Rhinovirus | Cysteine Protease | Data not available |
| Papain-like Protease (PLpro) | SARS-CoV-2 | Cysteine Protease | Data not available |
Experimental Protocols
To evaluate the cross-reactivity of an inhibitor like this compound against a panel of viral proteases, a standardized biochemical assay is typically employed. A Förster Resonance Energy Transfer (FRET)-based enzymatic assay is a common and robust method for this purpose.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified viral proteases.
Materials:
-
Compound: this compound, dissolved in 100% DMSO to create a stock solution.
-
Enzymes: Purified recombinant viral proteases (e.g., SARS-CoV-2 3CLpro, SARS-CoV-1 3CLpro, MERS-CoV 3CLpro, Human Rhinovirus 3Cpro, SARS-CoV-2 PLpro).
-
Substrates: Specific fluorogenic peptide substrates for each protease, typically with a fluorophore and a quencher at opposite ends (e.g., a Dabcyl-Edans FRET pair).
-
Assay Buffer: Buffer conditions optimized for each specific protease (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA).
-
Microplates: Black, low-volume 384-well or 96-well plates.
-
Plate Reader: A fluorescence plate reader capable of excitation and emission at the appropriate wavelengths for the FRET pair.
Procedure:
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in 100% DMSO. Subsequently, dilute these concentrations into the assay buffer to achieve the final desired concentrations with a consistent, low percentage of DMSO (typically ≤1%).
-
Enzyme Preparation: Dilute the purified viral proteases to their optimal working concentration in the assay buffer.
-
Reaction Setup:
-
Add a small volume of the diluted this compound or control (DMSO vehicle) to the wells of the microplate.
-
Add the diluted enzyme solution to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction: Add the specific fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the microplate in the fluorescence plate reader and measure the increase in fluorescence intensity over time. The cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Normalize the data to the control wells (enzyme with DMSO vehicle, representing 100% activity, and wells with no enzyme, representing 0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
-
Mandatory Visualization
Caption: Workflow for Assessing Viral Protease Inhibitor Cross-Reactivity.
References
Head-to-Head Comparison: CCF0058981 vs. WU-04 as Noncovalent Inhibitors of SARS-CoV-2 3CL Protease
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Two Promising Antiviral Candidates
The global effort to develop effective therapeutics against COVID-19 has led to the rapid identification and characterization of numerous small molecule inhibitors targeting the SARS-CoV-2 main protease (3CLpro or Mpro), an enzyme essential for viral replication. Among these, the noncovalent inhibitors CCF0058981 and WU-04 have emerged as potent candidates. This guide provides a detailed head-to-head comparison of their performance, supported by available experimental data, to aid researchers in their ongoing drug discovery and development efforts.
Executive Summary
Both this compound and WU-04 are potent, noncovalent inhibitors of the SARS-CoV-2 3CL protease. They function by binding to the catalytic pocket of the enzyme, thereby preventing the processing of viral polyproteins necessary for replication. While both compounds exhibit nanomolar efficacy, available data suggests that WU-04 may have a more potent antiviral effect in cellular assays and a broader spectrum of activity against other coronaviruses. However, a direct comparative study under identical experimental conditions has not been published, warranting caution in direct cross-study comparisons.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and WU-04 based on published literature. It is important to note that these values were generated in separate studies and may not be directly comparable due to potential variations in experimental protocols.
Table 1: In Vitro Enzyme Inhibition and Antiviral Activity
| Parameter | This compound | WU-04 |
| Target | SARS-CoV-2 3CLpro (SC2) | SARS-CoV-2 3CLpro |
| IC50 (SC2) | 68 nM[1] | ~10-20 nM (in-cell)[2][3] |
| IC50 (SARS-CoV-1 3CLpro) | 19 nM[1] | 55 nM[4][5] |
| EC50 (CPE Inhibition) | 497 nM[1] | ~10 nM (Vero E6)[4][5], 25 nM (Calu-3)[4][5] |
| EC50 (Plaque Reduction) | 558 nM[6] | Not explicitly reported, but potent inhibition observed. |
| Binding Affinity (Kd) | Not Reported | ~65 nM (SARS-CoV 3CLpro)[4][5], ~32 nM (MERS-CoV 3CLpro)[4][5] |
Table 2: In Vitro DMPK and Cytotoxicity
| Parameter | This compound | WU-04 |
| Cell Line for Antiviral Assays | Vero E6[7] | A549-hACE2, Calu-3, NHBE, Vero E6[4][5] |
| CC50 (Cytotoxicity) | >50 µM[1] | Not explicitly reported, but high potency suggests good selectivity. |
| Human Liver Microsome T1/2 | 21.1 min[1] | Not Reported |
| Human Liver Microsome CLint | 141 mL/min/kg[1] | Not Reported |
Mechanism of Action and Signaling Pathway
Both this compound and WU-04 are competitive inhibitors that bind to the active site of the SARS-CoV-2 3CLpro. This protease is a cysteine protease that functions as a homodimer. The binding of these noncovalent inhibitors blocks the access of the viral polyprotein substrate to the catalytic dyad (Cys145 and His41), thereby inhibiting proteolytic cleavage and halting the viral replication cycle.
Caption: SARS-CoV-2 3CLpro Inhibition Pathway.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for the key assays cited in this comparison.
SARS-CoV-2 3CLpro Enzymatic Inhibition Assay (FRET-based)
This assay measures the ability of a compound to inhibit the proteolytic activity of 3CLpro on a fluorogenic substrate.
Workflow:
Caption: Workflow for 3CLpro FRET-based Inhibition Assay.
Methodology:
-
Reagents: Recombinant SARS-CoV-2 3CLpro, a FRET-based substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans), assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA), and the test inhibitor (this compound or WU-04) at various concentrations.
-
Procedure: The assay is typically performed in a 96- or 384-well plate format. The 3CLpro enzyme is pre-incubated with the test compound for a specified time at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the FRET substrate.
-
Signal Detection: The fluorescence signal is monitored over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for the Edans/Dabcyl pair). Cleavage of the substrate by 3CLpro separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Data Analysis: The rate of reaction is determined from the linear phase of the fluorescence curve. The percent inhibition at each compound concentration is calculated relative to a DMSO control. The IC50 value is then determined by fitting the dose-response curve using a suitable nonlinear regression model.
Cytopathic Effect (CPE) Inhibition Assay
This cell-based assay evaluates the ability of a compound to protect host cells from virus-induced cell death.
Methodology:
-
Cell Culture: A susceptible cell line (e.g., Vero E6) is seeded in 96-well plates and incubated overnight to form a confluent monolayer.
-
Compound Treatment and Infection: The cells are treated with serial dilutions of the test compound. Subsequently, the cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubation: The plates are incubated for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).
-
Assessment of Cell Viability: Cell viability is assessed using a colorimetric or fluorometric method. A common method is staining with crystal violet, which stains viable adherent cells. Alternatively, assays measuring cellular ATP content (e.g., CellTiter-Glo) can be used.
-
Data Analysis: The absorbance or luminescence is measured using a plate reader. The EC50 value, the concentration at which the compound protects 50% of the cells from virus-induced death, is calculated from the dose-response curve. A parallel assay without the virus is performed to determine the 50% cytotoxic concentration (CC50).
Plaque Reduction Assay
This assay quantifies the reduction in the number of viral plaques in the presence of an inhibitor.
Methodology:
-
Cell Culture: A monolayer of susceptible cells is prepared in 6- or 12-well plates.
-
Infection: The cells are infected with a dilution of SARS-CoV-2 that produces a countable number of plaques.
-
Inhibitor Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing various concentrations of the test compound.
-
Incubation: The plates are incubated until plaques are visible.
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: The number of plaques at each compound concentration is counted and compared to the number in the control wells. The EC50 is the concentration that reduces the number of plaques by 50%.
Human Liver Microsome Stability Assay
This in vitro assay assesses the metabolic stability of a compound in the presence of liver enzymes.
Methodology:
-
Reaction Mixture: The test compound is incubated with pooled human liver microsomes in a phosphate (B84403) buffer (pH 7.4) containing the cofactor NADPH to initiate the metabolic reaction.
-
Time Points: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (T1/2) and the intrinsic clearance (CLint).
Conclusion
Both this compound and WU-04 represent significant progress in the development of noncovalent inhibitors for SARS-CoV-2 3CLpro. WU-04 appears to exhibit more potent antiviral activity in cellular assays and has demonstrated a broader inhibitory profile against other coronaviruses, marking it as a promising candidate for a pan-coronavirus inhibitor.[4][5][8] this compound, derived from an optimization of an earlier SARS-CoV inhibitor, also shows potent nanomolar activity and provides a valuable chemical scaffold for further development.[1][7] The detailed experimental protocols provided herein offer a framework for researchers to conduct their own comparative studies and to further characterize these and other novel antiviral agents. Future head-to-head studies under standardized conditions will be invaluable for a definitive comparison of their therapeutic potential.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. en.bio-protocol.org [en.bio-protocol.org]
- 3. mercell.com [mercell.com]
- 4. Frontiers | An Optimized High-Throughput Immuno-Plaque Assay for SARS-CoV-2 [frontiersin.org]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 6. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
CCF0058981: A Comparative Analysis of its Efficacy Against SARS-CoV-2 Variants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the noncovalent SARS-CoV-2 3CL protease (Mpro) inhibitor, CCF0058981, against various SARS-CoV-2 variants. The following sections detail its mechanism of action, comparative in vitro efficacy against other notable antiviral agents, and the experimental protocols used to generate this data.
Comparative Efficacy of Antiviral Compounds Against SARS-CoV-2 Variants
The in vitro efficacy of this compound and other prominent antiviral compounds against different SARS-CoV-2 variants is summarized below. The data is presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, which represent the concentration of a drug that is required for 50% inhibition of a biological or biochemical function. It is important to note that direct comparisons of these values across different studies should be made with caution due to variations in experimental conditions, such as cell lines and assay protocols.
| Compound | Target | SARS-CoV-2 Variant | IC50 / EC50 (nM) | Reference |
| This compound | 3CLpro | Wild-Type | IC50: 68 | [1] |
| Wild-Type | EC50 (CPE): 497 | [1] | ||
| Wild-Type | EC50 (Plaque Reduction): 558 | [1] | ||
| Alpha (B.1.1.7) | Data Not Available | |||
| Beta (B.1.351) | Data Not Available | |||
| Delta (B.1.617.2) | Data Not Available | |||
| Omicron (Mpro Mutants) | Potentially effective (based on structural studies) | |||
| Nirmatrelvir | 3CLpro | Wild-Type | Ki: 0.933 | |
| Alpha (B.1.1.7) | Maintained Potency | |||
| Beta (B.1.351) | Maintained Potency | |||
| Delta (B.1.617.2) | Maintained Potency | |||
| Omicron (B.1.1.529) | Ki: 0.635 | |||
| Remdesivir | RdRp | Wild-Type | EC50: 770 | |
| Alpha (B.1.1.7) | Maintained Potency | |||
| Beta (B.1.351) | Maintained Potency | |||
| Delta (B.1.617.2) | Maintained Potency | |||
| Omicron (BA.1) | Maintained Potency | |||
| Molnupiravir (NHC) | RdRp | Wild-Type | IC50: 1230 | |
| Alpha (B.1.1.7) | IC50: Maintained Potency | |||
| Beta (B.1.351) | IC50: Maintained Potency | |||
| Delta (B.1.617.2) | IC50: Maintained Potency | |||
| Omicron (BA.1) | IC50: Maintained Potency |
Note: While specific whole-virus efficacy data for this compound against Alpha, Beta, and Delta variants were not available in the reviewed literature, structural studies on its interaction with Mpro mutants found in Omicron subvariants suggest it retains binding affinity, indicating a potential for continued efficacy. Further direct experimental validation is required to confirm this.
Mechanism of Action: 3CL Protease Inhibition
This compound is a noncovalent inhibitor of the SARS-CoV-2 3CL protease (Mpro), also known as the main protease. This enzyme is critical for the viral life cycle as it is responsible for cleaving the viral polyproteins into functional non-structural proteins (nsps) that are essential for viral replication and transcription. By binding to the active site of 3CLpro, this compound blocks this cleavage process, thereby halting viral replication.
Caption: Proposed mechanism of action of this compound in inhibiting SARS-CoV-2 replication.
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to determine the antiviral efficacy of compounds like this compound.
Cytopathic Effect (CPE) Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
-
Cell Seeding: Vero E6 cells, or another susceptible cell line, are seeded into 96-well microplates and incubated overnight to form a confluent monolayer.
-
Compound Preparation: The test compound (e.g., this compound) is serially diluted to various concentrations.
-
Infection and Treatment: The cell culture medium is removed, and the cells are infected with a known titer of SARS-CoV-2. Immediately after infection, the diluted compounds are added to the respective wells. Control wells include virus-only (no compound) and mock-infected (no virus, no compound).
-
Incubation: The plates are incubated for a period of 3-5 days at 37°C in a 5% CO2 incubator, allowing the virus to replicate and cause CPE in the absence of an effective inhibitor.
-
Quantification of Cell Viability: After the incubation period, cell viability is assessed. A common method is the use of a reagent such as CellTiter-Glo®, which measures ATP levels, or staining with crystal violet.
-
Data Analysis: The percentage of CPE inhibition is calculated for each compound concentration compared to the virus control. The EC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Neutralization Test (PRNT)
This assay quantifies the titer of neutralizing antibodies or the potency of an antiviral drug by measuring the reduction in the number of viral plaques.
-
Cell Seeding: A monolayer of susceptible cells (e.g., Vero E6) is prepared in 6- or 12-well plates.
-
Virus-Compound Incubation: A standardized amount of SARS-CoV-2 is pre-incubated with serial dilutions of the test compound for 1-2 hours at 37°C.
-
Infection: The cell monolayer is washed, and the virus-compound mixtures are added to the cells and incubated for 1 hour to allow for viral adsorption.
-
Overlay: After the incubation, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose). This overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized lesions (plaques).
-
Incubation: The plates are incubated for 2-4 days to allow for plaque formation.
-
Plaque Visualization and Counting: The cells are fixed (e.g., with formaldehyde) and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus-only control. The EC50 value is the concentration of the compound that results in a 50% reduction in the number of plaques.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the in vitro evaluation of antiviral compounds against SARS-CoV-2.
Caption: A generalized workflow for in vitro testing of antiviral compounds against SARS-CoV-2.
References
Comparative Analysis of CCF0058981 and its Analogs as SARS-CoV-2 3CL Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of CCF0058981, a noncovalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3CL protease (3CLpro), also known as the main protease (Mpro), and its analogs. The 3CL protease is a critical enzyme in the viral life cycle, responsible for processing viral polyproteins, making it a prime target for antiviral therapeutics. This document summarizes key performance data, outlines experimental protocols, and visualizes the relevant biological pathways and workflows to offer a comprehensive resource for researchers in the field of COVID-19 drug discovery.
Introduction to this compound
This compound is a potent, noncovalent inhibitor of the SARS-CoV-2 3CL protease. It was developed through a structure-based optimization of the parent compound ML300.[1][2] this compound demonstrates significant antiviral activity in cellular assays.[1] This guide will compare its performance with its direct analogs from the ML300 series and other notable noncovalent inhibitors of the SARS-CoV-2 3CL protease.
Data Presentation
The following tables summarize the quantitative data for this compound and a selection of its analogs and other relevant noncovalent inhibitors of SARS-CoV-2 3CLpro.
Table 1: Comparative Potency of this compound and ML300-derived Analogs against SARS-CoV-2 3CLpro
| Compound | 3CLpro IC50 (nM) | Antiviral EC50 (nM) | Cytotoxicity CC50 (µM) |
| This compound | 68 | 497 (CPE), 558 (Plaque Reduction) | >50 |
| ML300 | 4990 | - | - |
| Analog 27 | 26 | - | - |
| Analog 28 | <100 | - | - |
| Analog 29 | <100 | - | - |
| Analog 30 | <100 | - | - |
| Analog 36 | 85 | - | - |
Data synthesized from multiple sources.[1][2][3]
Table 2: Broader Comparison with Other Noncovalent SARS-CoV-2 3CLpro Inhibitors
| Compound | 3CLpro IC50 (µM) | Antiviral EC50 (µM) | Cytotoxicity CC50 (µM) |
| This compound | 0.068 | 0.497 | >50 |
| Walrycin B | 0.26 | - | - |
| Hydroxocobalamin | 3.29 | - | - |
| Suramin sodium | 6.5 | - | - |
| Z-DEVD-FMK | 6.81 | - | - |
| LLL-12 | 9.84 | - | - |
| Z-FA-FMK | 11.39 | 0.13 | - |
Data presented for a selection of inhibitors for comparative purposes.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
SARS-CoV-2 3CLpro Enzymatic Inhibition Assay (FRET-based)
This assay measures the ability of a compound to inhibit the proteolytic activity of the 3CL protease using a Förster Resonance Energy Transfer (FRET) substrate.
Materials:
-
Recombinant SARS-CoV-2 3CL protease
-
FRET substrate peptide (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans)
-
Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA
-
Test compounds dissolved in DMSO
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Add test compounds at various concentrations to the wells of a 384-well plate. Include controls with DMSO only (0% inhibition) and a known potent inhibitor (100% inhibition).
-
Add the FRET substrate to all wells to a final concentration of 25 µM.
-
Initiate the enzymatic reaction by adding the SARS-CoV-2 3CL protease to a final concentration of 15 nM.
-
Incubate the plate at room temperature for 60 minutes.
-
Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 490 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[5]
Cytopathic Effect (CPE) Inhibition Assay
This cell-based assay determines the ability of a compound to protect host cells from virus-induced cell death.
Materials:
-
Vero E6 cells
-
SARS-CoV-2 virus stock
-
Cell culture medium (e.g., MEM with 2% FBS, 1% Pen/Strep/GlutaMax, 1% HEPES)
-
Test compounds dissolved in DMSO
-
384-well clear-bottom assay plates
-
CellTiter-Glo Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Dispense 60 nL of test compounds at various concentrations into the wells of a 384-well plate.
-
In a separate tube, pre-mix Vero E6 cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.002.
-
Dispense 25 µL of the cell/virus mixture into each well of the assay plate, resulting in a final cell density of 4000 cells/well.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 30 µL of CellTiter-Glo reagent to each well and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of CPE and determine the EC50 value.[6][7]
Plaque Reduction Assay
This assay quantifies the reduction in infectious virus particles in the presence of a test compound.
Materials:
-
Vero E6 cells
-
SARS-CoV-2 virus stock
-
Cell culture medium
-
Overlay medium (e.g., containing 0.375% low-melting point agarose (B213101) or carboxymethylcellulose)
-
Test compounds
-
6-well plates
-
Crystal violet staining solution (0.2% crystal violet in 20% methanol)
Procedure:
-
Seed Vero E6 cells in 6-well plates and grow to confluency.
-
Prepare serial dilutions of the virus stock and incubate with various concentrations of the test compound for 1-2 hours.
-
Remove the culture medium from the cells and inoculate with the virus-compound mixture.
-
Allow the virus to adsorb for 1-2 hours at 37°C.
-
Remove the inoculum and add the overlay medium to each well.
-
Incubate the plates for 3 days at 37°C to allow for plaque formation.
-
Fix the cells with 4% formaldehyde (B43269) and then stain with crystal violet solution.
-
Count the number of plaques in each well and calculate the percent reduction in plaque formation compared to the untreated control to determine the EC50 value.[8][9]
Mandatory Visualization
The following diagrams were created using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: SARS-CoV-2 life cycle and the inhibitory action of this compound on polyprotein processing.
Caption: A typical workflow for the screening and development of SARS-CoV-2 3CLpro inhibitors.
References
- 1. Structure-Based Optimization of ML300-Derived, Noncovalent Inhibitors Targeting the Severe Acute Respiratory Syndrome Coronavirus 3CL Protease (SARS-CoV-2 3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Assay in Summary_ki [bdb99.ucsd.edu]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 7. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | An Optimized High-Throughput Immuno-Plaque Assay for SARS-CoV-2 [frontiersin.org]
- 9. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of CCF0058981: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive evaluation of the specificity of CCF0058981, a noncovalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro). The SARS-CoV-2 3CLpro, also known as the main protease (Mpro), is a critical enzyme for viral replication, making it a prime target for antiviral drug development. This document offers a comparative analysis of this compound against other notable 3CLpro inhibitors, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their ongoing efforts to combat COVID-19.
Introduction to this compound
This compound is a noncovalent inhibitor of SARS-CoV-2 3CLpro with a reported IC50 of 68 nM.[1] It also demonstrates inhibitory activity against the 3CLpro of SARS-CoV-1 with an IC50 of 19 nM.[1] As a noncovalent inhibitor, this compound offers a potentially advantageous safety profile compared to covalent inhibitors, which can have a higher propensity for off-target interactions due to their reactive nature. The specificity of any therapeutic candidate is paramount to minimize potential side effects. This guide delves into the specificity of this compound by comparing it with other well-characterized 3CLpro inhibitors.
Comparative Analysis of 3CLpro Inhibitors
The development of SARS-CoV-2 3CLpro inhibitors has yielded both covalent and non-covalent compounds. Understanding the specificity of these inhibitors is crucial for advancing the most promising candidates. Below is a comparison of this compound with selected alternative inhibitors.
| Compound | Mechanism | Target Potency (IC50/Ki) | Off-Target Profile | Key Characteristics |
| This compound | Non-covalent | 68 nM (SARS-CoV-2 3CLpro)[1] | Data not publicly available in extensive panels. Non-covalent nature suggests potentially higher specificity. | 3-chlorophenyl analogue.[1] |
| Nirmatrelvir (PF-07321332) | Covalent (reversible) | 3.1 nM (Ki, SARS-CoV-2 3CLpro) | High selectivity against a panel of human proteases (Cathepsins B & L, Caspase-2, Chymotrypsin, Elastase, Thrombin, BACE1; all >100 µM). | Active component of Paxlovid. Orally bioavailable. |
| GC-376 | Covalent | Varies by study | Broad-spectrum coronavirus 3CLpro inhibitor. | |
| S-217622 (Ensitrelvir) | Non-covalent | 13 nM (IC50, SARS-CoV-2 3CLpro) | Orally available. | |
| WU-04 | Non-covalent | 71-72 nM (IC50, SARS-CoV-2 3CLpro) | Pan-coronavirus inhibitor. |
Note: The lack of publicly available, head-to-head comparative data on the off-target profiles of all these compounds in the same comprehensive protease panel is a current limitation in the field. The data presented is compiled from various sources and may not be directly comparable due to different experimental conditions.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the viral protease's role in the viral life cycle and the general workflows for key specificity assays.
Caption: Role of 3CLpro in SARS-CoV-2 replication and inhibition by this compound.
Caption: Principle of the Fluorescence Resonance Energy Transfer (FRET) assay for 3CLpro inhibitors.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation of inhibitor specificity. Below are generalized protocols for key assays.
Fluorescence Resonance Energy Transfer (FRET)-Based Protease Inhibition Assay
This assay is used to determine the in vitro potency of an inhibitor against a specific protease.
Principle: A peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence. An inhibitor will prevent this cleavage, leading to a lower fluorescence signal.
Materials:
-
Recombinant 3CLpro
-
FRET peptide substrate (e.g., containing the 3CLpro recognition sequence)
-
Assay buffer (e.g., 20 mM HEPES, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT, pH 7.5)
-
Test compound (this compound or alternatives) dissolved in DMSO
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add a fixed concentration of 3CLpro to each well of the assay plate.
-
Add the serially diluted test compounds to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET peptide substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time (kinetic reading) or at a fixed endpoint.
-
Include control wells with enzyme and substrate but no inhibitor (100% activity) and wells with substrate but no enzyme (background).
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell-Based Antiviral Assay (Cytopathic Effect - CPE Inhibition Assay)
This assay evaluates the ability of a compound to protect host cells from virus-induced death.
Principle: SARS-CoV-2 infection leads to a cytopathic effect (CPE), which is observable cell damage and death. An effective antiviral agent will inhibit viral replication and thus prevent or reduce CPE.
Materials:
-
Vero E6 cells or other susceptible cell lines
-
SARS-CoV-2 virus stock
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
Test compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader for luminescence or absorbance
Procedure:
-
Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted compounds.
-
In a separate plate, pre-incubate the SARS-CoV-2 virus with the serially diluted compounds for a set period (e.g., 1 hour) at 37°C.
-
Add the virus-compound mixture to the cells.
-
Include control wells with cells and virus but no compound (0% inhibition), and cells with medium but no virus (100% cell viability).
-
Incubate the plates for a period sufficient to observe CPE in the virus control wells (e.g., 48-72 hours).
-
Assess cell viability by adding a cell viability reagent according to the manufacturer's instructions and measuring the signal (e.g., luminescence or absorbance).
-
Calculate the percentage of CPE inhibition for each compound concentration.
-
Determine the EC50 (half-maximal effective concentration) by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Concurrently, perform a cytotoxicity assay (CC50) by treating uninfected cells with the same concentrations of the compound to assess its toxicity to the host cells.
-
The selectivity index (SI) can be calculated as CC50 / EC50. A higher SI value indicates a more favorable safety profile.
Protease Selectivity Panel
To determine the specificity of an inhibitor, it is tested against a panel of host cell proteases.
Principle: The inhibitory activity of the compound is measured against a range of human proteases to identify potential off-target interactions.
Procedure:
-
This is typically performed as a fee-for-service by specialized contract research organizations (CROs).
-
The assay format is often a fluorescence-based enzymatic assay similar to the FRET assay described above, but using specific substrates for each protease in the panel.
-
The test compound is screened at one or more concentrations against a panel of proteases (e.g., caspases, cathepsins, matrix metalloproteinases, etc.).
-
The percentage of inhibition at a given concentration is reported. For compounds showing significant inhibition, a full IC50 determination is performed.
-
The results provide a selectivity profile, highlighting any potential off-target liabilities.
Conclusion
This compound is a potent noncovalent inhibitor of SARS-CoV-2 3CLpro. While direct, comprehensive comparative data on its off-target profile against a wide range of human proteases is not as readily available as for clinically approved drugs like Nirmatrelvir, its non-covalent mechanism of action is theoretically advantageous for higher specificity. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own comparative studies to further elucidate the specificity of this compound and other promising 3CLpro inhibitors. Such rigorous evaluation is a critical step in the development of safe and effective antiviral therapeutics.
References
Safety Operating Guide
Navigating the Disposal of CCF0058981: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides a procedural framework for the disposal of CCF0058981, a noncovalent inhibitor of SARS-CoV-2 3CLpro.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following procedures are based on general best practices for the disposal of hazardous laboratory chemicals. It is imperative to consult with your institution's Environmental Health & Safety (EH&S) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.
Immediate Safety and Hazard Assessment
Without a specific SDS, a full hazard assessment for this compound cannot be definitively provided. However, as a novel chemical compound used in research, it should be handled as a potentially hazardous substance.
Recommended Personal Protective Equipment (PPE) when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect from skin contact.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step General Disposal Protocol
The following protocol outlines a general, step-by-step process for the disposal of this compound and materials contaminated with it.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: In the absence of specific data, all waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), should be treated as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EH&S department. Incompatible chemicals can react violently when mixed.[1] Keep acids and bases separate, and keep oxidizing agents away from reducing agents and organic compounds.[1]
Step 2: Container Selection and Labeling
-
Choose Appropriate Containers: Use containers that are chemically compatible with this compound. Plastic containers are often preferred for their durability.[2] Ensure containers are in good condition and have a secure, leak-proof lid.[3]
-
Properly Label Containers: As soon as waste is added, label the container with a hazardous waste tag provided by your institution's EH&S department.[4] The label should clearly state:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
Step 3: Storage and Accumulation
-
Designated Storage Area: Store waste containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[2][5]
-
Secondary Containment: Place waste containers in secondary containment, such as a tray or tub, to contain any potential leaks.[1]
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[2][5]
-
Accumulation Limits: Be aware of the accumulation limits for hazardous waste in your SAA. Regulations typically limit the total volume of hazardous waste and the quantity of acutely toxic waste that can be stored.[2][5]
Step 4: Arranging for Disposal
-
Request Pickup: Once a waste container is full or has reached the designated storage time limit (often up to 12 months, but check with your EH&S), submit a chemical waste pickup request to your institution's EH&S department.[2][6]
-
Do Not Dispose Down the Drain: Unless explicitly authorized by your EH&S department for neutralized, non-hazardous materials, do not dispose of chemical waste down the sanitary sewer.[4]
-
Disposal of Empty Containers: Empty containers that held this compound should be managed as hazardous waste and given to EH&S for disposal. Do not triple rinse and dispose of as regular trash unless specifically instructed to do so by your EH&S department.[5]
Quantitative Disposal Guidelines (General)
The following table provides general quantitative guidelines that are often applied in laboratory chemical waste disposal. These are not specific to this compound and should be confirmed with your institution's EH&S department.
| Parameter | Guideline | Source |
| pH Range for Sewer Disposal | 5.0 - 12.5 (after neutralization) | [1] |
| SAA Liquid Waste Accumulation Limit | Up to 55 gallons | [2][5] |
| SAA Acutely Toxic Waste Limit | Up to 1 quart | [2][5] |
| Container Rinsing | Triple rinse with a suitable solvent for non-acutely hazardous waste. | [7] |
Experimental Protocols Cited
The disposal procedures outlined above are based on standard laboratory safety protocols and do not cite specific experimental research on this compound disposal. The primary "experimental protocol" for safe disposal is adherence to the guidelines established by regulatory bodies and institutional EH&S departments.
Visualizing the Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of a laboratory chemical like this compound.
Caption: Logical workflow for the safe disposal of laboratory chemical waste.
By adhering to these general guidelines and, most importantly, consulting with your local EH&S professionals, you can ensure the safe and compliant disposal of this compound and contribute to a culture of safety within your research environment.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. vumc.org [vumc.org]
- 5. odu.edu [odu.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for CCF0058981
Researchers and drug development professionals handling the non-covalent SARS-CoV-2 main protease inhibitor CCF0058981 must adhere to stringent safety protocols to ensure personal and environmental safety. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, handling procedures, and disposal plans.
Personal Protective Equipment (PPE) Requirements
The following table summarizes the recommended personal protective equipment for handling this compound, based on available safety data sheets.[1][2][3] Consistent use of this equipment is critical to minimize exposure and ensure a safe laboratory environment.
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Protects against splashes and airborne particles. |
| Face shield | Provides additional protection for the face and neck. | |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber) | Prevents skin contact with the compound. |
| Skin and Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Protective clothing (as required by the task) | Offers more extensive coverage for procedures with a higher risk of exposure. | |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridge | Required when engineering controls are insufficient to maintain exposure below limits or during emergency situations. |
Procedural Workflow for Handling and Disposal
To ensure safe handling and disposal of this compound, a systematic approach is necessary. The following diagram outlines the key steps from preparation to final disposal, providing a clear, step-by-step operational guide.
Experimental Protocols
Handling Procedures:
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Before beginning any work, ensure all personnel are wearing the appropriate PPE as detailed in the table above.
-
Handling Solid Compound: When weighing or transferring the solid form of this compound, take care to avoid the formation of dust. Use appropriate tools and techniques to minimize agitation of the powder.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly and in a controlled manner within a fume hood.
-
Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.
Disposal Plan:
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, should be collected in designated, clearly labeled, and sealed hazardous waste containers.
-
Regulatory Compliance: Disposal of chemical waste must be in accordance with all applicable local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Waste Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your EHS department. Proper segregation is crucial for safe and compliant disposal.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
